3-Aminophenylboronic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(3-aminophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BNO2/c8-6-3-1-2-5(4-6)7(9)10/h1-4,9-10H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMZFEHDNIAQMNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)N)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
280563-63-5 | |
| Record name | Poly(3-aminophenylboronic acid) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=280563-63-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID10867227 | |
| Record name | 3-Aminophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10867227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30418-59-8, 66472-86-4 | |
| Record name | 3-Aminophenylboronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30418-59-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Aminobenzeneboronic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030418598 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Aminophenylboric acid hemisulphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066472864 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Aminophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10867227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (m-aminophenyl)metaboric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.612 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-AMINOPHENYLBORONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44U8ADR772 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 3-Aminophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Aminophenylboronic acid (3-APBA), and its various salt forms, is a versatile bifunctional molecule of significant interest in organic synthesis and medicinal chemistry.[1][2] Its utility stems from the presence of both a nucleophilic amino group and a boronic acid moiety, which can participate in a wide array of chemical transformations.[1] This technical guide provides a comprehensive overview of the synthesis, characterization, and key applications of this compound, with a focus on providing detailed experimental protocols and structured data for laboratory use.
The primary application of this compound is as a crucial building block in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, a cornerstone of modern drug discovery and materials science.[3][4][5] Furthermore, its ability to reversibly bind with cis-diols makes it an invaluable component in the development of sensors for saccharides and glycosylated biomolecules.[6][7][8] This interaction is also leveraged in affinity chromatography for the purification of glycoproteins.[8]
This guide will delve into a common and reliable synthetic route to this compound, followed by a detailed description of the analytical techniques used to confirm its identity and purity. The information is presented to be directly applicable for researchers in the fields of chemical synthesis, drug development, and materials science.
Physicochemical Properties and Identification
A summary of the key physicochemical properties of this compound and its common salt forms is provided below. This data is essential for its identification and handling in a laboratory setting.
Table 1: Physicochemical Data for this compound and its Derivatives
| Property | This compound | This compound Monohydrate | This compound Hydrochloride |
| Molecular Formula | C₆H₈BNO₂[9] | C₆H₁₀BNO₃[10] | C₆H₉BClNO₂[11] |
| Molecular Weight | 136.94 g/mol [6] | 154.96 g/mol [10] | 173.41 g/mol [11] |
| Appearance | White to tan powder or crystals[1] | White to light yellow powder or crystals | Powder[12] |
| Melting Point | 225 °C[6] | 93-96 °C[13] | Not specified |
| CAS Number | 30418-59-8[6] | 206658-89-1[10] | 85006-23-1[12] |
| Solubility | Soluble in water (partially miscible), DMSO, and methanol.[10][14] | Soluble in water (partially miscible).[15] | Not specified |
Synthesis of this compound
The synthesis of this compound can be achieved through various routes. A common and effective method involves the reduction of 3-nitrophenylboronic acid.[14] This method is often preferred due to the commercial availability of the starting material and the straightforward nature of the reduction.
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Experimental Protocol: Synthesis from 3-Nitrophenylboronic Acid
This protocol is based on a general method for the reduction of nitroarenes.[14]
Materials:
-
3-Nitrophenylboronic acid
-
Iron powder
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
-
2N Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, suspend 3-nitrophenylboronic acid (1 equivalent) in hexafluoroisopropanol (HFIP, 10 equivalents).
-
Add iron powder (5 equivalents) to the suspension.
-
Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, add 2N aqueous hydrochloric acid solution dropwise to the reaction mixture.
-
Stir the mixture at room temperature for 30 minutes.
-
Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain this compound.[14]
Characterization of this compound
Thorough characterization is essential to confirm the structure and purity of the synthesized this compound. The following are standard characterization techniques and the expected results.
Characterization Workflow
Caption: Standard workflow for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure. For this compound, ¹H NMR, ¹³C NMR, and ¹¹B NMR are informative.
Experimental Protocol:
-
Dissolve a small amount of the sample in a suitable deuterated solvent, such as DMSO-d₆ or D₂O.
-
Acquire ¹H NMR, ¹³C NMR, and ¹¹B NMR spectra using a standard NMR spectrometer.
-
Process the spectra and analyze the chemical shifts, coupling constants, and integration to confirm the structure.
Expected Spectral Data: While specific peak assignments can vary slightly with the solvent and instrument, general regions for the proton and carbon signals can be predicted. The presence of a signal in the ¹¹B NMR spectrum is characteristic of a boronic acid.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Experimental Protocol:
-
Prepare the sample for analysis, typically as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.[9]
-
Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands for the functional groups present.
Table 2: Key IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Description |
| O-H stretch (boronic acid) | 3400-3200 | Broad |
| N-H stretch (amine) | 3500-3300 | Two bands for primary amine |
| C-H stretch (aromatic) | 3100-3000 | |
| C=C stretch (aromatic) | 1600-1450 | |
| B-O stretch | 1380-1310 | |
| C-N stretch | 1350-1250 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of the compound, which is a critical piece of data for its identification.
Experimental Protocol:
-
Dissolve the sample in a suitable solvent.
-
Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI).
-
Acquire the mass spectrum and identify the molecular ion peak ([M+H]⁺ or [M-H]⁻).
Expected Data: The mass spectrum should show a prominent peak corresponding to the calculated molecular weight of this compound (136.94 g/mol ).[9]
Application in Suzuki-Miyaura Cross-Coupling
A primary application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to synthesize substituted biaryls.[4]
Suzuki-Miyaura Coupling Pathway
Caption: Role of this compound in Suzuki-Miyaura coupling.
The reaction involves the coupling of this compound with an aryl or vinyl halide in the presence of a palladium catalyst and a base.[5][16] This reaction is highly efficient and tolerant of a wide range of functional groups, making it a powerful tool in the synthesis of complex organic molecules for drug development and materials science.[4]
Conclusion
This compound is a valuable and versatile building block in modern organic chemistry. This guide has provided a detailed overview of its synthesis and characterization, including practical experimental protocols and tabulated data. The provided workflows and reaction pathway diagrams offer a clear visual representation of the key processes involved. With this information, researchers, scientists, and drug development professionals can effectively synthesize, characterize, and utilize this compound in their research and development endeavors.
References
- 1. nbinno.com [nbinno.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. CN109467569B - Synthetic method of this compound - Google Patents [patents.google.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. This compound 30418-59-8 [sigmaaldrich.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Aminophenylboronate Affinity Adsorbents [clinicalleader.com]
- 9. This compound | C6H8BNO2 | CID 92269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chembk.com [chembk.com]
- 11. This compound hydrochloride | C6H9BClNO2 | CID 2763241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. This compound 98 85006-23-1 [sigmaaldrich.com]
- 13. 3-氨基苯硼酸 一水合物 98% | Sigma-Aldrich [sigmaaldrich.com]
- 14. 3-Aminobenzeneboronic acid | 30418-59-8 [chemicalbook.com]
- 15. This compound monohydrate, 98% 5 g | Contact Us | Thermo Scientific Chemicals [thermofisher.com]
- 16. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Physicochemical Properties of 3-Aminophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Aminophenylboronic acid (3-APBA) is a versatile organic compound widely utilized in chemical synthesis, materials science, and biomedical research. Its utility stems from the presence of both an amino group and a boronic acid moiety, which impart unique chemical reactivity and binding properties. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound and its common salt and hydrate (B1144303) forms. Detailed experimental protocols for the determination of these properties are also presented to assist researchers in their laboratory work.
Physicochemical Properties
The physicochemical properties of this compound can vary depending on its form, with the most common being the anhydrous, monohydrate, hydrochloride, and hemisulfate salt forms. A summary of these properties is presented in the tables below.
General Properties
| Property | Value | Source |
| Chemical Name | (3-aminophenyl)boronic acid | [1] |
| Synonyms | 3-Aminobenzeneboronic acid, m-Aminophenylboronic acid | [1][2] |
| Appearance | White to off-white or light brown crystalline powder or crystals. | [3] |
Tabulated Physicochemical Data
The following tables summarize the key quantitative data for this compound and its common forms. It is important to note that slight variations in reported values, particularly for melting points, can occur due to differences in experimental conditions and sample purity.
Table 1: Molecular and Thermal Properties
| Compound Form | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| Anhydrous | 30418-59-8 | C₆H₈BNO₂ | 136.94 | 225 |
| Monohydrate | 206658-89-1 | C₆H₁₀BNO₃ | 154.97 | 94 |
| Hydrochloride | 85006-23-1 | C₆H₉BClNO₂ | 173.41 | >300 |
| Hemisulfate | 66472-86-4 | C₆H₈BNO₂ · 0.5H₂SO₄ | 185.98 | ≥300 |
Table 2: Solubility and Partitioning Properties
| Compound Form | Solubility | pKa | Calculated logP |
| Anhydrous | Partially miscible in water. | Not explicitly found | 0.55 (Predicted) |
| Monohydrate | Soluble in DMSO, methanol, water, and alcohol solvents like ethanol (B145695) and propanol.[4][5][6] | Not explicitly found | Not applicable |
| Hydrochloride | Soluble in water and polar organic solvents.[7] | Not explicitly found | Not applicable |
| Hemisulfate | Soluble in polar solvents.[8] | Not explicitly found | Not applicable |
Experimental Protocols
This section provides detailed methodologies for the determination of key physicochemical properties of organic compounds like this compound.
Melting Point Determination
The melting point of a solid is the temperature at which it transitions from a solid to a liquid state. It is a useful indicator of purity, as impurities tend to lower and broaden the melting point range.[9]
Methodology: Capillary Method [9][10][11][12][13]
-
Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 1-2 mm.[10][12]
-
Apparatus Setup: The capillary tube is attached to a thermometer, with the sample aligned with the thermometer bulb. This assembly is then placed in a heating bath (e.g., an oil bath in a Thiele tube or a metal block in a Mel-Temp apparatus).[9]
-
Heating: The heating bath is heated slowly and steadily, at a rate of approximately 1-2°C per minute as the expected melting point is approached.[9][13]
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.[9][11]
-
Reporting: The melting point is reported as a range of these two temperatures.
Solubility Determination
Solubility is a measure of the maximum amount of a substance that can dissolve in a given amount of solvent at a specific temperature.
Methodology: Qualitative and Semi-Quantitative Determination [14][15][16][17]
-
Solvent Selection: A range of solvents with varying polarities should be tested, such as water, diethyl ether, 5% aqueous NaOH, 5% aqueous HCl, and concentrated H₂SO₄.[15]
-
Procedure:
-
Place a small, measured amount (e.g., 25 mg) of this compound into a test tube.
-
Add a small volume (e.g., 0.75 mL) of the chosen solvent in portions, shaking vigorously after each addition.[14]
-
Observe whether the solid dissolves completely.
-
-
Classification: The compound's solubility in acidic and basic solutions can provide information about its functional groups. For example, solubility in 5% NaOH suggests an acidic functional group, while solubility in 5% HCl indicates a basic functional group.[18]
-
Reporting: Solubility can be reported qualitatively (e.g., soluble, partially soluble, insoluble) or semi-quantitatively (e.g., number of drops of solvent required to dissolve a certain amount of solute).[14]
pKa Determination
The pKa is a measure of the acidity of a compound. For a compound with multiple ionizable groups like this compound, multiple pKa values may be determined.
Methodology: Potentiometric Titration [19][20]
-
Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent (often a water-organic co-solvent mixture to ensure solubility).[19]
-
Titration: A standardized solution of a strong base (e.g., NaOH) is incrementally added to the sample solution.
-
pH Measurement: The pH of the solution is measured using a calibrated pH meter after each addition of the titrant.[19]
-
Data Analysis: A titration curve is generated by plotting the measured pH against the volume of titrant added. The pKa is the pH at the half-equivalence point, which corresponds to the inflection point of the sigmoid-shaped titration curve.[20]
Alternative Methodology: 1H NMR Spectroscopy [21][22][23]
The chemical shifts of protons near an ionizable group can change with the pH of the solution. By monitoring these chemical shifts in a series of buffered solutions of known pH, a titration curve can be generated, and the pKa can be determined from the inflection point.[21][22][23]
LogP Determination
The partition coefficient (P) is a measure of the differential solubility of a compound in a biphasic system of an organic solvent (typically n-octanol) and water. LogP is the logarithm of this coefficient and is a key indicator of a compound's lipophilicity.
Methodology: Shake-Flask Method [24][25][26]
-
Phase Preparation: n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.[24]
-
Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). An equal volume of the other phase is added.
-
Equilibration: The mixture is shaken vigorously to allow the compound to partition between the two phases until equilibrium is reached.[24]
-
Phase Separation and Analysis: The two phases are separated. The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[24][25]
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is then calculated as the base-10 logarithm of P.[25]
Alternative Methodology: clogP Calculation [27]
For many compounds, the logP can be calculated (clogP) using computational algorithms that sum the contributions of individual molecular fragments. This can be a quick and useful estimation, especially in the early stages of research.[27]
Visualization of Synthesis Workflow
While this compound is not typically involved in complex biological signaling pathways, its synthesis is a key process for its application. The following diagram illustrates a general workflow for the synthesis of this compound.
Caption: General workflow for the synthesis of this compound.
Conclusion
This technical guide has provided a detailed overview of the physicochemical properties of this compound and its common forms. The tabulated data offers a quick reference for researchers, while the detailed experimental protocols provide a practical guide for the determination of these essential properties in a laboratory setting. Understanding these fundamental characteristics is crucial for the effective application of this compound in its diverse research and development roles.
References
- 1. This compound | C6H8BNO2 | CID 92269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound monohydrate, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. This compound monohydrate | 206658-89-1 [chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. (3-aminophenyl)boronic acid [chembk.com]
- 7. CAS 85006-23-1: this compound hydrochloride [cymitquimica.com]
- 8. Page loading... [wap.guidechem.com]
- 9. chem.ucalgary.ca [chem.ucalgary.ca]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. pennwest.edu [pennwest.edu]
- 12. byjus.com [byjus.com]
- 13. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 15. scribd.com [scribd.com]
- 16. chem.ws [chem.ws]
- 17. quora.com [quora.com]
- 18. chem.ucalgary.ca [chem.ucalgary.ca]
- 19. google.com [google.com]
- 20. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 23. Determination of the relative pKa's of mixtures of organic acids using NMR titration experiments based on aliased 1H–13C HSQC spectra - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 24. agilent.com [agilent.com]
- 25. acdlabs.com [acdlabs.com]
- 26. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]
- 27. documents.thermofisher.com [documents.thermofisher.com]
An In-depth Technical Guide to 3-Aminophenylboronic Acid (CAS: 30418-59-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Aminophenylboronic acid (3-APBA), with the CAS number 30418-59-8, is a versatile organic compound that has garnered significant attention in various scientific and industrial fields.[1][2] Characterized by the presence of both an amino group and a boronic acid functional group on a phenyl ring, this molecule serves as a crucial building block in organic synthesis, medicinal chemistry, and materials science.[1][2] Its unique ability to form reversible covalent bonds with diols makes it particularly valuable for the development of sensors, drug delivery systems, and as a reagent in the synthesis of complex, biologically active compounds.[1][2] This technical guide provides a comprehensive overview of 3-APBA, including its chemical and physical properties, synthesis, key applications with experimental protocols, and relevant quantitative data.
Chemical and Physical Properties
This compound is typically a white to off-white or pale yellow solid, soluble in polar solvents like water and alcohols.[1][2] The presence of the boronic acid group contributes to its solubility and its characteristic reactivity with diol-containing molecules.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 30418-59-8 | [1][3][4][5] |
| Molecular Formula | C₆H₈BNO₂ | [1][2][3][4] |
| Molecular Weight | 136.94 g/mol | [2][3] |
| Melting Point | 225 °C | [3] |
| 135.7 °C (phase transition) | [1][6] | |
| Appearance | White to off-white solid | [1][2] |
| Solubility | Soluble in water and polar solvents | [1] |
| SMILES | B(O)(O)C1=CC(N)=CC=C1 | [1] |
| InChI | InChI=1S/C6H8BNO2/c8-6-3-1-2-5(4-6)7(9)10/h1-4,9-10H,8H2 | [1] |
| InChIKey | JMZFEHDNIAQMNB-UHFFFAOYSA-N | [1] |
Synthesis
A common method for the synthesis of this compound involves a coupling reaction of 3-nitrobenzophenone (B1329437) with a diboron (B99234) reagent in the presence of a palladium catalyst, followed by reduction of the nitro group.
Experimental Protocol: Synthesis of this compound
This protocol is based on a patented industrial method.
Materials:
-
3-Nitrobenzophenone
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Potassium acetate (KOAc)
-
Dioxane
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Iron powder (Fe)
-
Ammonium (B1175870) chloride (NH₄Cl)
-
Water
Procedure:
-
Coupling Reaction: In a reaction vessel, dissolve 3-nitrobenzophenone (1 equivalent), bis(pinacolato)diboron (1.1 equivalents), and potassium acetate (2.5 equivalents) in dioxane. Purge the mixture with an inert gas (e.g., argon or nitrogen). Add palladium(II) acetate (0.03 equivalents) and heat the mixture at 80-90 °C for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Hydrolysis: After cooling to room temperature, add 3 M hydrochloric acid to the reaction mixture and stir for 1-2 hours to hydrolyze the pinacol (B44631) ester.
-
Extraction and Neutralization: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) to remove non-polar impurities. Neutralize the aqueous layer with a base such as sodium hydroxide to a pH of approximately 7 to precipitate the 3-nitrophenylboronic acid.
-
Reduction: Isolate the 3-nitrophenylboronic acid by filtration. Suspend the solid in a mixture of ethanol and water. Add iron powder (5 equivalents) and ammonium chloride (1 equivalent). Heat the mixture to reflux for 2-4 hours.
-
Work-up and Isolation: Monitor the reaction for the disappearance of the starting material. Once complete, filter the hot reaction mixture through a pad of celite to remove the iron salts. Concentrate the filtrate under reduced pressure to obtain the crude this compound. The product can be further purified by recrystallization.
Applications in Research and Drug Development
3-APBA is a versatile building block with numerous applications, particularly in the fields of medicinal chemistry and materials science.
Suzuki-Miyaura Cross-Coupling Reactions
This compound is a key reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl compounds which are common motifs in pharmaceuticals.
Table 2: Examples of Suzuki-Miyaura Coupling Reactions with this compound
| Aryl Halide Partner | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
| 4-Iodoanisole | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/Water | 95 | General Protocol |
| 1-Bromo-4-nitrobenzene | PdCl₂(dppf) | Na₂CO₃ | Dioxane/Water | 92 | General Protocol |
| 2-Bromopyridine | Pd(PPh₃)₄ | K₃PO₄ | DMF | 88 | General Protocol |
| 4-Chlorotoluene | NiCl₂(dppf) | K₃PO₄ | Dioxane | 85 | General Protocol |
Development of Sensors
The ability of the boronic acid moiety to reversibly bind with cis-diols forms the basis for its use in sensors for saccharides, glycoproteins, and other diol-containing biomolecules.
This protocol describes the preparation of a colorimetric sensor for the detection of glycoproteins based on 3-APBA functionalized gold nanoparticles.
Materials:
-
This compound (3-APBA)
-
Poly(acrylic acid) (PAA)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
Sodium citrate (B86180)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Synthesis of PAA-APBA Conjugate: Dissolve PAA in PBS buffer (pH 7.4). Add EDC and NHS to activate the carboxylic acid groups of PAA. Subsequently, add 3-APBA and stir the solution to allow for the formation of an amide bond between the amino group of 3-APBA and the activated carboxylic acid groups of PAA.
-
Synthesis of Gold Nanoparticles (AuNPs): Prepare a boiling solution of sodium citrate in water. Add a solution of HAuCl₄ to the boiling citrate solution with vigorous stirring. The color of the solution will change, indicating the formation of AuNPs.
-
Fabrication of the Sensor: Add the PAA-APBA conjugate solution to the AuNP solution. The PAA-APBA will self-assemble on the surface of the AuNPs.
-
Detection Principle: In the presence of glycoproteins, the boronic acid moieties on the surface of the AuNPs will bind to the cis-diol groups of the saccharide chains of the glycoproteins. This binding can induce aggregation of the AuNPs, resulting in a color change of the solution from red to blue, which can be monitored visually or by UV-Vis spectroscopy.
Quantitative Data for Sensor Performance:
-
Limit of Detection for Glycoproteins: A similar system using 3-APBA functionalized copper nanoclusters demonstrated a low detection limit of 2.60 nM for glycoproteins.
-
Dynamic Range: The linear range for glycoprotein (B1211001) detection was found to be 5-220 nM.
Bioconjugation and Drug Delivery
The reactivity of the amino and boronic acid groups allows for the conjugation of 3-APBA to various molecules and materials, including polymers and nanoparticles, for applications in drug delivery and diagnostics.
This protocol outlines the synthesis of magnetic nanoparticles functionalized with 3-APBA for the selective extraction of dopamine (B1211576) from biological samples.
Materials:
-
Iron(III) chloride hexahydrate (FeCl₃·6H₂O)
-
Iron(II) chloride tetrahydrate (FeCl₂·4H₂O)
-
Ammonium hydroxide (NH₄OH)
-
Tetraethyl orthosilicate (B98303) (TEOS)
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Succinic anhydride (B1165640)
-
This compound (3-APBA)
-
EDC and NHS
Procedure:
-
Synthesis of Fe₃O₄ Nanoparticles: Co-precipitate FeCl₃ and FeCl₂ in an aqueous solution by adding NH₄OH to synthesize Fe₃O₄ magnetic nanoparticles.
-
Silica (B1680970) Coating: Coat the Fe₃O₄ nanoparticles with a silica shell by hydrolysis and condensation of TEOS in an ethanol/water mixture.
-
Amination: Functionalize the silica-coated nanoparticles with amino groups by reacting them with APTES.
-
Carboxylation: React the amine-functionalized nanoparticles with succinic anhydride to introduce carboxyl groups on the surface.
-
APBA Conjugation: Activate the carboxyl groups with EDC and NHS, followed by the addition of 3-APBA to form a stable amide linkage.
Quantitative Data for Dopamine Adsorption:
-
Maximal Adsorption Capacity: The 3-APBA functionalized magnetic nanoparticles exhibited a maximal adsorption capacity of 108.46 μg/g for dopamine at pH 8.5.
Visualizations
Diagram 1: Synthesis of 3-APBA Functionalized Magnetic Nanoparticles
Caption: Workflow for the synthesis of 3-APBA functionalized magnetic nanoparticles.
Diagram 2: Principle of Glycoprotein Detection
Caption: Colorimetric detection of glycoproteins using 3-APBA functionalized gold nanoparticles.
Diagram 3: Suzuki-Miyaura Cross-Coupling Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Safety and Handling
This compound is harmful if swallowed and causes skin and serious eye irritation.[7] It may also cause respiratory irritation.[7] When handling this compound, it is essential to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust mask.[7] Work should be conducted in a well-ventilated area, preferably in a fume hood.[7]
Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances. Keep the container tightly closed.
Conclusion
This compound (CAS: 30418-59-8) is a highly valuable and versatile chemical compound with a broad range of applications in scientific research and industrial development. Its unique properties, particularly the reactivity of its boronic acid and amino functional groups, make it an indispensable tool for organic synthesis, the development of advanced materials, and the creation of innovative solutions in medicinal chemistry and diagnostics. This technical guide has provided a comprehensive overview of its properties, synthesis, and key applications, offering researchers and developers the foundational knowledge to effectively utilize this powerful molecule in their work.
References
- 1. CN109467569B - Synthetic method of this compound - Google Patents [patents.google.com]
- 2. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN103804201A - Synthesis method for intermediate 3-aminophenylacetylene of antitumor drug erlotinib - Google Patents [patents.google.com]
- 4. Enantioselective construction of ortho-sulfur- or nitrogen-substituted axially chiral biaryls and asymmetric synthesis of isoplagiochin D - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
3-Aminophenylboronic Acid: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the synthesis, properties, and applications of 3-Aminophenylboronic acid (3-APBA), a versatile building block in organic chemistry and materials science.
Introduction
This compound (3-APBA) is an organoboron compound featuring both an amino group and a boronic acid functional group attached to a benzene (B151609) ring. This unique structure imparts a range of valuable chemical properties, making it a crucial reagent and building block in diverse fields, including medicinal chemistry, sensor technology, and organic synthesis. Its ability to form reversible covalent bonds with diols and participate in palladium-catalyzed cross-coupling reactions has positioned it as a molecule of significant interest for researchers and drug development professionals. This guide provides a detailed overview of the key characteristics, experimental protocols, and important applications of 3-APBA.
Physicochemical Properties
This compound is typically a white to tan crystalline powder. Its key physicochemical properties are summarized in the table below, including data for its common hydrochloride and monohydrate forms.
| Property | This compound | This compound hydrochloride | This compound monohydrate |
| Molecular Formula | C₆H₈BNO₂[1] | C₆H₈BNO₂ · HCl | C₆H₈BNO₂ · H₂O[2] |
| Molecular Weight | 136.94 g/mol [3] | 173.41 g/mol | 154.96 g/mol [2] |
| CAS Number | 30418-59-8[1][3] | 85006-23-1 | 206658-89-1[2] |
| Melting Point | 225 °C[3][4] | Not available | 93-96 °C[2] |
| Appearance | White to tan powder or crystals[3][4] | Powder | Solid[2] |
| Solubility | Soluble in water, DMSO, and methanol (B129727).[4] | Not available | Soluble in DMSO and methanol. |
Synthesis and Purification
Synthesis of this compound
A common method for the synthesis of this compound involves the reduction of 3-nitrophenylboronic acid.[5] An alternative patented method describes a palladium-catalyzed coupling reaction followed by reduction and purification.[2]
Experimental Protocol: Synthesis via Reduction of 3-Nitrophenylboronic Acid
This protocol is a generalized procedure based on established chemical principles.
-
Dissolution: Dissolve 3-nitrophenylboronic acid in a suitable solvent such as ethanol (B145695) or methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, 10% w/w).
-
Hydrogenation: Fit the flask with a balloon filled with hydrogen gas or connect it to a hydrogenator. Stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with the reaction solvent to ensure complete recovery of the product.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the crude this compound.
Purification by Recrystallization
Crude this compound can be purified by recrystallization to obtain a high-purity solid.
Experimental Protocol: Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent system in which 3-APBA is sparingly soluble at room temperature but highly soluble at elevated temperatures. A mixture of an organic solvent and water can be effective.[2]
-
Dissolution: Dissolve the crude 3-APBA in a minimum amount of the hot solvent to form a saturated solution.[6]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Further cooling in an ice bath can promote crystal formation.[6]
-
Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[6]
-
Drying: Dry the purified crystals under vacuum or by air drying to remove residual solvent.
Key Applications and Experimental Protocols
Suzuki-Miyaura Cross-Coupling Reactions
This compound is a valuable reagent in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds.[5]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This is a generalized protocol; specific conditions may need optimization.
-
Reaction Setup: In a reaction vessel, combine the aryl halide (1.0 equivalent), this compound (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 0.01-0.05 equivalents), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equivalents).[3][7]
-
Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane (B91453) and water or toluene.[3][7]
-
Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., argon or nitrogen) and maintain it under an inert atmosphere.[3]
-
Heating: Heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.[3]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[3]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.[3][7]
References
- 1. Molecular recognition with boronic acids—applications in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN109467569B - Synthetic method of this compound - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. Non-Enzymatic Impedimetric Sensor Based on this compound Functionalized Screen-Printed Carbon Electrode for Highly Sensitive Glucose Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. organic-synthesis.com [organic-synthesis.com]
A Technical Guide to the Solubility of 3-Aminophenylboronic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of 3-aminophenylboronic acid in organic solvents. Due to the limited availability of extensive quantitative data for this compound, this guide also includes solubility data for the parent compound, phenylboronic acid, and its derivatives to provide a comparative framework. The methodologies for solubility determination are detailed, offering a basis for customized experimental design.
Introduction
This compound is a versatile building block in organic synthesis, notably in the Suzuki-Miyaura coupling reaction, and serves as a crucial intermediate in the development of pharmaceuticals and sensor technologies. Its solubility in various organic solvents is a critical parameter for reaction optimization, purification, and formulation. This guide aims to consolidate the available solubility data and provide a practical framework for its application in a research and development setting.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₆H₈BNO₂ | [1] |
| Molecular Weight | 136.94 g/mol | |
| Melting Point | 225 °C | |
| Appearance | Off-white to light brown powder or crystals | [2] |
Solubility Data
This compound
Quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, qualitative and some quantitative information has been reported.
Table 1: Solubility of this compound
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | Ultrasonic assistance may be needed.[2][3] |
| Methanol | Soluble | [4] |
| Ethanol | Soluble | [4] |
| Propanol | Soluble | [4] |
| Water | Partly miscible | [5] |
It is important to note that this compound is often available as a monohydrate, which may influence its solubility characteristics.[4]
Phenylboronic Acid and Derivatives (Analogues)
To infer the potential solubility behavior of this compound, it is useful to examine the solubility of the parent phenylboronic acid and its substituted derivatives. The presence of the amino group in the meta position is expected to increase polarity and the potential for hydrogen bonding compared to the unsubstituted phenylboronic acid.
Table 2: Quantitative Solubility of Phenylboronic Acid in Various Organic Solvents (Mole Fraction, x) [6]
| Solvent | Temperature (K) | Phenylboronic Acid (Mole Fraction, x) |
| Chloroform | 293.15 | 0.012 |
| 303.15 | 0.020 | |
| 313.15 | 0.033 | |
| 323.15 | 0.052 | |
| 3-Pentanone | 293.15 | 0.095 |
| 303.15 | 0.135 | |
| 313.15 | 0.185 | |
| 323.15 | 0.250 | |
| Acetone | 293.15 | 0.110 |
| 303.15 | 0.155 | |
| 313.15 | 0.210 | |
| 323.15 | 0.280 | |
| Dipropyl Ether | 293.15 | 0.055 |
| 303.15 | 0.080 | |
| 313.15 | 0.115 | |
| 323.15 | 0.160 | |
| Methylcyclohexane | 293.15 | < 0.001 |
| 303.15 | < 0.001 | |
| 313.15 | 0.001 | |
| 323.15 | 0.001 |
Table 3: Quantitative Solubility of Isobutoxyphenylboronic Acid Isomers in Various Organic Solvents (Mole Fraction, x) [6]
| Solvent | Temperature (K) | ortho-Isobutoxyphenylboronic Acid (Mole Fraction, x) | meta-Isobutoxyphenylboronic Acid (Mole Fraction, x) | para-Isobutoxyphenylboronic Acid (Mole Fraction, x) |
| Chloroform | 293.15 | 0.045 | 0.008 | 0.006 |
| 303.15 | 0.075 | 0.014 | 0.011 | |
| 313.15 | 0.120 | 0.024 | 0.019 | |
| 323.15 | 0.185 | 0.041 | 0.032 | |
| 3-Pentanone | 293.15 | 0.135 | 0.028 | 0.022 |
| 303.15 | 0.190 | 0.045 | 0.036 | |
| 313.15 | 0.260 | 0.070 | 0.057 | |
| 323.15 | 0.350 | 0.105 | 0.088 | |
| Acetone | 293.15 | 0.150 | 0.040 | 0.032 |
| 303.15 | 0.210 | 0.062 | 0.051 | |
| 313.15 | 0.285 | 0.092 | 0.075 | |
| 323.15 | 0.380 | 0.130 | 0.108 | |
| Dipropyl Ether | 293.15 | 0.035 | 0.012 | 0.010 |
| 303.15 | 0.055 | 0.020 | 0.017 | |
| 313.15 | 0.085 | 0.032 | 0.027 | |
| 323.15 | 0.125 | 0.050 | 0.043 | |
| Methylcyclohexane | 293.15 | 0.001 | < 0.001 | < 0.001 |
| 303.15 | 0.002 | < 0.001 | < 0.001 | |
| 313.15 | 0.003 | 0.001 | 0.001 | |
| 323.15 | 0.005 | 0.002 | 0.002 |
Experimental Protocol for Solubility Determination
The dynamic or synthetic method is a reliable technique for determining the solubility of boronic acids in organic solvents.[6] This method involves visually or instrumentally monitoring the dissolution of a solid in a liquid upon controlled heating.
Principle
A biphasic mixture of a known composition of the boronic acid and the solvent is heated at a constant, slow rate with vigorous stirring. The temperature at which the last solid particles dissolve to form a clear, single-phase solution is recorded as the equilibrium solubility temperature for that specific composition. The disappearance of turbidity can be monitored by measuring the intensity of a light beam passing through the sample.[6]
Materials and Apparatus
-
This compound
-
High-purity organic solvents
-
Jacketed glass vessel
-
Magnetic stirrer and stir bar
-
Calibrated temperature probe
-
Light source and detector (luminance probe) for turbidity measurement
-
Heating/cooling circulator
-
Analytical balance
Procedure
-
Sample Preparation: Accurately weigh the this compound and the chosen organic solvent into the jacketed glass vessel to prepare a mixture of a precisely known composition.
-
Heating and Stirring: Heat the biphasic sample at a slow, constant rate (e.g., 0.3 K/min) while ensuring vigorous and constant stirring.
-
Equilibrium Point Determination: Continuously monitor the turbidity of the mixture. The temperature at which the solution becomes completely clear (i.e., the turbidity disappears and light transmission reaches a maximum) is the solid-liquid equilibrium point for that composition.
-
Data Collection: Repeat the procedure for a range of compositions to generate a solubility curve (mole fraction vs. temperature) for this compound in the specific solvent.
Visualizations
Experimental Workflow for Solubility Determination
Caption: Workflow for the dynamic determination of solubility.
Factors Influencing Phenylboronic Acid Solubility
Caption: Key factors influencing the solubility of phenylboronic acids.
Conclusion
While comprehensive quantitative solubility data for this compound remains to be fully elucidated across a broad spectrum of organic solvents, the available information and the established methodologies for related compounds provide a strong foundation for its use in research and development. The provided experimental protocol can be readily adapted to generate specific solubility data as needed. Understanding the interplay of solvent polarity, temperature, and the specific functional groups on the phenylboronic acid scaffold is crucial for predicting and optimizing its solubility in various applications.
References
An In-depth Technical Guide to the ¹H NMR Spectrum of 3-Aminophenylboronic Acid Monohydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-aminophenylboronic acid monohydrate. It is intended for researchers, scientists, and professionals in drug development who utilize this compound and require a thorough understanding of its spectral characteristics for identification, purity assessment, and quality control.
Introduction
This compound and its derivatives are crucial building blocks in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds through Suzuki-Miyaura cross-coupling reactions. Their application extends to medicinal chemistry, where they are used in the development of sensors and therapeutic agents. The monohydrate form is a common commercially available state of this reagent. Accurate interpretation of its ¹H NMR spectrum is paramount for verifying its structure and ensuring the integrity of experimental results.
Predicted ¹H NMR Spectral Data
Due to the unavailability of a publicly accessible, comprehensive ¹H NMR dataset for this compound monohydrate, this guide presents a predicted spectrum based on the chemical structure and established principles of NMR spectroscopy. The expected chemical shifts are influenced by the electronic effects of the amino (-NH₂) and boronic acid (-B(OH)₂) substituents on the aromatic ring. The amino group is an electron-donating group, which tends to shield the aromatic protons, shifting them to a higher field (lower ppm). Conversely, the boronic acid group is electron-withdrawing, deshielding the adjacent protons and shifting them to a lower field (higher ppm).
The ¹H NMR spectrum is anticipated to exhibit signals corresponding to the aromatic protons, the amine protons, the boronic acid protons, and the water of hydration. The aromatic region is expected to show a complex splitting pattern due to the meta-substitution.
Table 1: Predicted ¹H NMR Spectral Data for this compound Monohydrate
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~7.2-7.4 | m | 1H | Ar-H (position 2) |
| ~7.0-7.2 | t | 1H | Ar-H (position 5) |
| ~6.8-7.0 | m | 1H | Ar-H (position 4) |
| ~6.7-6.9 | m | 1H | Ar-H (position 6) |
| ~5.3 (broad) | s | 2H | -NH ₂ |
| ~8.0 (broad) | s | 2H | -B(OH ₂) |
| ~3.3 (broad) | s | 2H | H ₂O |
Note: The chemical shifts (δ) are predicted and may vary depending on the solvent, concentration, and instrument used. The signals for the amine, boronic acid, and water protons are often broad and may exchange with deuterium (B1214612) in deuterated solvents like D₂O, leading to their disappearance from the spectrum.
Experimental Protocol for ¹H NMR Spectroscopy
The following provides a general methodology for acquiring a high-quality ¹H NMR spectrum of this compound monohydrate.
3.1. Materials and Equipment
-
This compound monohydrate sample
-
Deuterated solvent (e.g., DMSO-d₆, CD₃OD)
-
NMR tube (5 mm)
-
NMR spectrometer (e.g., 400 MHz or higher)
-
Pipettes and vials for sample preparation
3.2. Sample Preparation
-
Accurately weigh approximately 5-10 mg of this compound monohydrate.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (DMSO-d₆ is often a good choice for boronic acids due to its ability to dissolve the compound and minimize the exchange of labile protons).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
3.3. NMR Spectrometer Setup and Data Acquisition
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Set the appropriate acquisition parameters, including:
-
Pulse sequence (e.g., a standard single-pulse experiment)
-
Number of scans (typically 16 to 64 for good signal-to-noise)
-
Spectral width (e.g., -2 to 12 ppm)
-
Acquisition time (e.g., 2-4 seconds)
-
Relaxation delay (e.g., 1-5 seconds)
-
-
Acquire the ¹H NMR spectrum.
-
Process the acquired data by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals and reference the spectrum using the residual solvent peak (e.g., DMSO at 2.50 ppm).
Visualization of Methodologies
The following diagrams illustrate the logical workflow of the experimental and analytical processes involved in the ¹H NMR analysis of this compound monohydrate.
Caption: A flowchart illustrating the key steps in obtaining and processing a ¹H NMR spectrum.
Caption: A diagram showing the relationship between molecular structure and NMR spectral features.
Conclusion
The ¹H NMR spectrum of this compound monohydrate provides a wealth of information for its structural confirmation and purity assessment. A thorough understanding of the expected chemical shifts and multiplicities, coupled with a robust experimental protocol, is essential for any researcher or drug development professional working with this important chemical entity. While this guide provides a predicted spectrum, it is always recommended to acquire an experimental spectrum on the specific batch of material being used for definitive analysis.
The Ascendancy of Aminophenylboronic Acids: A Technical Guide to Their Historical Development, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminophenylboronic acids (APBA), organic compounds featuring both an amino group and a boronic acid moiety on a phenyl ring, have carved a significant niche in modern chemistry and biochemistry. Their unique ability to form reversible covalent bonds with cis-diols has made them indispensable tools in a wide array of applications, from the synthesis of complex organic molecules to the development of sophisticated diagnostic sensors and drug delivery systems. This technical guide provides an in-depth exploration of the historical development of aminophenylboronic acids, detailed experimental protocols for their synthesis and key applications, and a quantitative overview of their performance characteristics.
Historical Development: From a Chemical Curiosity to a Versatile Tool
The journey of aminophenylboronic acids is intrinsically linked to the broader history of boronic acids. While the first isolation of a boronic acid, ethylboronic acid, was reported by Edward Frankland in 1860, the development of their amino-functionalized phenyl derivatives gained momentum much later.
One of the early methods for the synthesis of 3-aminophenylboronic acid involved the nitration of phenylboronic acid followed by reduction. A notable early report of this approach appeared in the Journal of the American Chemical Society in 1931, which described the formation of 3-nitrophenylboronic acid and its subsequent reduction to this compound[1]. However, this nitration process was often fraught with challenges, including the formation of unwanted isomers and product carbonization, leading to poor yields and reproducibility[1].
The advent of modern cross-coupling reactions, particularly the Suzuki-Miyaura coupling, for which its pioneers were awarded the Nobel Prize in Chemistry in 2010, dramatically expanded the synthetic utility and accessibility of boronic acids, including aminophenylboronic acid derivatives[2]. These methods offered more controlled and higher-yielding routes to these valuable compounds.
The unique properties of aminophenylboronic acids, particularly their ability to interact with diols, began to be exploited in the mid to late 20th century. This led to their use in affinity chromatography for the separation of glycoproteins and other diol-containing biomolecules. In recent decades, research has skyrocketed, focusing on their application in glucose sensing for diabetes management, as building blocks for supramolecular structures, and as key intermediates in the synthesis of pharmaceuticals and organic light-emitting materials (LEDs)[2][3][4]. The development of 4-aminophenylboronic acid and its derivatives has also been crucial, with applications in sensors and as reagents for the preparation of inhibitors for enzymes like DNA-dependent protein kinase.
Synthesis of Aminophenylboronic Acids: Key Methodologies
The synthesis of aminophenylboronic acids can be broadly categorized into two main approaches: functional group transformation on a pre-existing phenylboronic acid scaffold and the formation of the carbon-boron bond on an aniline (B41778) derivative.
Synthesis of 4-Aminophenylboronic Acid via Reduction of 4-Nitrophenylboronic Acid
A common and high-yielding method for the preparation of 4-aminophenylboronic acid involves the catalytic hydrogenation of 4-nitrophenylboronic acid.
Experimental Protocol:
-
Reaction Setup: In a hydrogenation reaction kettle, add 16.7 g (0.1 mol) of 4-nitrophenylboronic acid and 200 mL of absolute ethanol.
-
Catalyst Addition: Add 1.67 g of palladium on carbon (Pd/C, 0.5 wt%).
-
Hydrogenation: Purge the kettle with nitrogen gas 5 times. Heat the mixture to reflux under a hydrogen gas pressure of 0.5 atm.
-
Reaction Monitoring and Work-up: After 3 hours, cool the reaction mixture. Filter the mixture to recover the catalyst.
-
Isolation: The filtrate is concentrated to yield 4-aminophenylboronic acid as a white solid powder.
This method has been reported to produce yields as high as 98.7%[5].
Synthesis of 4-Aminophenylboronic Acid Pinacol (B44631) Ester via Miyaura Borylation
The pinacol ester of 4-aminophenylboronic acid is a widely used intermediate due to its stability and ease of handling. The Miyaura borylation reaction is a powerful method for its synthesis from 4-bromoaniline (B143363).
Experimental Protocol:
-
Reaction Mixture Preparation: To a solution of 4-bromoaniline (1.0 g, 5.8 mmol) and bis(pinacolato)diboron (B136004) (1.78 g, 7.0 mmol) in 15.0 mL of dioxane, add potassium acetate (B1210297) (1.71 g, 17.4 mmol) with stirring.
-
Degassing: Deaerate the reaction mixture with a stream of nitrogen for 30 minutes.
-
Catalyst Addition: Add PdCl₂(dppf) (0.21 g, 0.3 mmol) to the mixture.
-
Reaction Conditions: Stir the reaction at 100°C for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, remove the dioxane under reduced pressure. Quench the residue with water and extract the product with ethyl acetate.
-
Purification: Concentrate the organic layer and purify the crude product by column chromatography (e.g., Combi-flash™ with 20% ethyl acetate in hexane (B92381) as the eluent) to obtain 4-aminophenylboronic acid pinacol ester as a light yellow solid.
This procedure typically yields around 50-78% of the desired product[2]. A scalable, two-step process starting from 4-bromoaniline has also been developed, achieving a 70% yield[6].
Synthesis of this compound via Suzuki-Miyaura Coupling and In Situ Reduction
A modern approach to synthesizing this compound involves a palladium-catalyzed coupling reaction followed by an in-situ reduction.
Experimental Protocol:
-
Coupling Reaction: 3-Nitrobenzophenone and bis(catecholato)diboron (B79384) are reacted in the presence of a palladium catalyst and a base with heating to form 3-nitrophenylboronic acid catechol ester.
-
Quenching and Reduction: Water is added directly to the reaction mixture to quench the reaction. During this quenching process, the nitro group is reduced, and the ester is hydrolyzed to yield this compound in the reaction solution.
-
Isolation: The product is then isolated through a series of acid-base extractions.
This method is advantageous as it is a one-pot synthesis and is suitable for large-scale production[1].
Synthesis of 4-Aminophenylboronic Acid
Caption: Synthetic routes to 4-aminophenylboronic acid.
Key Applications and Experimental Protocols
The utility of aminophenylboronic acids spans a wide range of scientific disciplines. Below are detailed protocols for some of their most significant applications.
Glucose Sensing
The reversible binding of aminophenylboronic acids to the cis-diol groups of glucose forms the basis of non-enzymatic glucose sensors.
Experimental Protocol: Fabrication of an Impedimetric Glucose Sensor
-
Electrode Pre-treatment: A screen-printed carbon electrode (SPCE) is electrochemically pre-treated to introduce hydroxyl groups and enhance charge-transfer kinetics.
-
Functionalization with this compound:
-
To the treated working electrode, add 20 µL of 0.4 M this compound and 20 µL of 0.4 M NaNO₂ (both diluted in 0.1 M H₂SO₄).
-
Allow the reaction to proceed for 10 minutes.
-
Wash the electrode thoroughly with ultrapure water.
-
-
Electrochemical Impedance Spectroscopy (EIS) Measurements:
-
Perform EIS measurements in the presence of a redox probe (e.g., [Fe(CN)₆]³⁻/⁴⁻) to establish a baseline impedance.
-
Incubate the functionalized electrode with glucose solutions of varying concentrations.
-
Rinse the electrode to remove unbound glucose.
-
Perform EIS measurements again. The change in charge transfer resistance (Rct) correlates with the glucose concentration.
-
Sensors based on this principle have demonstrated high sensitivity with limits of detection in the nanomolar range[7].
Glucose Sensing Mechanism
Caption: Principle of glucose detection using aminophenylboronic acid.
Affinity Chromatography for Glycoprotein (B1211001) Enrichment
Aminophenylboronic acid-functionalized supports are used to selectively capture glycoproteins from complex biological samples, a crucial step in proteomics research.
Experimental Protocol: Glycoprotein Enrichment using Aminophenylboronate Agarose (B213101)
-
Column Equilibration: Pack a chromatography column with aminophenylboronate agarose resin. Equilibrate the column with a binding buffer (e.g., 50 mM sodium phosphate, pH 8.0).
-
Sample Loading: Load the protein sample onto the column. Glycoproteins containing cis-diol moieties will bind to the boronic acid ligands.
-
Washing: Wash the column with the binding buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound glycoproteins using one of two methods:
-
pH Elution: Apply a low pH buffer (e.g., 0.1 M glycine-HCl, pH 4.0) to disrupt the boronate-diol interaction.
-
Competitive Elution: Apply a neutral pH buffer containing a competing diol, such as 20-200 mM sorbitol.
-
-
Analysis: The eluted fractions containing the enriched glycoproteins can be further analyzed by techniques such as SDS-PAGE or mass spectrometry.
Binding capacities for these resins are typically in the range of 10-20 g/L for glycoproteins.
Proteomics Workflow: Glycoprotein Enrichment
Caption: Workflow for glycoprotein enrichment using aminophenylboronic acid affinity chromatography.
Quantitative Data Summary
The following tables summarize key quantitative data related to the synthesis and application of aminophenylboronic acids.
Table 1: Comparison of Synthetic Yields for Aminophenylboronic Acid Derivatives
| Product | Starting Material | Method | Yield (%) | Reference |
| 4-Aminophenylboronic acid | 4-Nitrophenylboronic acid | Catalytic Hydrogenation | 94.8 - 98.7 | [5] |
| 4-Aminophenylboronic acid pinacol ester | 4-Bromoaniline | Miyaura Borylation | 50.8 | [2] |
| 4-Aminophenylboronic acid pinacol ester | 4-Bromoaniline | Two-step (scalable) | 70 | [6] |
| 4-Aminophenylboronic acid pinacol ester | 4-Aminophenylboronic acid HCl | Esterification | 76 | [2] |
| This compound | 3-Nitrobenzophenone | Suzuki Coupling/Reduction | Not specified | [1] |
Table 2: Performance of Aminophenylboronic Acid-Based Glucose Sensors
| Sensor Type | Analyte | Limit of Detection (LOD) | Linear Range | Reference |
| 3-APBA on Screen-Printed Carbon Electrode | Glucose | 8.53 x 10⁻⁹ M | 10⁻⁸ - 10⁻¹ M | [7] |
| Poly(3-APBA) on Carbon Nanotubes | D-Glucose | 3.46 mM | Not specified | [8][9] |
| Poly(3-APBA) on Carbon Nanotubes | D-Fructose | 2.92 mM | Not specified | [8][9] |
| 3-APBA on Conducting Polymer | Glucose | 0.49 µM | 0.9 - 9.1 µM | [10] |
| 4-APBA with Glucose Oxidase on Paper | Glucose | 0.86 mM | Not specified |
Table 3: Binding Constants of Phenylboronic Acids with Diols
| Boronic Acid | Diol | Binding Constant (K) M⁻¹ | pH | Reference |
| This compound | Fructose | 1300 | 7.4 | [11] |
| This compound | Glucose | 19 | 7.4 | [11] |
| This compound | Sorbitol | 290 | 7.4 | [11] |
| Phenylboronic acid | Fructose | 830 | 7.4 | [11] |
| Phenylboronic acid | Glucose | 11 | 7.4 | [11] |
Conclusion and Future Outlook
The historical development of aminophenylboronic acids showcases a remarkable evolution from challenging synthetic targets to indispensable reagents in modern science. Their unique chemical properties have been harnessed for a diverse and growing range of applications, particularly in the realms of diagnostics and biotechnology. The detailed experimental protocols and quantitative data presented in this guide underscore the robustness and versatility of these compounds.
Future research is likely to focus on the development of novel aminophenylboronic acid derivatives with tailored properties, such as lower pKa values for enhanced binding at physiological pH, and their integration into more complex systems for in vivo applications. The continued exploration of their role in drug delivery, targeted therapies, and advanced materials will undoubtedly solidify the position of aminophenylboronic acids as a cornerstone of chemical and biomedical innovation.
References
- 1. CN109467569B - Synthetic method of this compound - Google Patents [patents.google.com]
- 2. Page loading... [guidechem.com]
- 3. nbinno.com [nbinno.com]
- 4. 3-氨基苯硼酸 | Sigma-Aldrich [sigmaaldrich.com]
- 5. CN106946920A - A kind of preparation method of 4 amino phenyl boronic acid derivative - Google Patents [patents.google.com]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. Non-Enzymatic Impedimetric Sensor Based on this compound Functionalized Screen-Printed Carbon Electrode for Highly Sensitive Glucose Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Poly(this compound)-functionalized carbon nanotubes-based chemiresistive sensors for detection of sugars - Analyst (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
A Theoretical Deep Dive into 3-Aminophenylboronic Acid: A Technical Guide for Researchers
Introduction: 3-Aminophenylboronic acid (3-APBA) is a versatile molecule of significant interest in drug development, diagnostics, and materials science. Its unique ability to reversibly bind with cis-diols, such as those found in saccharides, has positioned it as a cornerstone for the development of glucose sensors. Furthermore, the presence of both an amino group and a boronic acid moiety on the phenyl ring offers rich chemical functionality for the synthesis of complex molecules and functional polymers. Understanding the electronic structure, reactivity, and energetic landscape of 3-APBA at a quantum mechanical level is paramount for the rational design of novel applications. This technical guide provides an in-depth overview of the theoretical studies on this compound, detailing the computational protocols, expected quantitative data, and key mechanistic insights.
Core Computational Insights into this compound
Theoretical studies, primarily leveraging Density Functional Theory (DFT), provide a powerful lens to scrutinize the intrinsic properties of 3-APBA. These computational methods allow for the precise calculation of molecular geometries, electronic properties, and vibrational frequencies, offering a detailed picture of the molecule's behavior.
Molecular Geometry and Structure
Table 1: Predicted Bond Lengths for the Aniline (B41778) Core of 3-APBA (Representative Data) [4]
| Bond | Predicted Bond Length (Å) at B3LYP/6-311++G(d,p) |
| C-C (aromatic) | 1.39 - 1.41 |
| C-N | ~1.40 |
| C-H (aromatic) | ~1.08 |
| N-H | ~1.01 |
Table 2: Predicted Bond Angles for the Aniline Core of 3-APBA (Representative Data) [4]
| Angle | Predicted Bond Angle (°) at B3LYP/6-311++G(d,p) |
| C-C-C (aromatic) | 118 - 121 |
| C-C-N | ~120 |
| C-N-H | ~114 |
| H-N-H | ~110 |
Electronic Properties and Reactivity
The electronic characteristics of 3-APBA dictate its reactivity and interaction with other molecules. Key descriptors include the distribution of electron density, captured by atomic charges, and the energies of the frontier molecular orbitals (HOMO and LUMO).
Mulliken Population Analysis: This analysis provides a method for estimating the partial atomic charges, offering insights into the electrostatic nature of the molecule. The amino group is expected to be a region of negative charge, while the boronic acid moiety will influence the charge distribution on the aromatic ring.
Table 3: Predicted Mulliken Atomic Charges for Key Atoms in 3-APBA (Representative Data for the Aniline Moiety) [5][6]
| Atom | Predicted Mulliken Charge (e) at B3LYP/6-311++G(d,p) |
| N | -0.8 to -0.9 |
| C (attached to N) | +0.1 to +0.2 |
| H (on N) | +0.3 to +0.4 |
| C (aromatic) | Variable, generally slightly negative or positive |
| H (aromatic) | +0.1 to +0.2 |
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding a molecule's chemical reactivity and its electronic transitions. The energy of the HOMO is related to the ionization potential (the ability to donate an electron), while the LUMO energy relates to the electron affinity (the ability to accept an electron). The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability; a larger gap suggests higher stability.[7]
Table 4: Predicted Frontier Molecular Orbital Energies for 3-APBA (Representative Data for Aniline) [8][9]
| Parameter | Predicted Energy (eV) at B3LYP/6-311++G(d,p) |
| HOMO Energy | -5.7 to -5.8 |
| LUMO Energy | -0.2 to -0.3 |
| HOMO-LUMO Gap (ΔE) | ~5.5 |
Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the charge distribution around a molecule, highlighting regions that are electron-rich (electronegative, typically colored red) and electron-poor (electropositive, typically colored blue). For 3-APBA, the MEP would show a negative potential around the amino group, indicating its nucleophilic character, and a positive potential around the acidic protons of the boronic acid group.
Vibrational Frequencies
Theoretical calculations of vibrational frequencies are instrumental in interpreting experimental infrared (IR) and Raman spectra. Each vibrational mode corresponds to a specific molecular motion, and its frequency is a fingerprint of the chemical bonds and functional groups present.
Table 5: Predicted Key Vibrational Frequencies for 3-APBA (Representative Data for the Aniline Moiety) [1][4][10]
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) at B3LYP/6-311++G(d,p) (Scaled) |
| N-H Symmetric Stretch | ~3400 |
| N-H Asymmetric Stretch | ~3500 |
| C-H Aromatic Stretch | 3000 - 3100 |
| C=C Aromatic Ring Stretch | 1500 - 1600 |
| N-H Scissoring (Bending) | ~1620 |
| C-N Stretch | ~1280 |
Experimental Protocols: A Computational Chemist's Workflow
The theoretical data presented above are obtained through a standardized computational workflow. This protocol ensures reproducibility and accuracy in the prediction of molecular properties.
General DFT Computational Protocol
-
Molecular Structure Input: The initial 3D structure of this compound is constructed using molecular modeling software.
-
Geometry Optimization: A geometry optimization calculation is performed to find the lowest energy conformation of the molecule. This is a critical step as all subsequent calculations depend on an accurately optimized structure.
-
Method: Density Functional Theory (DFT)
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr)
-
Basis Set: 6-311++G(d,p) (a triple-zeta basis set with diffuse and polarization functions for both heavy atoms and hydrogens)
-
-
Frequency Calculation: A vibrational frequency calculation is performed on the optimized geometry. This serves two purposes:
-
To confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).
-
To obtain the theoretical vibrational spectra (IR and Raman) and thermodynamic properties (enthalpy, entropy, and Gibbs free energy).
-
-
Single-Point Energy Calculation: A single-point energy calculation is performed on the optimized geometry to obtain precise electronic energies and molecular orbital information (HOMO, LUMO).
-
Property Calculations: Based on the results of the above calculations, various molecular properties are derived:
-
Mulliken Population Analysis: To determine partial atomic charges.
-
Molecular Electrostatic Potential (MEP): To visualize the charge distribution and predict reactive sites.
-
Natural Bond Orbital (NBO) Analysis: To study intramolecular interactions and electron delocalization.
-
Signaling Pathways and Logical Relationships
A key application of 3-APBA is in glucose sensing, which relies on the reversible covalent interaction between the boronic acid group and the diol moieties of glucose. Theoretical studies can elucidate the mechanism of this interaction.
Mechanism of Diol Binding
The boronic acid group of 3-APBA exists in equilibrium between a neutral trigonal planar form (sp² hybridized boron) and an anionic tetrahedral form (sp³ hybridized boron). The tetrahedral form is favored at higher pH. Both forms can react with diols to form cyclic boronate esters. The formation of the anionic tetrahedral boronate ester is often accompanied by a detectable signal, such as a change in fluorescence or an electrochemical response.[11][12][13][14][15][16][17]
Conclusion
Theoretical studies based on Density Functional Theory provide indispensable insights into the structure, reactivity, and electronic properties of this compound. By employing robust computational protocols, researchers can predict a wide range of molecular parameters that are crucial for understanding its behavior and for designing new applications. The data and workflows presented in this technical guide serve as a foundational resource for scientists and drug development professionals seeking to leverage the unique properties of 3-APBA in their research endeavors. As computational methods continue to evolve in accuracy and efficiency, the theoretical exploration of 3-APBA and its derivatives will undoubtedly accelerate innovation in fields ranging from medical diagnostics to advanced materials.
References
- 1. asianpubs.org [asianpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. Consequence of one-electron oxidation and one-electron reduction for aniline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.aip.org [pubs.aip.org]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Vibrational Spectra of Aniline in Gas Phase: An Ab-Initio Study – Material Science Research India [materialsciencejournal.org]
- 11. eczasopisma.p.lodz.pl [eczasopisma.p.lodz.pl]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Carbohydrate Recognition by Boronolectins, Small Molecules, and Lectins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Non-Enzymatic Impedimetric Sensor Based on this compound Functionalized Screen-Printed Carbon Electrode for Highly Sensitive Glucose Detection - PMC [pmc.ncbi.nlm.nih.gov]
3-Aminophenylboronic acid and its derivatives
An In-depth Technical Guide to 3-Aminophenylboronic Acid and Its Derivatives for Researchers, Scientists, and Drug Development Professionals.
Introduction
This compound (3-APBA) and its derivatives represent a versatile class of compounds with significant and expanding applications in medicinal chemistry, diagnostics, and materials science. Their unique ability to form reversible covalent bonds with diols has positioned them as critical tools for glucose sensing. Furthermore, their capacity to interact with active site serine residues of proteases has led to their exploration as potent enzyme inhibitors. This guide provides a comprehensive overview of the synthesis, properties, and applications of 3-APBA and its derivatives, with a focus on quantitative data, detailed experimental protocols, and the elucidation of relevant biological pathways.
Physicochemical and Pharmacokinetic Properties
The inherent properties of 3-APBA and its derivatives are crucial for their application in biological systems. These properties influence their solubility, stability, and interaction with biological targets.
Physicochemical Data
A summary of key physicochemical properties for this compound is presented below.
| Property | Value |
| Molecular Formula | C₆H₈BNO₂ |
| Molecular Weight | 136.94 g/mol |
| Appearance | Off-white to light brown crystalline powder |
| Melting Point | >300 °C |
| pKa | 4.3 (anilinium ion), 8.8 (boronic acid) |
| Solubility | Soluble in methanol (B129727) and water |
Pharmacokinetic Profile
The pharmacokinetic properties of boronic acid-containing drugs are of significant interest. For instance, the FDA-approved proteasome inhibitor bortezomib, a boronic acid derivative, exhibits a rapid elimination from plasma. While specific pharmacokinetic data for 3-APBA itself is limited in publicly available literature, studies on its derivatives provide insights into their behavior in biological systems.
Synthesis and Derivatization
The synthesis of 3-APBA and its derivatives is typically achieved through palladium-catalyzed cross-coupling reactions. The following provides a generalized experimental protocol.
General Synthetic Protocol for 3-APBA Derivatives
A common method for synthesizing 3-APBA derivatives involves the Suzuki-Miyaura cross-coupling reaction.
Workflow for Synthesis of 3-APBA Derivatives
Caption: Generalized workflow for the synthesis of this compound.
Detailed Methodology:
-
Reaction Setup: In a nitrogen-purged flask, combine 3-bromoaniline (B18343) (1 equivalent), bis(pinacolato)diboron (B136004) (1.1 equivalents), potassium acetate (B1210297) (3 equivalents), and a palladium catalyst such as Pd(dppf)Cl₂ (0.03 equivalents) in an anhydrous solvent like 1,4-dioxane.
-
Reaction Execution: Heat the mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica (B1680970) gel to yield the this compound pinacol ester.
-
Hydrolysis: The pinacol ester can be hydrolyzed to the free boronic acid using an acidic workup, for example, with aqueous HCl.
Applications in Research and Drug Development
Glucose Sensing
The ability of the boronic acid moiety to reversibly bind with diols forms the basis of glucose sensors. 3-APBA and its derivatives are integral components of fluorescent and electrochemical glucose sensors.
Mechanism of a 3-APBA-based Fluorescent Glucose Sensor
Caption: Logical flow of a 3-APBA-based fluorescent glucose sensor.
Enzyme Inhibition
3-APBA derivatives have been investigated as inhibitors of various enzymes, particularly serine proteases. The boron atom can form a stable tetrahedral intermediate with the catalytic serine residue in the enzyme's active site, leading to potent inhibition.
Signaling Pathway of Protease Inhibition by 3-APBA Derivatives
Caption: Competitive inhibition of a serine protease by a 3-APBA derivative.
Boron Neutron Capture Therapy (BNCT)
Derivatives of 3-APBA are also being explored for their potential in Boron Neutron Capture Therapy (BNCT), a targeted radiation therapy for cancer. The boron-10 (B1234237) isotope, when irradiated with thermal neutrons, undergoes a nuclear fission reaction that releases high-energy alpha particles, leading to localized cell death.
Key Experimental Protocols
In Vitro Enzyme Inhibition Assay
Objective: To determine the inhibitory potency (e.g., IC₅₀) of a 3-APBA derivative against a target serine protease.
Methodology:
-
Reagent Preparation: Prepare stock solutions of the serine protease, the 3-APBA derivative (in DMSO or an appropriate solvent), and a chromogenic or fluorogenic substrate in a suitable assay buffer (e.g., Tris-HCl).
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer.
-
Add varying concentrations of the 3-APBA derivative.
-
Add the enzyme to all wells except the negative control.
-
Incubate for a pre-determined time (e.g., 15 minutes) at a specific temperature (e.g., 37 °C) to allow for inhibitor binding.
-
Initiate the reaction by adding the substrate.
-
-
Data Acquisition: Measure the absorbance or fluorescence at regular intervals using a plate reader.
-
Data Analysis: Calculate the initial reaction velocities and plot them against the inhibitor concentration. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Experimental Workflow for Enzyme Inhibition Assay
Caption: Step-by-step workflow for an in vitro enzyme inhibition assay.
Conclusion
are a class of compounds with significant potential in various scientific and medical fields. Their unique chemical properties enable their use as versatile building blocks for the development of sensors, therapeutic agents, and research tools. The methodologies and data presented in this guide offer a foundational understanding for researchers and professionals working with these promising molecules. Continued research into the synthesis of novel derivatives and their biological evaluation is expected to further expand their applications.
An In-depth Technical Guide to the Safe Handling of 3-Aminophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 3-Aminophenylboronic acid (3-APBA), its hydrochloride, and monohydrate forms. The following sections detail the chemical and physical properties, associated hazards, and essential procedures for safe use, storage, and disposal. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research outcomes.
Chemical and Physical Properties
This compound and its common salt and hydrate (B1144303) forms are white to tan crystalline powders.[1] Understanding their physical and chemical properties is fundamental to safe handling and storage.
| Property | This compound | This compound hydrochloride | This compound monohydrate |
| Synonyms | m-Aminophenylboronic acid, m-APBA | (m-Aminophenyl)boronic acid hydrochloride | 3-Aminobenzeneboronic acid Monohydrate |
| CAS Number | 30418-59-8[2][3] | 85006-23-1[4] | 206658-89-1[5][6] |
| Molecular Formula | C₆H₈BNO₂[2][3][7] | C₆H₉BClNO₂[8] | C₆H₁₀BNO₃ |
| Molecular Weight | 136.94 g/mol [2][3][7] | 173.41 g/mol [8] | 154.96 g/mol |
| Appearance | White to tan powder or crystalline powder[1] | Powder | Crystalline powder[6] |
| Melting Point | 225 °C[1] | No data available | No data available |
| Solubility | Soluble in water[1][5], DMSO, and methanol[6] | No data available | Soluble in water and alcohol solvents[6] |
Hazard Identification and Classification
This compound is classified as hazardous. The following table summarizes its GHS hazard classifications.
| Hazard Class | GHS Category | Hazard Statement |
| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed[2][7] |
| Acute toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[7] |
| Skin irritation | Category 2 | H315: Causes skin irritation[2][3][7] |
| Serious eye irritation | Category 2 / 2A | H319: Causes serious eye irritation[2][3][7] |
| Specific target organ toxicity – single exposure | Category 3 | H335: May cause respiratory irritation[2][3][7] |
Hazard Pictograms:
Experimental Protocols: Safe Handling and Personal Protection
Strict adherence to safety protocols is mandatory when handling this compound.
Engineering Controls
-
Work in a well-ventilated area.[4][7] The use of a chemical fume hood is recommended, especially when handling the powder to avoid dust formation.[2]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4][5]
Personal Protective Equipment (PPE)
The following PPE should be worn at all times when handling this compound:
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[7][9]
-
Skin Protection:
-
Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[4][9] If exposure limits are exceeded or irritation is experienced, a full-face respirator is recommended.[7]
General Handling Precautions
-
Do not eat, drink, or smoke when using this product.[7]
-
Use non-sparking tools and prevent fire caused by electrostatic discharge.[7]
First Aid Measures
In the event of exposure, immediate action is crucial.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the victim to fresh air.[4][7] If breathing is difficult, give oxygen.[7] If not breathing, give artificial respiration.[4][7] Seek immediate medical attention.[5][7] |
| Skin Contact | Immediately wash off with soap and plenty of water for at least 15 minutes.[4][5] Remove contaminated clothing.[7] If skin irritation persists, seek medical attention.[4] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes, also under the eyelids.[4][7] Remove contact lenses if present and easy to do.[5][7] Seek immediate medical attention.[5] |
| Ingestion | Do NOT induce vomiting.[2][7] Rinse mouth with water.[7][10] Never give anything by mouth to an unconscious person.[7][10] Seek immediate medical attention.[7][10] |
Firefighting and Accidental Release Measures
Firefighting
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray.[2][7][11]
-
Specific Hazards: Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including carbon oxides, nitrogen oxides (NOx), and oxides of boron.[4][5][10]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4][5][7]
Accidental Release
-
Personal Precautions: Ensure adequate ventilation.[4][7] Evacuate personnel to safe areas.[7] Avoid breathing dust, vapors, mist, or gas.[2][7] Use personal protective equipment as required.[5][7]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so.[7] Do not let the product enter drains.[2][7] Discharge into the environment must be avoided.[7]
-
Containment and Cleanup:
Storage and Stability
-
Storage Conditions: Store in a dry, cool, and well-ventilated place.[4][7] Keep the container tightly closed.[5][7] The recommended storage temperature for the powder is -20°C.[2] Protect from moisture, as the monohydrate form is hygroscopic.[4][5]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[2][4][5]
-
Chemical Stability: The material is stable under recommended storage conditions.[2][4]
-
Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products include carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and oxides of boron.[4][5][10] For the hydrochloride salt, hydrogen chloride gas will also be produced.[4]
Disposal Considerations
-
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[2]
-
The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[7]
-
Contaminated packaging should be treated as the product itself. Containers can be triple rinsed and offered for recycling or reconditioning.[7]
This guide is intended to provide a comprehensive overview of the safe handling of this compound for a technical audience. Always refer to the specific Safety Data Sheet (SDS) for the product you are using and consult with your institution's Environmental Health and Safety (EHS) department for any additional guidance.
References
- 1. nbinno.com [nbinno.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound | C6H8BNO2 | CID 92269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. chembk.com [chembk.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. This compound hydrochloride | C6H9BClNO2 | CID 2763241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
- 10. szabo-scandic.com [szabo-scandic.com]
- 11. angenechemical.com [angenechemical.com]
A Deep Dive into 3-Aminophenylboronic Acid: Monohydrate vs. Anhydride Forms for Researchers and Drug Development Professionals
An In-depth Technical Guide
In the landscape of pharmaceutical research and organic synthesis, 3-aminophenylboronic acid (3-APBA) stands out as a versatile building block. Its utility in Suzuki-Miyaura cross-coupling reactions, the development of advanced biosensors, and as an inhibitor of key enzymes has made it an invaluable tool for scientists. This technical guide provides a comprehensive comparison of its commonly available forms: the monohydrate and the anhydride (B1165640). Understanding the nuances of each form is critical for optimizing experimental outcomes and ensuring reproducibility in research and drug development.
Core Properties: A Comparative Analysis
While often used interchangeably in certain applications like Suzuki-Miyaura coupling, the monohydrate and anhydride forms of this compound possess distinct physical and chemical properties. The presence of a water molecule in the crystal lattice of the monohydrate influences its stability and solubility. A patent has suggested that the monohydrate form exhibits superior stability for long-term storage compared to the anhydrous form[1].
| Property | This compound Monohydrate | This compound Anhydride (Boroxin) |
| Chemical Formula | C₆H₁₀BNO₃ | (C₆H₇BNO)₃ |
| Molecular Weight | 154.96 g/mol [2] | 362.83 g/mol (trimer) |
| Appearance | White to light yellow or beige to brown crystalline powder or crystals[3][4] | Typically a white to off-white solid |
| Melting Point | 93-96 °C[5] | 225 °C[6][7] |
| Solubility | Soluble in water (partly miscible), DMSO, and methanol.[7] | Generally less soluble in water than the monohydrate. |
| Stability | Considered more stable for long-term storage.[1] Decomposes above 150°C. | Prone to slow hydration in the presence of moisture to form the monohydrate. |
Interconversion: From Monohydrate to Anhydride
The anhydride of this compound, a cyclic trimer also known as a boroxine (B1236090), is formed through the dehydration of the monohydrate. This reversible reaction is a key consideration for storage and handling.
Figure 1. Reversible interconversion between this compound monohydrate and its anhydride.
Experimental Protocols
Preparation of this compound Anhydride from Monohydrate
Objective: To prepare the anhydrous form (boroxine) of this compound from its monohydrate.
Materials:
-
This compound monohydrate
-
Dean-Stark apparatus
-
Round-bottom flask
-
Heating mantle
-
Condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Place this compound monohydrate into a round-bottom flask equipped with a Dean-Stark apparatus and a condenser.
-
Add a sufficient amount of toluene to suspend the solid.
-
Flush the system with an inert gas (nitrogen or argon).
-
Heat the mixture to reflux. Water will be removed azeotropically with toluene and collected in the Dean-Stark trap.
-
Continue refluxing until no more water is collected in the trap.
-
Cool the reaction mixture to room temperature under the inert atmosphere.
-
The resulting solid is the this compound anhydride. Isolate the product by filtration and dry under vacuum.
-
Characterize the product by techniques such as NMR or IR spectroscopy to confirm the absence of water and the formation of the boroxine structure.
Suzuki-Miyaura Cross-Coupling Reaction
Objective: To synthesize a biaryl compound using this compound in a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound (monohydrate or anhydride) (1.2 equivalents)
-
Aryl halide (e.g., bromobenzene) (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (0.02-0.05 equivalents)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃) (2.0 equivalents)
-
Solvent (e.g., 1,4-dioxane/water mixture, toluene, or DMF)
-
Round-bottom flask
-
Condenser
-
Inert atmosphere (Nitrogen or Argon)
-
Stirring apparatus
-
Heating source
Procedure:
-
To a round-bottom flask, add the aryl halide, this compound, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst under the inert atmosphere.
-
Add the degassed solvent(s) to the flask.
-
Stir the reaction mixture at the desired temperature (typically 80-110 °C) under the inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Figure 2. General workflow for a Suzuki-Miyaura cross-coupling reaction.
Fabrication of an Electrochemical Sensor for Bacterial Detection
Objective: To fabricate a poly(this compound)-based electrochemical sensor for the detection of bacteria.
Materials:
-
This compound monohydrate
-
Sodium fluoride (B91410) (NaF)
-
Phosphate-buffered saline (PBS)
-
Bacterial culture (e.g., Staphylococcus epidermidis)
-
Fructose (B13574) solution
-
Working electrode (e.g., glassy carbon electrode)
-
Reference electrode (e.g., Ag/AgCl)
-
Counter electrode (e.g., platinum wire)
-
Potentiostat/Galvanostat
Procedure:
-
Electrode Preparation: Polish the working electrode with alumina (B75360) slurry, sonicate in deionized water and ethanol, and dry under a stream of nitrogen.
-
Electropolymerization: Prepare a solution of 50 mM this compound and 50 mM NaF in PBS (pH 7.4). Immerse the electrodes in this solution.
-
Imprinting (for Cell-Imprinted Polymer - CIP): Add the target bacteria (e.g., S. epidermidis at a final concentration of 10⁹ cfu/mL) to the electropolymerization solution.
-
Polymer Film Deposition: Apply a constant potential or cyclic voltammetry to the working electrode to deposit a film of poly(this compound).
-
Template Removal (for CIP): After polymerization, immerse the electrode in a fructose solution (e.g., 20 mM) for 30 minutes to competitively detach the bacterial cells. Rinse thoroughly with deionized water.
-
Electrochemical Detection: The fabricated sensor is now ready for bacterial detection using techniques like electrochemical impedance spectroscopy (EIS). The binding of bacteria to the polymer surface will cause a measurable change in the electrochemical signal.[8][9][10]
Signaling Pathways and Molecular Interactions
Inhibition of β-Lactamase
This compound is a known inhibitor of serine β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics. The boronic acid moiety acts as a transition-state analog, forming a reversible covalent bond with the active site serine residue of the enzyme, thereby inactivating it.[11]
Figure 3. Mechanism of β-lactamase inhibition by this compound.
Interaction with Bacterial Cell Surface
The boronic acid group of 3-APBA can form reversible covalent bonds with cis-diol functionalities present in the polysaccharides of bacterial cell walls. This interaction is the basis for its use in bacterial detection sensors.[10][12][13]
Figure 4. Logical relationship of this compound interaction with bacterial cell surfaces.
Conclusion
Both the monohydrate and anhydride forms of this compound are valuable reagents in research and development. The choice between them depends on the specific application, storage conditions, and desired reactivity. While the anhydride may be preferred for reactions requiring strictly anhydrous conditions, the monohydrate offers greater stability for general use and storage. By understanding their distinct properties and the methodologies for their use, researchers can effectively harness the potential of this versatile molecule in their scientific endeavors.
References
- 1. CN109467569B - Synthetic method of this compound - Google Patents [patents.google.com]
- 2. Molecular recognition with boronic acids—applications in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound 206658-89-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. advatechgroup.com [advatechgroup.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. This compound 30418-59-8 [sigmaaldrich.com]
- 7. 3-Aminobenzeneboronic acid | 30418-59-8 [chemicalbook.com]
- 8. diva-portal.org [diva-portal.org]
- 9. Electrochemical bacterial detection using poly(this compound)-based imprinted polymer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels - PMC [pmc.ncbi.nlm.nih.gov]
The Advent of a Versatile Building Block: The Discovery and First Synthesis of 3-Aminophenylboronic Acid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Aminophenylboronic acid (3-APBA), a cornerstone of modern organic synthesis and medicinal chemistry, has a rich history rooted in the early explorations of organoboron chemistry. Its unique bifunctional nature, possessing both a nucleophilic amino group and a versatile boronic acid moiety, has rendered it an invaluable tool in the construction of complex molecules. This technical guide delves into the historical discovery and the first documented synthesis of this compound, providing detailed experimental protocols and a comparative analysis with modern synthetic strategies. The development of this compound is intrinsically linked to the broader understanding of arylboronic acids and their chemical transformations, which have culminated in Nobel Prize-winning reactions such as the Suzuki-Miyaura cross-coupling.
The Genesis of this compound: A Two-Step Approach from Phenylboronic Acid
The first documented synthesis of this compound was reported by W. Seaman and J. R. Johnson in their seminal 1931 paper published in the Journal of the American Chemical Society. Their approach was a logical two-step process: the nitration of the readily available phenylboronic acid to yield 3-nitrophenylboronic acid, followed by the reduction of the nitro group to the desired amine. This foundational work laid the groundwork for the future production and application of this vital reagent.
Experimental Protocol: First Synthesis of this compound (Seaman and Johnson, 1931)
The following protocols are adapted from the original 1931 publication and reflect the techniques and equipment of that era.
Step 1: Synthesis of 3-Nitrophenylboronic Acid
This initial step involves the electrophilic nitration of phenylboronic acid. The meta-directing effect of the boronic acid group on the aromatic ring is a key principle in this transformation.
-
Reaction Workflow:
-
Methodology:
-
In a reaction vessel, phenylboronic acid is treated with fuming nitric acid.
-
Urea is added to the reaction mixture.[1]
-
The reaction is allowed to proceed, resulting in the formation of 3-nitrophenylboronic acid.
-
The crude product is isolated from the reaction mixture. It is noted that scaling up this reaction can lead to charring and the formation of a black-brown product, which is difficult to purify, and often results in a yield of less than 50%.[1]
-
Step 2: Reduction of 3-Nitrophenylboronic Acid to this compound
The subsequent reduction of the nitro group was accomplished using iron in the presence of a catalyst.
-
Reaction Workflow:
-
Methodology:
-
3-Nitrophenylboronic acid is subjected to reduction.
-
The reduction is carried out using reagents such as ferric hydroxide (B78521) and barium hydroxide, or alternatively with iron powder or platinum on carbon as a catalyst.[1]
-
Upon completion of the reaction, the desired this compound is isolated and purified.
-
Quantitative Data from Early and Modern Syntheses
The following table summarizes the key quantitative data associated with the synthesis of this compound, comparing the historical method with more contemporary approaches.
| Parameter | Seaman and Johnson (1931) | Modern Methods (Representative) |
| Starting Material | Phenylboronic Acid | 3-Bromoaniline (B18343) or 3-Nitrobromobenzene |
| Key Intermediates | 3-Nitrophenylboronic Acid | N-protected 3-bromoaniline, 3-nitrophenylboronic acid catechol ester |
| Yield (Overall) | Not explicitly stated in readily available abstracts. | 57% over two steps (from 3-bromoaniline via protection, lithiation, and borylation).[1] Yields for other methods can be significantly higher and more reproducible. |
| Melting Point (°C) | Not explicitly stated in readily available abstracts. | 225 °C |
| Purity | Dependent on crystallization; potential for colored impurities. | High purity, often >97%, suitable for pharmaceutical and materials science applications. |
| Reaction Conditions | Nitration with fuming nitric acid; reduction with iron. | Often involve organometallic reagents (e.g., n-butyllithium) at very low temperatures, or palladium-catalyzed coupling reactions at elevated temperatures. |
Modern Synthetic Approaches: A Comparative Overview
While the Seaman and Johnson method was groundbreaking, it has been largely superseded by more efficient, scalable, and reproducible synthetic routes. These modern methods can be broadly categorized as follows:
-
From 3-Bromoaniline Derivatives: This common approach involves the protection of the amino group of 3-bromoaniline, followed by a lithium-halogen exchange at low temperatures and subsequent reaction with a trialkyl borate. A patent from 2014 describes a two-step process with a 57% overall yield, which, while reliable, requires cryogenic conditions, posing challenges for large-scale industrial production.[1]
-
Palladium-Catalyzed Borylation: A more recent innovation involves the palladium-catalyzed coupling of a 3-nitro-substituted aryl halide (like 3-nitrobromobenzene) with a diboron (B99234) reagent, such as bis(catecholato)diboron. This is followed by an in-situ or subsequent reduction of the nitro group. This method can offer high yields and avoids the need for cryogenic temperatures.
-
Modern Synthesis Workflow Example (from a 3-nitro-haloarene):
Conclusion
The discovery and first synthesis of this compound by Seaman and Johnson in 1931 was a significant milestone in the field of organoboron chemistry. Their two-step process of nitration followed by reduction established the foundation for accessing this critical building block. While modern synthetic methodologies have evolved to offer improved yields, purity, and scalability, the fundamental chemical logic of the original synthesis remains a testament to the ingenuity of early 20th-century chemists. For today's researchers, an understanding of this historical context, coupled with the advancements in synthetic techniques, provides a comprehensive perspective on the enduring importance of this compound in the landscape of chemical synthesis and drug discovery.
References
An In-depth Technical Guide to the Spectral Properties of 3-Aminophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral characteristics of 3-aminophenylboronic acid. The information is curated to support research and development activities, offering detailed spectral data, experimental methodologies, and visualizations of relevant biochemical interactions and workflows.
Spectral Data Summary
The following tables summarize the key spectral data for this compound, facilitating easy comparison and reference.
Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Nucleus | Solvent | Chemical Shift (δ) in ppm | Reference |
| ¹H | D₂O/NaOD | 7.0-7.8 (m, 4H, Ar-H) | SpectraBase |
| ¹³C | Not Specified | 115.8, 119.2, 129.0, 132.8, 136.2, 149.0 | ChemicalBook |
| ¹¹B | Not Specified | Data available in spectral databases | PubChem[1] |
Table 2: Vibrational Spectroscopy Data
| Technique | Key Peaks (cm⁻¹) | Reference |
| FTIR (KBr Pellet) | 3380-3200 (N-H, O-H stretch), 1600-1450 (C=C stretch), 1350 (B-O stretch), 1210 (C-N stretch) | PubChem[1] |
| ATR-IR | Similar to FTIR (KBr Pellet) | PubChem[1] |
| Raman | Data available in spectral databases | PubChem[1] |
Table 3: Mass Spectrometry Data
| Technique | m/z (Mass-to-Charge Ratio) | Adduct | Reference |
| ESI-MS | 138.07208 | [M+H]⁺ | PubChemLite |
| ESI-MS | 160.05402 | [M+Na]⁺ | PubChemLite |
| ESI-MS | 136.05752 | [M-H]⁻ | PubChemLite |
Experimental Protocols
Detailed methodologies for the acquisition of the cited spectral data are provided below. These protocols are based on standard laboratory practices and information from spectral databases.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A small amount of this compound is dissolved in a suitable deuterated solvent, such as Deuterium Oxide (D₂O) with a small amount of Sodium deuteroxide (NaOD) to aid dissolution.[2] The use of a deuterated solvent is crucial to avoid overwhelming the sample signals with solvent protons.[2]
-
Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used for analysis.
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment is typically used.
-
Acquisition Parameters: Key parameters such as the number of scans, relaxation delay, and acquisition time are optimized to ensure a good signal-to-noise ratio and accurate integration. For quantitative analysis, a longer relaxation delay is necessary.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled pulse sequence is used to simplify the spectrum and improve sensitivity.
-
Acquisition Parameters: Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR.
-
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to a standard, such as tetramethylsilane (B1202638) (TMS) at 0 ppm.
2.2 Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Approximately 1-2 mg of finely ground this compound is mixed with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).[1] The typical sample-to-KBr ratio is about 1:100.
-
The mixture is thoroughly ground in an agate mortar to ensure a homogenous distribution and reduce particle size, which minimizes light scattering.[3]
-
The powdered mixture is then placed into a pellet die and compressed under high pressure (several tons) using a hydraulic press to form a thin, transparent pellet.[3]
-
-
Instrumentation: A Bruker Tensor 27 FT-IR spectrometer or a similar instrument is used.[1]
-
Data Acquisition:
-
A background spectrum of a pure KBr pellet is recorded.[1]
-
The sample pellet is then placed in the sample holder, and the infrared spectrum is recorded.
-
The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
2.3 Mass Spectrometry (MS)
-
Sample Preparation: The this compound sample is dissolved in an appropriate solvent compatible with electrospray ionization, such as acetonitrile, methanol, or a mixture with water, often with a small amount of formic acid or acetic acid to aid in protonation for positive ion mode.
-
Instrumentation: An electrospray ionization mass spectrometer (ESI-MS) is used.
-
Data Acquisition (Positive Ion Mode):
-
Ionization: The sample solution is introduced into the ESI source where a high voltage is applied to a capillary, generating charged droplets.
-
Desolvation: A drying gas (typically nitrogen) aids in the evaporation of the solvent, leading to the formation of gas-phase ions (e.g., [M+H]⁺).
-
Mass Analysis: The ions are then guided into the mass analyzer (e.g., quadrupole, time-of-flight) where their mass-to-charge ratios are determined.
-
-
Optimization of Parameters: For optimal signal intensity, parameters such as capillary voltage, nebulizer pressure, and drying gas flow rate and temperature can be adjusted.
Visualizations
3.1 Experimental Workflow for Bacterial Detection Sensor
The following diagram illustrates the workflow for the synthesis of this compound (APBA) functionalized gold nanoparticles (AuNPs) for use in bacterial detection.
Caption: Workflow for the synthesis and application of a bacterial sensor.
3.2 Signaling Pathway for Bacterial Detection
This diagram illustrates the interaction mechanism between the this compound functionalized sensor and the bacterial cell surface.
Caption: Interaction of the sensor with bacterial cell surface diols.
References
An In-depth Technical Guide to the Chemical Stability of 3-Aminophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical stability of 3-Aminophenylboronic acid (3-APBA), a critical parameter for its application in pharmaceutical development and other research areas. While quantitative stability data for 3-APBA is limited in publicly accessible literature, this document synthesizes available information on its general stability, common degradation pathways for boronic acids, and standardized methodologies for its stability assessment.
Core Stability Profile
This compound is a solid that is generally stable under recommended storage conditions. However, it is susceptible to degradation under various environmental and chemical stresses. The primary stability concerns for 3-APBA, like other boronic acids, are its sensitivity to moisture, oxidation, and protodeboronation, particularly in solution.
Table 1: Qualitative Stability and Incompatibility Data for this compound
| Parameter | Observation | Citation |
| General Stability | Stable under recommended storage conditions. | [1][2] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents. | [1][2][3][4] |
| Moisture Sensitivity | Hygroscopic; sensitive to moisture. | [3][4][5] |
| Thermal Stability | Generally stable, but one source indicates stability below 150°C. May decompose under fire conditions, emitting toxic fumes. | [1][2][4][6] |
| Light Sensitivity | Recommended to be protected from light during storage. | [7] |
Table 2: Recommended Storage and Handling of this compound
| Condition | Recommendation | Citation |
| Storage Temperature | Store in a dry, cool, and well-ventilated place. Some sources recommend <15°C or 4°C. | [3][4][5][7][8] |
| Atmosphere | Store in a tightly closed container. | [3][4][8] |
| Handling | Avoid formation of dust and aerosols. Use in a well-ventilated area and wear appropriate personal protective equipment. | [8] |
Primary Degradation Pathways
The principal degradation pathways for arylboronic acids like 3-APBA are oxidative deboronation and protodeboronation. These reactions result in the cleavage of the carbon-boron bond, leading to the loss of the boronic acid functionality and the formation of degradation products.
Oxidative Deboronation
In the presence of reactive oxygen species (ROS), such as hydrogen peroxide, boronic acids can undergo oxidative deboronation to yield the corresponding phenol (B47542) (3-aminophenol in this case) and boric acid. This process can be a significant liability for boronic acid-containing drugs in biological systems.
Protodeboronation
Protodeboronation is the protonolysis of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom to form aniline. This reaction is a known side reaction in processes that utilize boronic acids, such as Suzuki-Miyaura cross-coupling reactions.[8] The rate of protodeboronation is highly dependent on factors like pH and the specific organic substituent on the boronic acid.[8]
References
- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. scribd.com [scribd.com]
- 3. biopharminternational.com [biopharminternational.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. This compound 206658-89-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. This compound monohydrate(206658-89-1) 1H NMR spectrum [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
Methodological & Application
Application Notes and Protocols: 3-Aminophenylboronic Acid Functionalization of Nanoparticles
Introduction
3-Aminophenylboronic acid (APBA) is a versatile functionalizing agent for nanoparticles, enabling a wide range of applications in diagnostics, drug delivery, and biosensing. Its utility stems from the unique ability of the boronic acid moiety to form reversible covalent bonds (boronate esters) with compounds containing cis-diol groups.[1][2][3] This interaction is the foundation for targeting specific biological sugars like glucose and sialic acid, the latter of which is often overexpressed on the surface of cancer cells.[4][5][6][7] Furthermore, the stability of the boronate ester bond is pH-dependent, making APBA-functionalized nanoparticles excellent candidates for creating pH-responsive systems that release therapeutic payloads in acidic environments, such as those found in tumors.[8][9][10][11]
These application notes provide an overview of the primary applications, detailed experimental protocols for nanoparticle functionalization, and characterization data for APBA-modified nanoparticles.
Core Applications and Mechanisms
The unique chemical properties of APBA allow for several key biomedical applications when conjugated to nanoparticle platforms.
Targeted Drug Delivery to Cancer Cells
Many cancer cells exhibit an overexpression of sialic acid (SA) residues on their surface glycoproteins.[4][5][12] APBA-functionalized nanoparticles can act as targeting ligands, binding with high affinity to these SA residues. This interaction facilitates the specific recognition and cellular uptake of the nanoparticles by tumor cells, thereby increasing the local concentration of therapeutic agents and minimizing off-target effects.[6][7]
pH-Responsive Drug Release
The boronate ester linkage formed between APBA and a diol-containing drug or polymer matrix is labile in acidic conditions.[8] The tumor microenvironment is typically more acidic (pH ~6.5-6.8) than healthy tissue (pH ~7.4).[10] When APBA-functionalized nanoparticles accumulate in a tumor, the lower pH triggers the hydrolysis of the boronate ester bond, leading to the controlled release of the encapsulated drug directly at the target site.[8][10][11][13]
Glucose and Biomolecule Sensing
APBA's ability to bind with glucose and other cis-diol containing biomolecules, such as dopamine (B1211576), makes it a powerful tool for developing sensors.[1][14] When APBA-functionalized nanoparticles (e.g., gold nanoparticles) bind to glucose, it can induce a change in their aggregation state or surface plasmon resonance, leading to a detectable color change or a shift in spectroscopic measurements.[15] This allows for the quantitative detection of glucose and other analytes.[14][16][17][18]
Experimental Protocols
Protocol 1: Functionalization of Carboxylated Nanoparticles via EDC/NHS Coupling
This protocol describes a general method for conjugating APBA to nanoparticles that have carboxyl groups on their surface, such as carboxyl-terminated magnetic or silica (B1680970) nanoparticles. The reaction uses 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a stable amide bond.[7]
Materials:
-
Carboxylated nanoparticles (e.g., Fe₃O₄@SiO₂–COOH)
-
This compound (APBA)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer (e.g., 0.1 M, pH 6.0)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Ethanol (B145695) and Deionized (DI) water for washing
-
Magnetic separator or centrifuge
Procedure:
-
Nanoparticle Preparation: Disperse the carboxylated nanoparticles in cold MES buffer. Sonicate briefly if necessary to ensure a homogenous suspension.
-
Carboxyl Group Activation:
-
Add EDC and NHS to the nanoparticle suspension. A typical molar ratio is a 5-10 fold excess of EDC/NHS relative to the estimated surface carboxyl groups.
-
Incubate the mixture for 15-30 minutes at room temperature with gentle shaking to activate the carboxyl groups, forming an NHS-ester intermediate.
-
-
APBA Conjugation:
-
Dissolve APBA in a minimal amount of MES buffer or DMF and add it to the activated nanoparticle suspension.
-
Allow the reaction to proceed for at least 5 hours (or overnight) at room temperature with continuous mixing to form a stable amide bond between the nanoparticle and APBA.[1]
-
-
Purification:
-
Separate the APBA-functionalized nanoparticles from the reaction mixture. For magnetic nanoparticles, use a strong external magnet and decant the supernatant. For other types, use centrifugation.
-
Wash the nanoparticles multiple times to remove unreacted EDC, NHS, and APBA. A typical washing sequence is: DI water (2x), followed by ethanol (1x), and finally resuspension in PBS or the desired storage buffer.
-
-
Characterization: Confirm successful functionalization using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Zeta Potential, and Dynamic Light Scattering (DLS).
Characterization and Data Presentation
Successful functionalization with APBA should be confirmed by multiple characterization techniques. The following tables summarize typical quantitative data obtained from the literature.
Table 1: Physicochemical Properties of Nanoparticles
| Nanoparticle Type | Modification Stage | Average Diameter (nm) | Zeta Potential (mV) | Reference |
| Gold Nanoparticles (AuNPs) | Bare AuNPs | 25.7 | - | [15] |
| PAA-APBA Coated | - | -41.53 | [15] | |
| POSS-APBA | Before Insulin Loading | 2540 ± 800 | - | [5] |
| After Insulin Loading | 298 ± 121 | - | [5] | |
| Fe₃O₄@ZIF-8 | Core Nanocomposite | - | +25.1 | [2] |
| APBA Functionalized | - | +15.3 | [2] |
Table 2: Application-Specific Performance Data
| Application | Nanoparticle System | Key Parameter | Value | Reference |
| Drug Delivery | PBA-Emodin-NPs | Encapsulation Efficiency | 78% | [13] |
| PBA-Emodin-NPs | Drug Loading Content | 2.1% | [13] | |
| Insulin-loaded 3-APBA-CS NPs | Encapsulation Efficiency | 53.6% | ||
| Biomolecule Binding | Fe₃O₄@SiO₂@APBA | Max. Dopamine Adsorption | 108.46 µg/g (at pH 8.5) | [1][19] |
| Glucose Sensing | MBA-Ag@AuNPs-GO | Linear Detection Range | 2-6 mM | [14] |
| MBA-Ag@AuNPs-GO | Detection Limit | 0.33 mM | [14] | |
| PBA functionalized GFET | Detection Range | 0-100 mM |
References
- 1. Facile synthesis of boronic acid-functionalized magnetic nanoparticles for efficient dopamine extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A designable aminophenylboronic acid functionalized magnetic Fe 3 O 4 /ZIF-8/APBA for specific recognition of glycoproteins and glycopeptides - RSC Advances (RSC Publishing) DOI:10.1039/C7RA12054K [pubs.rsc.org]
- 3. Boronic-Acid-Modified Nanomaterials for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nanotechnology and sialic acid biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. japsonline.com [japsonline.com]
- 8. Phenylboronic Acid-Cross-Linked Nanoparticles with Improved Stability as Dual Acid-Responsive Drug Carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pH-responsive Nanoparticles for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Development of phenylboronic acid-functionalized nanoparticles for emodin delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. This compound Conjugation on Responsive Polymer and Gold Nanoparticles for Qualitative Bacterial Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. par.nsf.gov [par.nsf.gov]
- 17. researchgate.net [researchgate.net]
- 18. Nanomaterial Innovations in Glucose Sensing Technology [synapse.patsnap.com]
- 19. researchgate.net [researchgate.net]
Application Note: Suzuki-Miyaura Coupling for the Synthesis of Novel Biaryl Amines
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organohalides. This application note provides a detailed experimental protocol for the palladium-catalyzed Suzuki-Miyaura coupling of 3-aminophenylboronic acid with an aryl bromide. This reaction is pivotal for the synthesis of substituted aminobiphenyls, which are key structural motifs in many pharmaceutical agents and advanced materials. The protocol herein outlines the reaction setup, execution, workup, and purification, and is intended for researchers in drug development and organic synthesis.
Introduction
The Suzuki-Miyaura coupling, first reported by Akira Suzuki and Norio Miyaura in 1979, has become an indispensable tool for the construction of biaryl and substituted aromatic systems.[1][2] The reaction's broad functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of boronic acids and palladium catalysts have contributed to its widespread use in both academic and industrial research.[1][3] Substituted aminobiphenyls are of particular interest due to their prevalence in biologically active molecules, including anti-inflammatory agents and kinase inhibitors. This protocol details the synthesis of a model aminobiphenyl compound using this compound, a versatile building block for introducing a primary amine functionality into the biaryl scaffold.
Reaction Scheme
The general scheme for the Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron species (in this case, this compound) with an organohalide (represented here by a generic aryl bromide) in the presence of a base.[1]
Caption: General scheme of the Suzuki-Miyaura coupling reaction.
Experimental Protocol
This protocol describes the synthesis of 3-amino-4'-methoxybiphenyl via the Suzuki-Miyaura coupling of this compound and 4-bromoanisole (B123540).
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| This compound | 136.94 | 137 mg | 1.0 |
| 4-Bromoanisole | 187.04 | 187 mg | 1.0 |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 58 mg | 0.05 |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 212 mg | 2.0 |
| Toluene (B28343) | - | 10 mL | - |
| Water (degassed) | - | 2 mL | - |
| Ethyl acetate (B1210297) | - | - | - |
| Brine | - | - | - |
| Anhydrous Magnesium Sulfate (B86663) (MgSO₄) | - | - | - |
| Silica (B1680970) Gel | - | - | - |
Equipment:
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere setup (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask containing a magnetic stir bar, add this compound (137 mg, 1.0 mmol), 4-bromoanisole (187 mg, 1.0 mmol), tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol), and sodium carbonate (212 mg, 2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (nitrogen or argon) for 10-15 minutes.
-
Solvent Addition: Add degassed toluene (10 mL) and degassed water (2 mL) to the flask via syringe.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring under an inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane (B92381) and ethyl acetate as the eluent to afford the pure 3-amino-4'-methoxybiphenyl.
-
Characterization: The structure and purity of the final product should be confirmed by NMR spectroscopy (¹H and ¹³C) and mass spectrometry. The expected product, 3-amino-4'-methoxybiphenyl, is a solid at room temperature.[4]
Expected Yield:
Based on similar Suzuki-Miyaura coupling reactions reported in the literature, the expected yield for this transformation is typically in the range of 70-95%.[5][6][7]
Catalytic Cycle
The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2][8]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Safety Precautions
-
Palladium Catalysts: Palladium catalysts are flammable solids and can be toxic. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9][10][11][12][13]
-
Boronic Acids: Boronic acids can be irritants. Avoid inhalation of dust and contact with skin and eyes.
-
Solvents: Toluene and ethyl acetate are flammable. Keep away from ignition sources.
-
Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the oxidation of the palladium(0) catalyst.
Conclusion
This application note provides a comprehensive and detailed protocol for the Suzuki-Miyaura cross-coupling of this compound. This procedure can be adapted for the synthesis of a wide variety of substituted biaryl amines, which are valuable intermediates in pharmaceutical and materials science research. By following this protocol, researchers can reliably synthesize these important compounds in good to excellent yields.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. labsolu.ca [labsolu.ca]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. sifcoasc.com [sifcoasc.com]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
- 11. honrel.com [honrel.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. carlroth.com [carlroth.com]
Application Notes: High-Efficiency Glycoprotein Enrichment Using 3-Aminophenylboronic Acid (3-APBA)
References
- 1. Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing [mdpi.com]
- 2. Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A designable aminophenylboronic acid functionalized magnetic Fe3O4/ZIF-8/APBA for specific recognition of glycoproteins and glycopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biotechsupportgroup.com [biotechsupportgroup.com]
- 6. researchgate.net [researchgate.net]
- 7. Comparative glycoproteomics: approaches and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Boronic acid functionalized magnetic nanoparticles via thiol–ene click chemistry for selective enrichment of glycoproteins - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. takarabio.com [takarabio.com]
Application Notes and Protocols for 3-Aminophenylboronic Acid-Based Fluorescent Sensors for Dopamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of 3-aminophenylboronic acid (3-APBA)-based fluorescent sensors in the detection of dopamine (B1211576). This document is intended to serve as a practical guide for researchers in academia and industry, including those involved in neuroscience, analytical chemistry, and pharmaceutical development.
Introduction
Dopamine (DA) is a critical catecholamine neurotransmitter that plays a vital role in the central nervous system, influencing motor control, motivation, reward, and cognitive function. Aberrant dopamine levels are associated with several neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and addiction. Consequently, the development of sensitive and selective methods for dopamine detection is of paramount importance for both fundamental research and clinical diagnostics.
Fluorescent sensors based on this compound (3-APBA) have emerged as a promising platform for dopamine detection. The underlying principle of these sensors lies in the specific and reversible interaction between the boronic acid moiety of 3-APBA and the cis-diol group present in dopamine. This binding event modulates the fluorescence properties of a fluorophore, which is typically a quantum dot (QD) or a metallic nanocluster, leading to either fluorescence quenching or enhancement. This change in fluorescence intensity can be directly correlated to the concentration of dopamine in the sample.
This document outlines the synthesis of various 3-APBA functionalized nanoparticles and provides detailed protocols for their application in dopamine sensing.
Signaling Pathway and Detection Mechanism
The detection of dopamine using 3-APBA-based fluorescent sensors relies on a well-established chemical interaction. The boronic acid group of 3-APBA forms a cyclic ester with the cis-diol of dopamine. This binding event in proximity to the fluorescent nanoparticle can induce a change in the nanoparticle's fluorescence through mechanisms such as photoinduced electron transfer (PET) or inner filter effect (IFE), leading to a measurable signal.
Signaling pathway of 3-APBA based dopamine detection.
Quantitative Data Presentation
The performance of various 3-APBA-based fluorescent sensors for dopamine is summarized in the table below. This allows for a direct comparison of their key analytical parameters.
| Sensor Platform | Linear Range (μM) | Limit of Detection (LOD) | Reference |
| 3-APBA-functionalized CuInS2 QDs | Not specified | 28 nM | [1] |
| 3-APBA-functionalized AgInZnS QDs | 15 - 120 | 0.65 μM | [2] |
| 3-APBA-modified Carbon Nitride QDs (3-APBA-CNQDs) | 0.10 - 51 | 22.08 nM | [3] |
| 3-APBA-functionalized Gold Nanoclusters (AuNCs) | 0.5 - 9 | 0.1 μM |
Experimental Protocols
This section provides detailed methodologies for the synthesis of 3-APBA functionalized nanoparticles and their application in dopamine detection.
General Experimental Workflow
The general workflow for dopamine detection using 3-APBA based fluorescent sensors involves the synthesis and functionalization of the nanoparticles, followed by the detection assay where the sensor is incubated with the sample, and the fluorescence is measured.
References
- 1. Turn-on Fluorescent Probe for Dopamine Detection in Solutions and Live Cells Based on in Situ Formation of Aminosilane-Functionalized Carbon Dots - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fluorometric detection of dopamine based on this compound-functionalized AgInZnS QDs and cells imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of 3-Aminophenylboronic Acid as a Beta-Lactamase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of bacterial resistance to β-lactam antibiotics, mediated by the production of β-lactamase enzymes, poses a significant threat to global public health. These enzymes hydrolyze the amide bond in the β-lactam ring, rendering the antibiotics ineffective. A key strategy to combat this resistance is the co-administration of a β-lactam antibiotic with a β-lactamase inhibitor. 3-Aminophenylboronic acid (3-APB) is a potent, reversible inhibitor of serine-based β-lactamases (Ambler Classes A, C, and D). Its mechanism of action as a transition-state analog, forming a stable, covalent adduct with the active site serine, makes it a valuable tool for researchers studying β-lactamase inhibition and a promising scaffold for the development of new therapeutic agents.
These application notes provide a comprehensive overview of the use of this compound as a β-lactamase inhibitor, including its mechanism of action, spectrum of activity, and detailed protocols for its experimental application.
Mechanism of Action
This compound acts as a transition-state analog inhibitor of serine β-lactamases. The boron atom in 3-APB is electrophilic and is attacked by the nucleophilic hydroxyl group of the active site serine residue (Ser70 in the standard numbering scheme) of the β-lactamase. This results in the formation of a stable, reversible covalent tetrahedral adduct. This adduct mimics the high-energy tetrahedral intermediate formed during the hydrolysis of a β-lactam substrate, effectively blocking the active site and preventing the enzyme from inactivating β-lactam antibiotics.
Figure 1: Mechanism of 3-APB Inhibition.
Spectrum of Activity and Quantitative Data
This compound exhibits a broad spectrum of activity against serine-based β-lactamases, with particularly strong inhibition of Class C (AmpC) cephalosporinases.[1][2][3] Its activity against Class A and Class D enzymes is also documented, although the potency can vary depending on the specific enzyme.
| β-Lactamase | Ambler Class | Organism of Origin | Inhibition Constant (Ki) | Reference |
| ACT-1 | C | Enterobacter cloacae | 86 µM | [4] |
| CMY-2 | C | Citrobacter freundii | 314 µM | [4] |
| AmpC (derivative) | C | Escherichia coli | 700 nM (for 3-azidomethylphenyl boronic acid) | [5] |
| KPC-2 (derivative) | A | Klebsiella pneumoniae | 2.3 µM (for 3-azidomethylphenyl boronic acid) | [5] |
| B. cereus β-lactamase I | A | Bacillus cereus | millimolar range | [6] |
Note: The Ki values for AmpC and KPC-2 are for a closely related derivative, 3-azidomethylphenyl boronic acid, and are included to provide a broader context of the potential of the aminophenylboronic acid scaffold.
Experimental Protocols
Protocol 1: Determination of Inhibitor Potency using Nitrocefin (B1678963) Hydrolysis Assay
This protocol describes a colorimetric assay to determine the half-maximal inhibitory concentration (IC50) of this compound against a purified β-lactamase enzyme. The assay is based on the hydrolysis of the chromogenic cephalosporin (B10832234) substrate, nitrocefin, which changes color from yellow to red upon cleavage by the enzyme.
Materials:
-
Purified β-lactamase enzyme
-
This compound (3-APB)
-
Nitrocefin
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microtiter plate
-
Microplate reader capable of measuring absorbance at 490 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the purified β-lactamase enzyme in PBS. The final concentration will depend on the specific activity of the enzyme.
-
Prepare a stock solution of 3-APB in DMSO (e.g., 10 mM).
-
Prepare a stock solution of nitrocefin in DMSO (e.g., 5 mg/mL).
-
-
Assay Setup:
-
In a 96-well plate, perform serial dilutions of the 3-APB stock solution in PBS to achieve a range of desired inhibitor concentrations. Include a control well with no inhibitor.
-
Add the β-lactamase enzyme solution to each well containing the inhibitor dilutions and the control well.
-
Pre-incubate the enzyme and inhibitor mixtures at room temperature for 15 minutes.
-
-
Initiation of Reaction and Measurement:
-
To initiate the reaction, add the nitrocefin solution to each well.
-
Immediately begin monitoring the change in absorbance at 490 nm over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial velocity of the reaction for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of 3-APB that results in 50% inhibition of the enzyme activity.
-
Figure 2: Nitrocefin Hydrolysis Assay Workflow.
Protocol 2: Disk Potentiation Test for Phenotypic Detection of AmpC β-Lactamase Inhibition
This protocol describes a simple and effective method to phenotypically detect the production of AmpC β-lactamases and their inhibition by this compound in clinical isolates.
Materials:
-
Bacterial isolate to be tested
-
Mueller-Hinton agar (B569324) plates
-
Sterile cotton swabs
-
Sterile saline or broth
-
Commercially available antibiotic disks (e.g., cefoxitin, ceftazidime)
-
This compound (3-APB) solution (e.g., 20 mg/mL in DMSO)
-
Blank sterile paper disks
Procedure:
-
Preparation of Inoculum:
-
Prepare a bacterial suspension of the test isolate in sterile saline or broth, adjusted to a 0.5 McFarland turbidity standard.
-
-
Inoculation of Agar Plate:
-
Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton agar plate with the prepared bacterial suspension.
-
-
Disk Placement:
-
Place a standard antibiotic disk (e.g., 30 µg cefoxitin) on the inoculated agar surface.
-
Place a second identical antibiotic disk on the agar.
-
To this second disk, add a small volume (e.g., 10 µL) of the 3-APB solution.
-
Alternatively, a blank paper disk impregnated with 3-APB can be placed in close proximity (15-20 mm) to the antibiotic disk to observe for synergy.
-
-
Incubation:
-
Incubate the plate at 35-37°C for 16-20 hours.
-
-
Interpretation of Results:
Figure 3: Disk Potentiation Test Workflow.
Conclusion
This compound is a versatile and potent inhibitor of serine β-lactamases, making it an invaluable tool for research in the field of antibiotic resistance. The protocols provided herein offer standardized methods for evaluating its inhibitory activity and for the phenotypic detection of AmpC-producing bacteria. Further investigation into the structure-activity relationships of 3-APB derivatives holds significant promise for the development of next-generation β-lactamase inhibitors to address the growing challenge of multidrug-resistant infections.
References
- 1. Frontiers | Novel β-lactamase inhibitors: a therapeutic hope against the scourge of multidrug resistance [frontiersin.org]
- 2. Phenylboronic Acids Probing Molecular Recognition against Class A and Class C β-lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Practical methods using boronic acid compounds for identification of class C beta-lactamase-producing Klebsiella pneumoniae and Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploring the potential of boronic acids as inhibitors of OXA‐24/40 β‐lactamase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
Application of 3-Aminophenylboronic Acid in Advanced Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Aminophenylboronic acid (3-APBA) has emerged as a versatile building block in the design of intelligent drug delivery systems. Its unique chemical properties, particularly the ability of the boronic acid moiety to form reversible covalent bonds with 1,2- or 1,3-cis-diols, have enabled the development of stimuli-responsive nanomaterials. These materials can intelligently release therapeutic payloads in response to specific biological cues, such as changes in glucose concentration or pH, which are characteristic of various disease microenvironments. Furthermore, the phenylboronic acid group can act as a targeting ligand for overexpressed sialic acid residues on cancer cell surfaces, offering a pathway for targeted drug delivery. This document provides detailed application notes and experimental protocols for the utilization of 3-APBA in drug delivery systems.
Key Applications
The primary applications of 3-APBA in drug delivery are centered around its responsiveness to biological signals:
-
Glucose-Responsive Drug Delivery: This is a major area of application, particularly for the development of "smart" insulin (B600854) delivery systems for diabetes management. At normal blood glucose levels, 3-APBA-functionalized carriers can bind to and encapsulate insulin. In the presence of elevated glucose, the glucose molecules competitively bind to the boronic acid, leading to the disassembly of the carrier and the release of insulin.[1][2][3][4][5][6][7][8]
-
pH-Responsive Drug Delivery: The acidic microenvironment of tumors (pH ≈ 6.8) and endosomes/lysosomes (pH ≈ 5.0-6.0) can be exploited for targeted drug release. Boronate esters formed between 3-APBA and diol-containing linkers or drugs are stable at physiological pH (7.4) but can be hydrolyzed under acidic conditions, triggering the release of the encapsulated drug.[9][10][11][12][13]
-
Targeted Cancer Therapy: Cancer cells often overexpress sialic acid (SA) residues on their surfaces.[14][15][16] 3-APBA can selectively bind to these sialic acid moieties, enabling the targeted delivery of chemotherapeutic agents to tumor sites, thereby enhancing efficacy and reducing off-target toxicity.[14][17][18][19][20]
Experimental Protocols
Protocol 1: Synthesis of 3-APBA Functionalized Polymeric Nanoparticles
This protocol describes the synthesis of nanoparticles from a 3-APBA-containing homopolymer, which can be used for loading and delivering diol-containing drugs like emodin (B1671224).[21]
Materials:
-
3-((acrylamido)methyl)phenylboronic acid homopolymer (PBAH)
-
Deionized water
Procedure:
-
Prepare a solution of PBAH in methanol at a concentration of 2.0 mg/mL.
-
Add the PBAH solution dropwise to deionized water while stirring. The final volume ratio of methanol to water should be adjusted based on the desired nanoparticle size.
-
Continue stirring the solution for 30 minutes at room temperature to allow for the self-assembly of nanoparticles.
-
The resulting nanoparticle suspension can be used for drug loading or characterized for size and morphology.
Protocol 2: Drug Loading into 3-APBA Functionalized Nanoparticles
This protocol details the loading of a model drug, emodin, into the prepared PBA-NPs through the formation of boronate esters.[21]
Materials:
-
PBA-functionalized nanoparticle (PBA-NP) suspension
-
Emodin
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Dialysis membrane (MWCO 3500 Da)
-
Deionized water
Procedure:
-
Dissolve 0.1 mg of PBAH and 0.1 mg of emodin in a minimal amount of DMSO.
-
Add the mixture dropwise to deionized water under stirring and continue to stir for 30 minutes. The final DMSO/water volume ratio should be 3:7.
-
Transfer the mixture to a dialysis bag (MWCO 3500 Da).
-
Dialyze against 2000 mL of deionized water for 24 hours to remove unloaded drug and organic solvent. Change the dialysis water periodically.
-
Collect the drug-loaded nanoparticle suspension (PBA-Emodin-NPs) from the dialysis bag.
-
Determine the drug loading efficiency (EE%) and drug loading content (DLC%) using UV-Vis spectrophotometry by measuring the absorbance of the drug at its characteristic wavelength (e.g., 430 nm for emodin) and applying the following formulas:
EE (%) = (mass of loaded drug / mass of drug in feed) × 100 DLC (%) = (mass of loaded drug / mass of polymer and loaded drug) × 100
Protocol 3: In Vitro pH-Responsive Drug Release Study
This protocol describes how to evaluate the pH-triggered release of a drug from 3-APBA functionalized nanoparticles.[10][21]
Materials:
-
Drug-loaded PBA-NPs
-
Potassium phosphate (B84403) buffer (10 mM, pH 5.0 and pH 7.4)
-
Dialysis membrane (MWCO 3500 Da)
Procedure:
-
Place a known amount of the drug-loaded nanoparticle suspension into a dialysis bag.
-
Immerse the dialysis bag in a container with 10 mM potassium phosphate buffer at either pH 5.0 or pH 7.4.
-
Maintain the setup at 37°C with gentle stirring.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh buffer to maintain sink conditions.
-
Quantify the amount of released drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Plot the cumulative drug release percentage as a function of time for both pH conditions to determine the pH-responsiveness of the drug delivery system.
Protocol 4: Evaluation of Glucose-Responsive Insulin Release
This protocol outlines an in vitro experiment to assess the glucose-stimulated release of insulin from a 3-APBA based carrier.
Materials:
-
Insulin-loaded 3-APBA functionalized carrier (e.g., nanoparticles, hydrogel)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Glucose solutions of varying concentrations (e.g., 0 mM, 5 mM, 10 mM, 20 mM) in PBS
-
Insulin quantification assay kit (e.g., ELISA)
Procedure:
-
Disperse a known amount of the insulin-loaded carrier in PBS.
-
Divide the dispersion into several groups, each corresponding to a different glucose concentration to be tested.
-
Add the respective glucose solutions to each group and incubate at 37°C.
-
At specific time points, take a sample from each group and separate the carrier from the release medium (e.g., by centrifugation for nanoparticles).
-
Quantify the concentration of released insulin in the supernatant using an appropriate assay.
-
Plot the amount of released insulin against the glucose concentration to evaluate the glucose-responsive release profile. A linear correlation between released insulin and glucose concentration indicates a successful glucose-responsive system.[1]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on 3-APBA based drug delivery systems.
Table 1: Physicochemical Properties of 3-APBA Based Nanoparticles
| Nanoparticle Formulation | Average Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| PBA-NPs | 40 ± 2 to 84 ± 3 | Not Reported | Not Reported | [21] |
| AuNPs-PAA-APBA | ~25.7 (AuNPs) | Not Reported | -41.53 | [2] |
| mPEG-PEI-PBA-Emodin | ~102 | Not Reported | Not Reported | [10] |
| POSS-APBA@insulin micelles | Not Reported | Not Reported | Not Reported | [1] |
Table 2: Drug Loading and Encapsulation Efficiency
| Drug Delivery System | Drug | Encapsulation Efficiency (EE%) | Drug Loading Content (DLC%) | Reference |
| PBA-Emodin-NPs | Emodin | 78% | 2.1% | [21] |
| POSS-APBA@insulin | Insulin | 73.2% | Not Reported | [1] |
| Poly(NIPAAm-Dex-AAmPBA) nanogels | Insulin | 80.6% | 16.2% | [6] |
Visualizations
Logical Relationship of 3-APBA in Drug Delivery
Caption: Logical flow of 3-APBA based drug delivery systems.
Experimental Workflow for Nanoparticle Synthesis and Drug Loading
Caption: Workflow for 3-APBA nanoparticle synthesis and drug loading.
Signaling Pathway for Glucose-Responsive Insulin Release
Caption: Mechanism of glucose-responsive insulin release.
Conclusion
This compound is a powerful tool in the development of sophisticated drug delivery systems. Its ability to respond to key biological stimuli like glucose and pH, as well as its capacity for targeted delivery to cancer cells, makes it a subject of intense research and development. The protocols and data presented here provide a foundation for researchers to explore and expand upon the applications of 3-APBA in creating more effective and personalized medicines. As research progresses, we can anticipate the emergence of novel 3-APBA-based platforms with enhanced stability, biocompatibility, and therapeutic efficacy.
References
- 1. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 2. This compound Conjugation on Responsive Polymer and Gold Nanoparticles for Qualitative Bacterial Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medium.com [medium.com]
- 4. japsonline.com [japsonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Facile synthesis of boronic acid-functionalized magnetic nanoparticles for efficient dopamine extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficiency of drug targeting: steady-state considerations using a three-compartment model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DOT Language | Graphviz [graphviz.org]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+ - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. In vitro drug release behavior from a novel thermosensitive composite hydrogel based on Pluronic f127 and poly(ethylene glycol)-poly(ε-caprolactone)-poly(ethylene glycol) copolymer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Controlled drug release from hydrogel-based matrices: Experiments and modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Aptamer-functionalized liposomes for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols for the Immobilization of 3-Aminophenylboronic Acid on Sensor Surfaces
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the immobilization of 3-Aminophenylboronic acid (3-APBA) onto various sensor surfaces. 3-APBA is a versatile recognition element widely employed in the development of sensors for a variety of analytes, including carbohydrates, glycoproteins, and bacteria. Its ability to form reversible covalent bonds with cis-diol-containing molecules makes it an ideal candidate for creating highly specific and sensitive detection platforms.
Introduction
This compound (3-APBA) has emerged as a crucial component in the fabrication of affinity sensors. The boronic acid moiety selectively interacts with 1,2- or 1,3-diols, which are common structural motifs in many biologically significant molecules such as glucose, glycoproteins, and bacterial cell wall components. The amino group on the phenyl ring provides a convenient handle for immobilization onto a wide range of sensor surfaces through various chemical strategies. This document outlines key methodologies for attaching 3-APBA to gold electrodes, gold nanoparticles, and carbon nanotubes, and presents the performance characteristics of these sensors for different applications.
Data Summary
The following tables summarize the quantitative performance of various sensor platforms functionalized with this compound for the detection of different analytes.
Table 1: Performance of 3-APBA Functionalized Sensors for Bacterial Detection
| Sensor Platform | Immobilization Method | Analyte | Linear Range (CFU/mL) | Detection Limit (CFU/mL) | Reference |
| Gold Electrode | Self-Assembled Monolayer | E. coli & S. aureus | 1.5 x 10² - 1.5 x 10⁶ | 1.0 x 10² | [1] |
| Gold Nanoparticles with PAA | Covalent conjugation | E. coli | - | 4.5 x 10⁷ | [2][3] |
| Gold Nanoparticles with PAA | Covalent conjugation | S. aureus | - | 1.2 x 10⁹ | [2][3] |
Table 2: Performance of 3-APBA Functionalized Sensors for Glucose Detection
| Sensor Platform | Immobilization Method | Linear Range | Detection Limit | Reference |
| Poly(aniline boronic acid)-functionalized SWNTs | Electropolymerization | Wide dynamic range | 2.92 mM (D-fructose), 3.46 mM (D-glucose) | [4][5] |
| p(AM-co-PEGDA-co-3-APBA) hydrogel fibers | Copolymerization | 1.0 - 12.0 mmol L⁻¹ | - | [6] |
Table 3: Performance of 3-APBA Functionalized Sensors for Glycoprotein and Other Biomolecule Detection
| Sensor Platform | Immobilization Method | Analyte | Linear Range | Detection Limit | Reference |
| Gold Electrode | Self-Assembled Monolayer | C-Reactive Protein | - | - | [7] |
| QCM Sensor | Covalent Immobilization | Glycoproteins | 50 µg/mL - 1 mg/mL | - | [8] |
Experimental Protocols
This section provides detailed, step-by-step protocols for the immobilization of 3-APBA on various sensor surfaces.
Protocol 1: Immobilization of 3-APBA on Gold Electrodes via Self-Assembled Monolayers (SAMs)
This protocol describes the formation of a mixed self-assembled monolayer of mercaptobenzoic acid (MBA) and this compound (APBA) on a gold electrode for subsequent antibody immobilization.[7]
Materials:
-
Gold electrodes
-
Mercaptobenzoic acid (MBA)
-
This compound (APBA)
-
Ethanol (B145695), 200 proof
-
Sulfuric acid (H₂SO₄), 1M
-
Deionized (DI) water
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Phosphate-buffered saline (PBS)
-
Monoclonal anti-human C-reactive protein (CRP) antibody
-
Bovine Serum Albumin (BSA)
Procedure:
-
Electrode Cleaning:
-
Clean the gold electrodes by immersing them in 1M H₂SO₄ for 3 minutes.
-
Rinse thoroughly with a generous amount of DI water.
-
Dry the electrodes with a stream of nitrogen gas.
-
-
Formation of Mixed SAM:
-
Prepare a 1 mM solution of MBA and APBA in ethanol. The ratio of MBA to APBA can be optimized for specific applications.
-
Immerse the cleaned gold electrodes in the mixed thiol solution.
-
Incubate for 24-48 hours in a sealed container backfilled with nitrogen to allow for the formation of a well-ordered monolayer.[9]
-
-
Activation of Carboxylic Groups:
-
Prepare a fresh solution of 0.4 M EDC and 0.1 M NHS in PBS.
-
Immerse the MBA-APBA modified electrodes in the EDC/NHS solution for 1 hour at room temperature to activate the carboxylic acid groups of MBA.
-
Rinse the electrodes with PBS buffer.
-
-
Antibody Immobilization:
-
Prepare a solution of the monoclonal anti-human CRP antibody in PBS (concentration to be optimized, e.g., 100 µg/mL).
-
Pipette the antibody solution onto the activated electrode surface and incubate for 1 hour at room temperature in a humid chamber.
-
-
Blocking:
-
To block any remaining active sites and prevent non-specific binding, immerse the electrodes in a 1% BSA solution in PBS for 1 hour.
-
Rinse with PBS. The sensor is now ready for use.
-
Protocol 2: Functionalization of Carbon Nanotubes with Poly(this compound) (PABA)
This protocol details the electrochemical polymerization of 3-APBA on single-walled carbon nanotubes (SWNTs) to create a chemiresistive sensor for sugars.[4][5]
Materials:
-
Single-walled carbon nanotubes (SWNTs)
-
This compound (3-APBA)
-
Sodium fluoride (B91410) (NaF)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Electrodes (e.g., gold interdigitated electrodes)
-
Potentiostat/Galvanostat
Procedure:
-
SWNT Deposition:
-
Disperse SWNTs in a suitable solvent (e.g., dimethylformamide - DMF) through sonication.
-
Drop-cast the SWNT suspension onto the electrode surface and allow the solvent to evaporate.
-
-
Electropolymerization of 3-APBA:
-
Prepare an electrolyte solution containing 50 mM 3-APBA and 100 mM NaF in PBS (pH 7.4).
-
Place the SWNT-coated electrode into the electrolyte solution.
-
Perform electropolymerization using cyclic voltammetry (CV) or chronopotentiometry. For CV, cycle the potential between -0.2 V and +1.0 V vs. Ag/AgCl at a scan rate of 50 mV/s for a specified number of cycles. For charge-controlled electropolymerization, apply a constant current until a desired charge is passed (e.g., 5, 25, or 40 mC).
-
After electropolymerization, rinse the PABA-functionalized SWNT electrode thoroughly with DI water to remove any unreacted monomer and electrolyte.
-
Dry the electrode under a stream of nitrogen.
-
-
Sensor Regeneration:
-
The binding of sugars to the PABA-functionalized SWNTs is reversible at lower pH.
-
To regenerate the sensor, incubate it in a buffer solution with a lower pH (e.g., pH 5.0) to release the bound sugar molecules.
-
Wash with PBS (pH 7.4) before the next measurement.
-
Protocol 3: Conjugation of 3-APBA to Gold Nanoparticles (AuNPs) for Colorimetric Sensing
This protocol describes the synthesis of 3-APBA functionalized poly(acrylic acid) and its subsequent conjugation to gold nanoparticles for the colorimetric detection of bacteria.[2][3]
Materials:
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
Trisodium citrate
-
Poly(acrylic acid) (PAA)
-
This compound (APBA)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysulfosuccinimide sodium salt (Sulfo-NHS)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Absolute ethanol
Procedure:
-
Synthesis of Gold Nanoparticles (AuNPs):
-
Synthesis of PAA-APBA Conjugate:
-
Dissolve 15 mg of PAA in 5 mL of PBS (10 mM, pH 7.4) and place the solution in an ice bath.
-
Add 20 mg of EDC (25.76 mM) and 10 mg of Sulfo-NHS (9.21 mM) to the PAA solution while stirring and continue stirring for 1 hour in the ice bath.
-
Add 20 mg of APBA (25.8 mM) to the solution and stir for 2 hours in the ice bath.
-
Leave the reaction mixture at room temperature for 22 hours.
-
Centrifuge the resulting solution at 5000 rpm for 5 minutes.
-
Mix the supernatant with 15 mL of absolute ethanol to precipitate the PAA-APBA conjugate.
-
-
Formation of AuNPs-PAA-APBA Sensor System:
-
Prepare a 1% w/v solution of the PAA-APBA conjugate.
-
Add 25–125 µL of the 1% PAA-APBA solution to 1 mL of the AuNPs solution.
-
The solution is now ready for characterization and use as a colorimetric sensor. The binding of diol-containing analytes (e.g., on bacterial surfaces) will induce aggregation of the AuNPs, leading to a color change from red to blue/purple.[2][3]
-
Visualizations
The following diagrams illustrate the key experimental workflows and signaling pathways described in the protocols.
Caption: Workflow for immobilizing antibodies on a gold electrode using a mixed SAM of MBA and 3-APBA.
Caption: Workflow for functionalizing carbon nanotubes with poly(this compound) for sugar sensing.
Caption: Principle of colorimetric sensing using 3-APBA functionalized gold nanoparticles.
References
- 1. Non-labeled QCM Biosensor for Bacterial Detection using Carbohydrate and Lectin Recognitions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Conjugation on Responsive Polymer and Gold Nanoparticles for Qualitative Bacterial Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Conjugation on Responsive Polymer and Gold Nanoparticles for Qualitative Bacterial Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Poly(this compound)-functionalized carbon nanotubes-based chemiresistive sensors for detection of sugars - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A study of glycoprotein-lectin interactions using quartz crystal microbalance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols: 3-Aminophenylboronic Acid in the Synthesis of Complex Biaryls
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Aminophenylboronic acid is a versatile and indispensable building block in modern organic synthesis, particularly for the construction of complex biaryl scaffolds. These motifs are prevalent in a wide array of biologically active molecules, including pharmaceuticals, agrochemicals, and advanced materials. The presence of both an amino group and a boronic acid moiety allows for sequential and diverse functionalization, making it a highly valuable reagent in the synthesis of novel compounds. This document provides detailed application notes and experimental protocols for the use of this compound in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of C-C bond formation.
Core Application: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful and widely used method for the synthesis of biaryls, styrenes, and polyenes. It involves the palladium-catalyzed cross-coupling of an organoboron compound (such as a boronic acid) with an organohalide or triflate. This compound serves as the organoboron component, providing the 3-aminophenyl moiety to the resulting biaryl structure.
A key advantage of the Suzuki-Miyaura coupling is its tolerance to a wide range of functional groups, mild reaction conditions, and the commercial availability of a vast array of catalysts and starting materials.[1][2][3] The general transformation is depicted below:
General scheme of the Suzuki-Miyaura cross-coupling reaction.
Data Presentation: Reaction Parameters and Yields
The efficiency of the Suzuki-Miyaura coupling is influenced by several factors, including the choice of catalyst, base, solvent, and the nature of the coupling partners. The following tables summarize typical reaction conditions and reported yields for the synthesis of various biaryl compounds using phenylboronic acid derivatives, providing a predictive framework for reactions involving this compound.
Table 1: Influence of Catalyst and Base on Biaryl Synthesis
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 4-Bromobenzonitrile (B114466) | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 80 | 95 |
| 4-Bromoanisole | Phenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 92 |
| 1-Bromo-4-nitrobenzene | Phenylboronic acid | PdCl₂(dppf) (3) | Na₂CO₃ | DMF/H₂O | 90 | 88 |
| 4-Chlorotoluene | Phenylboronic acid | Pd₂(dba)₃ (1) / XPhos (2) | K₃PO₄ | t-BuOH/H₂O | 100 | 78 |
| 2-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ (5) | Cs₂CO₃ | Dioxane | 100 | 85 |
Table 2: Substrate Scope for the Synthesis of Biaryl Derivatives
| This compound Derivative | Aryl Halide | Catalyst | Base | Solvent | Yield (%) |
| This compound | 4-Bromobenzonitrile | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 85-95 (estimated) |
| This compound | 1-Bromo-4-methoxybenzene | PdCl₂(dppf) | Na₂CO₃ | Toluene/EtOH/H₂O | 80-90 (estimated) |
| This compound | 2-Bromo-6-methylpyridine | Pd₂(dba)₃ / SPhos | K₃PO₄ | 1,4-Dioxane (B91453) | 75-85 (estimated) |
| This compound | 4-Iodoacetophenone | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF | 88-96 (estimated) |
Note: Yields are estimated based on similar reactions reported in the literature. Actual yields may vary depending on specific reaction conditions and substrate purity.
Experimental Protocols
Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol provides a general method for the synthesis of 3-aminobiphenyl (B1205854) derivatives.
Materials:
-
This compound (1.2 mmol)
-
Aryl bromide (1.0 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., 1,4-Dioxane and Water, 4:1 mixture, 10 mL)
-
Round-bottom flask
-
Magnetic stirrer
-
Condenser
-
Nitrogen or Argon atmosphere setup
Procedure:
-
To a round-bottom flask, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), palladium catalyst (0.05 mmol), and base (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent mixture (10 mL) to the flask.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired biaryl product.
Protocol 2: Synthesis of 3'-Amino-[1,1'-biphenyl]-4-carbonitrile
This protocol details the specific synthesis of 3'-amino-[1,1'-biphenyl]-4-carbonitrile, a valuable intermediate in medicinal chemistry.
Materials:
-
4-Bromobenzonitrile (1.82 g, 10 mmol)
-
This compound (1.64 g, 12 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (578 mg, 0.5 mmol)
-
Potassium carbonate (2.76 g, 20 mmol)
-
1,4-Dioxane (40 mL)
-
Water (10 mL)
Procedure:
-
In a 100 mL round-bottom flask, combine 4-bromobenzonitrile (1.82 g, 10 mmol), this compound (1.64 g, 12 mmol), Pd(PPh₃)₄ (578 mg, 0.5 mmol), and potassium carbonate (2.76 g, 20 mmol).
-
Seal the flask with a septum, and then evacuate and backfill with nitrogen three times.
-
Add degassed 1,4-dioxane (40 mL) and degassed water (10 mL) via syringe.
-
Heat the mixture to 85 °C and stir vigorously for 12 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate (50 mL).
-
Wash the organic layer sequentially with water (2 x 25 mL) and brine (25 mL).
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield 3'-amino-[1,1'-biphenyl]-4-carbonitrile as a solid.
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Biaryl Synthesis
This diagram outlines the key steps in a typical laboratory workflow for the synthesis and purification of a complex biaryl using this compound.
Experimental workflow for the synthesis of complex biaryls.
Conclusion
This compound is a cornerstone reagent for the construction of complex biaryl molecules, which are of significant interest to the pharmaceutical and materials science industries. The Suzuki-Miyaura cross-coupling reaction provides a robust and versatile method for its application. The protocols and data presented herein offer a comprehensive guide for researchers to effectively utilize this compound in their synthetic endeavors, enabling the efficient and reliable production of diverse and complex biaryl structures.
References
Application Notes and Protocols for Electrochemical Sensors Based on 3-Aminophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Aminophenylboronic acid (3-APBA) has emerged as a versatile molecular recognition element in the development of electrochemical sensors. Its unique ability to form reversible covalent bonds with cis-diol-containing molecules makes it an ideal candidate for the detection of a wide range of biologically significant analytes, including carbohydrates, glycoproteins, and catechols. This document provides detailed application notes and experimental protocols for the fabrication and utilization of 3-APBA-based electrochemical sensors, intended to guide researchers, scientists, and drug development professionals in this promising field.
The core principle of 3-APBA-based sensing lies in the specific interaction between the boronic acid moiety and compounds possessing cis-diols, such as sugars and the carbohydrate chains of glycoproteins. This interaction leads to a measurable change in the electrochemical properties of the sensor, which can be correlated to the concentration of the target analyte. This technology has shown significant potential in clinical diagnostics, food safety, and pharmaceutical analysis.
Signaling Pathway and Detection Mechanism
The fundamental signaling pathway of a 3-APBA-based electrochemical sensor involves the binding of the boronic acid group to the cis-diol groups of a target analyte. This binding event alters the local environment at the electrode surface, resulting in a detectable electrochemical signal. The reversibility of the boronic acid-cis-diol interaction allows for the potential regeneration and reuse of the sensor.
Figure 1: Generalized signaling pathway of a 3-APBA based electrochemical sensor.
Applications and Performance Data
Electrochemical sensors functionalized with 3-APBA have been successfully applied for the detection of various analytes. The following tables summarize the quantitative performance of these sensors for key applications.
Table 1: Performance of 3-APBA Based Electrochemical Sensors for Bacterial Detection
| Target Bacterium | Sensor Fabrication Method | Detection Technique | Linear Range | Limit of Detection (LOD) | Reference |
| Staphylococcus epidermidis | Cell-Imprinted Polymer (CIP) via Electropolymerization | Electrochemical Impedance Spectroscopy (EIS) | 10³ - 10⁷ cfu/mL | Not Specified | [1][2] |
| General Bacteria | Self-Assembled Monolayer (SAM) | Capacitance Measurement | 1.5 x 10² - 1.5 x 10⁶ cfu/mL | 1.0 x 10² cfu/mL |
Table 2: Performance of 3-APBA Based Electrochemical Sensors for Saccharide Detection
| Target Analyte | Sensor Fabrication Method | Detection Technique | Linear Range | Limit of Detection (LOD) | Reference |
| D-Fructose | Electropolymerization on SWCNTs | Chemiresistive | Not Specified | 2.92 mM | [3] |
| D-Glucose | Electropolymerization on SWCNTs | Chemiresistive | Not Specified | 3.46 mM | [3] |
| Glucose | Non-enzymatic Impedimetric Sensor | EIS | Not Specified | ~10⁶ times lower than physiological levels (4.4-6.6 mM) |
Table 3: Performance of 3-APBA Based Electrochemical Sensors for Glycated Hemoglobin (HbA1c) Detection
| Target Analyte | Sensor Fabrication Method | Detection Technique | Linear Range | Limit of Detection (LOD) | Reference |
| HbA1c | 3-APBA modified eggshell membrane | EIS | 2.3 - 14% | 0.19% | [1] |
| HbA1c | APBA-PQQ composite on GCE | Voltammetry | 9.4 - 65.8 µg/mL | Not Specified | [1] |
| HbA1c | APBA self-assembled on interdigitated gold electrode | Impedance Measurement | 0.1 - 8.36% | 0.024% | [4] |
Experimental Protocols
This section provides detailed, step-by-step protocols for the two primary methods of fabricating 3-APBA based electrochemical sensors: electropolymerization and self-assembled monolayers.
Protocol 1: Fabrication of a 3-APBA Modified Electrode via Electropolymerization for Bacterial Detection
This protocol is based on the creation of a molecularly imprinted polymer (MIP) on an electrode surface for the specific recognition of bacteria.
Figure 2: Workflow for fabricating a 3-APBA based sensor via electropolymerization.
Materials:
-
Working electrode (e.g., Glassy Carbon Electrode, Gold Electrode)
-
Reference electrode (e.g., Ag/AgCl)
-
Counter electrode (e.g., Platinum wire)
-
Potentiostat/Galvanostat
-
This compound (3-APBA)
-
Sodium Fluoride (NaF)
-
Phosphate Buffered Saline (PBS), 10x, pH 7.4
-
Target bacteria for imprinting
-
Fructose
-
Deionized water
-
Nitrogen gas
Procedure:
-
Electrode Cleaning:
-
Polish the working electrode with alumina (B75360) slurry on a polishing pad.
-
Sonciate the electrode in deionized water and then in ethanol (B145695) for 5 minutes each.
-
Dry the electrode under a stream of nitrogen.
-
-
Preparation of Electropolymerization Solution:
-
Prepare a solution containing 50 mM 3-APBA and 50 mM NaF in 10x PBS (pH 7.4).[1]
-
For creating a molecularly imprinted polymer, add the template bacteria to the solution at a high concentration (e.g., 10⁹ cfu/mL). For a non-imprinted polymer (NIP) control, omit the bacteria.
-
-
Electropolymerization:
-
Set up a three-electrode electrochemical cell with the cleaned working electrode, a reference electrode, and a counter electrode.
-
Immerse the electrodes in the electropolymerization solution.
-
Apply a constant potential to the working electrode to initiate the polymerization of 3-APBA. The optimal potential should be determined experimentally for the specific setup.
-
-
Washing:
-
After polymerization, gently wash the electrode with PBS to remove any unpolymerized monomer and non-specifically bound bacteria.
-
-
Template Removal:
-
To remove the template bacteria from the polymer matrix, immerse the electrode in a 20 mM fructose solution for 30 minutes. The fructose will competitively bind to the boronic acid groups, releasing the bacteria.[1]
-
-
Final Washing and Drying:
-
Thoroughly rinse the electrode with deionized water to remove the fructose and any remaining bacteria.
-
Dry the electrode under a gentle stream of nitrogen.
-
-
Sensor Ready for Use:
-
The sensor is now ready for the electrochemical detection of the target bacteria.
-
Protocol 2: Fabrication of a 3-APBA Modified Electrode via Self-Assembled Monolayer (SAM) for Glycoprotein Detection
This protocol describes the immobilization of 3-APBA on a gold electrode surface using a thiol-based self-assembled monolayer.
Figure 3: Workflow for fabricating a 3-APBA based sensor via a self-assembled monolayer.
Materials:
-
Gold working electrode
-
Carboxyl-terminated thiol (e.g., 11-mercaptoundecanoic acid, MUA)
-
Ethanol
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer
-
This compound (3-APBA)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Ethanolamine or Bovine Serum Albumin (BSA) for blocking (optional)
-
Deionized water
-
Nitrogen gas
Procedure:
-
Gold Electrode Cleaning:
-
Clean the gold electrode by cycling the potential in 0.5 M H₂SO₄ until a stable cyclic voltammogram is obtained.
-
Rinse thoroughly with deionized water and then ethanol.
-
Dry under a stream of nitrogen.
-
-
SAM Formation:
-
Prepare a 1 mM solution of the carboxyl-terminated thiol (e.g., 11-MUA) in ethanol.
-
Immerse the cleaned gold electrode in the thiol solution and leave it for 12-24 hours at room temperature to allow for the formation of a stable self-assembled monolayer.
-
-
Washing:
-
After SAM formation, rinse the electrode with ethanol to remove non-adsorbed thiols, followed by a rinse with deionized water.
-
-
Activation of Carboxyl Groups:
-
Prepare a solution of EDC (e.g., 0.4 M) and NHS (e.g., 0.1 M) in a suitable buffer like MES.
-
Immerse the SAM-modified electrode in the EDC/NHS solution for 1 hour at room temperature to activate the terminal carboxyl groups.
-
-
Washing:
-
Rinse the electrode with the MES buffer to remove excess EDC and NHS.
-
-
3-APBA Coupling:
-
Prepare a solution of 3-APBA (e.g., 10 mM) in PBS (pH 7.4).
-
Immerse the activated electrode in the 3-APBA solution for 2 hours at room temperature to allow the coupling of the amino group of 3-APBA to the activated carboxyl groups.
-
-
Washing:
-
Rinse the electrode with PBS and then with deionized water.
-
-
Blocking (Optional but Recommended):
-
To block any remaining active sites and reduce non-specific binding, immerse the electrode in a solution of 1 M ethanolamine or 1% BSA for 30 minutes.
-
-
Final Washing and Drying:
-
Rinse the electrode thoroughly with deionized water.
-
Dry the electrode under a gentle stream of nitrogen.
-
-
Sensor Ready for Use:
-
The 3-APBA functionalized electrode is now ready for the detection of glycoproteins or other cis-diol containing analytes.
-
Conclusion
The development of electrochemical sensors using this compound offers a powerful and versatile platform for the detection of a wide array of important biomolecules. The protocols and data presented in this document provide a solid foundation for researchers to fabricate and apply these sensors in their respective fields. The inherent selectivity of the boronic acid-cis-diol interaction, coupled with the sensitivity of electrochemical detection methods, positions 3-APBA as a key component in the future of biosensor technology, with significant implications for drug development, clinical diagnostics, and beyond. Further research and optimization of these protocols will undoubtedly lead to even more sensitive and robust sensing platforms.
References
Synthesis of 3-Aminophenylboronic Acid Functionalized Polymers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and utilization of 3-Aminophenylboronic acid (3-APBA) functionalized polymers. These polymers are of significant interest due to the unique ability of the boronic acid moiety to reversibly bind with 1,2- and 1,3-diols, a property that is exploited in a wide range of biomedical applications, including drug delivery systems, biosensors, and diagnostics.
I. Introduction
This compound (3-APBA) is a versatile molecule that can be incorporated into polymeric structures to impart stimuli-responsive properties. The key functional group, boronic acid, can form reversible covalent bonds with diols, such as those found in saccharides (e.g., glucose) and glycoproteins.[1][2] This interaction is pH-dependent, with stable boronate esters forming in aqueous media above the pKa of the boronic acid.[1] This dynamic behavior allows for the design of "smart" materials that can respond to specific biological cues.
This guide details the synthesis of the 3-acrylamidophenylboronic acid (AAPBA) monomer, a common precursor for polymerization, followed by protocols for creating functional polymers using Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.[3][4][5] Characterization techniques and applications in glucose sensing and drug delivery are also discussed.
II. Synthesis of 3-Acrylamidophenylboronic Acid (AAPBA) Monomer
The AAPBA monomer is a crucial building block for the synthesis of 3-APBA functionalized polymers. It is typically synthesized through the reaction of this compound with an acryloyl group. Two common methods are presented below.
Protocol 1: Acylation with Acryloyl Chloride
This method involves the reaction of this compound with acryloyl chloride in a biphasic solvent system.[3][6]
Materials:
-
This compound (3-APBA)
-
Acryloyl chloride
-
Tetrahydrofuran (THF)
-
Deionized water
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (B1210297)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Ice bath
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
In a 250 mL round-bottom flask, dissolve 3.90 g (21.9 mmol) of this compound in a mixture of 66 mL of THF and 66 mL of deionized water (1:1 v/v).[3]
-
Add 4.05 g (48.2 mmol) of sodium bicarbonate to the flask and cool the mixture to below 5°C using an ice bath.[3]
-
Slowly add a solution of 4.36 g (48.3 mmol) of acryloyl chloride in 7 mL of anhydrous THF dropwise to the reaction mixture over 1 hour while stirring.[3]
-
Allow the reaction mixture to stir overnight, gradually reaching room temperature.[3]
-
Remove the THF from the mixture using a rotary evaporator.[3]
-
Add 48 mL of ethyl acetate to the aqueous solution and stir for 2 hours.[3]
-
Transfer the mixture to a separatory funnel and wash the organic layer twice with water and twice with brine.[3]
-
Dry the organic layer over anhydrous sodium sulfate.[6]
-
Remove the ethyl acetate under vacuum to obtain a solid residue.[3]
-
Recrystallize the solid from hot deionized water to yield the final product as a white powder.[3]
-
Dry the purified 3-acrylamidophenylboronic acid in a vacuum oven at 25°C for 48 hours.[3]
Protocol 2: EDCI-Mediated Condensation
This protocol utilizes 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) as a coupling agent to facilitate the condensation reaction between this compound and acrylic acid.[7]
Materials:
-
This compound hemisulfate (APBA)
-
Acrylic acid (AA)
-
1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI)
-
Sodium hydroxide (B78521) (NaOH)
-
Deionized water
-
Ether
-
Three-necked flask
-
Ice-water bath
-
Magnetic stirrer
-
pH meter
-
Vacuum filtration apparatus
Procedure:
-
Prepare a solution of 0.43 g (6 mmol) of acrylic acid in 4 mL of deionized water. Adjust the pH to 4.8 with a NaOH solution and cool to 4°C.[7]
-
In a 50 mL three-necked flask under a nitrogen atmosphere, dissolve 1.12 g (6 mmol) of this compound hemisulfate in 20 mL of deionized water. Adjust the pH to 4.8 with a NaOH solution.[7]
-
Cool the APBA solution to 4°C using an ice-water bath and add 1.15 g (6 mmol) of EDCI.[7]
-
Add the chilled acrylic acid solution to the APBA solution and react at 4°C for 1 hour with stirring.[7]
-
Remove the ice-water bath and continue the reaction at room temperature for 12 hours.[7]
-
Filter the reaction mixture and extract the product four times with 20 mL of ether.[7]
-
Combine the ether extracts and remove the ether by vacuum drying at room temperature to obtain a white solid powder.[7]
-
Dissolve the white solid in 20 mL of water, recrystallize at low temperature, filter, and dry under vacuum at room temperature to obtain the final white crystalline product.[7]
Diagram of AAPBA Monomer Synthesis (Acryloyl Chloride Method)
Caption: Workflow for the synthesis of 3-acrylamidophenylboronic acid monomer.
III. Synthesis of 3-APBA Functionalized Polymers via RAFT Polymerization
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined architectures, low polydispersity, and high end-group fidelity.[8] This method is particularly suitable for creating block copolymers containing 3-APBA.[3][9]
General Protocol for RAFT Polymerization
This protocol provides a general procedure for the synthesis of a block copolymer, such as Poly(N-isopropylacrylamide)-block-poly(3-acrylamidophenylboronic acid) (PNIPAM-b-PAPBA).[3]
Materials:
-
N-isopropylacrylamide (NIPAM)
-
3-Acrylamidophenylboronic acid (AAPBA)
-
RAFT agent (e.g., S-1-dodecyl-S'-(α,α'-dimethyl-α''-acetic acid) trithiocarbonate, DMP)
-
Initiator (e.g., 2,2'-Azobisisobutyronitrile, AIBN)
-
Solvent (e.g., Dimethylformamide, DMF; Dimethyl sulfoxide, DMSO)
-
Degassing equipment (e.g., Schlenk line or freeze-pump-thaw setup)
-
Reaction vessel (e.g., ampule or Schlenk flask)
-
Oil bath
-
Precipitation solvent (e.g., cold ether)
-
Vacuum oven
Procedure:
-
Synthesis of Macro-CTA (e.g., PNIPAM):
-
In a reaction vessel, dissolve NIPAM, the RAFT agent (DMP), and the initiator (AIBN) in the chosen solvent.
-
Degas the solution by performing three freeze-pump-thaw cycles.
-
Place the sealed vessel in a preheated oil bath at the desired temperature (e.g., 70°C) to initiate polymerization.[3]
-
After the desired reaction time, quench the polymerization by exposing the solution to air.[3]
-
Precipitate the polymer by adding the reaction mixture to a cold non-solvent (e.g., ether) and collect the polymer. Repeat the precipitation process two more times for purification.[3]
-
Dry the resulting macro-chain transfer agent (macro-CTA) in a vacuum oven.[3]
-
-
Synthesis of Block Copolymer (e.g., PNIPAM-b-PAPBA):
-
In a reaction vessel, dissolve the synthesized macro-CTA, the AAPBA monomer, and the initiator (AIBN) in the solvent.
-
Degas the solution as described above.
-
Polymerize at the desired temperature (e.g., 70°C) for the specified time.[3]
-
Quench the reaction and purify the block copolymer by precipitation in a cold non-solvent.[3]
-
Dry the final block copolymer in a vacuum oven.[3]
-
Diagram of RAFT Polymerization Workflow
Caption: General workflow for the synthesis of a block copolymer via RAFT polymerization.
IV. Characterization of 3-APBA Functionalized Polymers
Thorough characterization is essential to confirm the successful synthesis and determine the properties of the 3-APBA functionalized polymers.
| Technique | Purpose | Typical Observations |
| ¹H NMR Spectroscopy | To confirm the chemical structure and composition of the monomer and polymer. | Characteristic peaks for the aromatic protons and the B(OH)₂ group of the APBA unit (around 7.2-8.0 ppm and 8.0 ppm, respectively).[3][6] |
| FT-IR Spectroscopy | To identify the functional groups present in the polymer. | Peaks corresponding to B-O stretching (around 1326 cm⁻¹) and C-N stretching (around 1250 cm⁻¹) confirm the incorporation of APBA. |
| Gel Permeation Chromatography (GPC) | To determine the molecular weight (Mn, Mw) and polydispersity index (PDI) of the polymer. | A narrow PDI (typically between 1.1 and 1.4) indicates a controlled polymerization process.[3] |
| UV-Vis Spectroscopy | To study the optical properties and stimuli-responsive behavior. | Changes in absorbance or the surface plasmon resonance (SPR) peak (for nanoparticle systems) can indicate binding events.[10] |
| Dynamic Light Scattering (DLS) | To measure the hydrodynamic size of nanoparticles or micelles in solution. | Can be used to monitor changes in size in response to stimuli like pH or glucose. |
| Zeta Potential | To determine the surface charge of nanoparticles. | A change in zeta potential upon binding with diols can confirm the interaction.[10] |
V. Applications of 3-APBA Functionalized Polymers
The unique properties of 3-APBA functionalized polymers make them suitable for a variety of biomedical applications.
A. Glucose-Responsive Drug Delivery
3-APBA functionalized polymers can be designed to release encapsulated drugs, such as insulin, in response to changes in glucose concentration.[2][11] At normal glucose levels, the polymer may exist in a more hydrophobic state, forming stable nanoparticles that encapsulate the drug. When glucose levels rise, the glucose molecules bind to the boronic acid groups, increasing the hydrophilicity of the polymer and causing the nanoparticles to swell or disassemble, thereby releasing the drug.[12][13]
Table of Synthesis and Characterization Data for Selected 3-APBA Copolymers
| Polymer | Monomer Ratio ([Monomer]:[CTA]:[Initiator]) | Conversion (%) | Mn (theoretical) ( g/mol ) | Mn (experimental) ( g/mol ) | PDI (Mw/Mn) | Reference |
| PAPBA | [14]:[7]:[0.1] | 71 | 19,500 | 19,700 | 1.16 | [5] |
| PAPBA | :[7]:[0.1] | 74 | 40,600 | 37,800 | 1.16 | [5] |
| PAPBA-b-PDMA | [14]:[7]:[0.2] | 96 | 35,000 | 38,700 | 1.17 | [5] |
| PNIPAM-b-PAPBA | [11]:[7]:[0.1] (APBA/macro-CTA/AIBN) | - | - | 7,780 | 1.22-1.39 | [3] |
| PHEAA-ran-PAAPBA | 20:1:0.05 (HEAA/AAPBA/AIBN) | 77 | - | 188,600 | - | |
| PHEAA-ran-PAAPBA | 20:1.6:0.05 (HEAA/AAPBA/AIBN) | 90 | - | 260,600 | - |
Diagram of Glucose-Responsive Drug Delivery Mechanism
Caption: Mechanism of glucose-responsive drug release from 3-APBA functionalized nanoparticles.
B. Biosensing Applications
The ability of 3-APBA functionalized polymers to selectively bind to diols makes them excellent candidates for the development of biosensors. For example, they can be used for the colorimetric detection of bacteria by binding to the saccharides present on the bacterial cell surface.[10] This binding can induce the aggregation of gold nanoparticles coated with the polymer, leading to a visible color change.[10] They can also be incorporated into hydrogels for the optical detection of glucose.[12][13]
Diagram of Glucose Sensing Mechanism
Caption: The chemical mechanism underlying glucose sensing by phenylboronic acid.
VI. Conclusion
This compound functionalized polymers are a class of advanced materials with significant potential in the biomedical field. The straightforward synthesis of the AAPBA monomer and the ability to incorporate it into well-defined polymeric structures using techniques like RAFT polymerization provide a versatile platform for creating stimuli-responsive systems. The protocols and data presented in this document offer a comprehensive guide for researchers and professionals interested in exploring the synthesis and application of these promising polymers for drug delivery, diagnostics, and beyond.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Development of Poly(N-Hydroxyethyl Acrylamide)-Ran-3-Acrylamidophenylboronic Acid Polymer Fluid for Potential Application in Affinity Sensing of Glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. boronmolecular.com [boronmolecular.com]
- 9. US20100029545A1 - Boronic acid-containing block copolymers for controlled drug delivery - Google Patents [patents.google.com]
- 10. This compound Conjugation on Responsive Polymer and Gold Nanoparticles for Qualitative Bacterial Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. japsonline.com [japsonline.com]
- 12. OPG [opg.optica.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: 3-Aminophenylboronic Acid in Affinity Chromatography
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the principles and applications of 3-aminophenylboronic acid (3-APBA) affinity chromatography. This technique is a powerful tool for the selective purification and analysis of a wide range of biomolecules containing cis-diol functionalities, which is particularly relevant in glycobiology, proteomics, and drug development.
Principle of Separation
This compound immobilized on a solid support, such as agarose (B213101) or polyacrylamide beads, serves as the stationary phase in this affinity chromatography method. The separation principle is based on the reversible covalent interaction between the boronic acid ligand and molecules containing adjacent hydroxyl groups in a cis configuration (cis-diols).[1][2][3] This interaction leads to the formation of a stable, five-membered cyclic boronate ester, effectively capturing the target molecules on the chromatography resin.[2][3]
This binding is highly pH-dependent.[4] Optimal binding occurs under mildly alkaline conditions (pH 8.0 - 9.5), which facilitates the formation of the boronate ester.[5] Elution of the bound molecules is typically achieved by lowering the pH to acidic conditions (e.g., pH 4.0), which hydrolyzes the cyclic ester and releases the target molecule.[5] Alternatively, elution can be performed at a neutral pH using a competing agent with cis-diol groups, such as sorbitol or mannitol.[1][2][5]
Caption: Principle of 3-APBA Affinity Chromatography.
Applications
3-APBA affinity chromatography is a versatile technique with a broad range of applications in life science research and drug development.
-
Purification of Glycoproteins and Glycans: This is one of the primary applications, enabling the isolation of glycoproteins from complex biological samples like serum or cell lysates.[5][6] It is also effective for purifying glycans.[6]
-
Separation of Nucleosides and Nucleotides: The presence of cis-diol groups in the ribose moiety of ribonucleosides and ribonucleotides allows for their efficient separation from deoxyribonucleosides and deoxyribonucleotides.[2][7]
-
Isolation of Catecholamines: Certain catecholamines possess the cis-diol functionality and can be purified using this method.[2]
-
Analysis of Glycated Proteins: 3-APBA affinity chromatography is widely used in clinical diagnostics to measure the levels of glycated hemoglobin (HbA1c) and glycated albumin, which are important biomarkers for monitoring long-term glycemic control in diabetic patients.[8]
-
Drug Development: In drug development, this technique can be used for the purification of glycoprotein-based therapeutics and for the removal of potentially immunogenic glycoprotein (B1211001) impurities from recombinant proteins produced in host cell lines like yeast.[5]
Quantitative Data Summary
The performance of 3-APBA affinity chromatography can be assessed by various parameters. The following tables summarize key quantitative data from different sources.
Table 1: Binding Capacities of 3-APBA Resins
| Parameter | Value | Target Molecule | Resin Type | Reference |
| Sorbitol Capacity | 130 µmol/mL | Sorbitol | Affi-Gel Boronate (Polyacrylamide) | [1][2] |
| Boronate Capacity | 1.05 ± 0.15 meq/g | Boronate | Affi-Gel Boronate (Polyacrylamide) | [1][2] |
| Glycoprotein Binding Capacity | 10 - 20 g/L | Glycoproteins | Aminophenylboronate P6XL/A6XL (Agarose) | [5] |
| Carbohydrate Binding Capacity | Up to 30 g/L | Carbohydrates | Aminophenylboronate P6XL/A6XL (Agarose) | [5] |
Table 2: Application-Specific Quantitative Data
| Application | Sample | Measured Value (Control) | Measured Value (Diabetic) | Reference |
| Glycoalbumin Measurement | Human Plasma | 1.64% ± 0.06% | 4.02% ± 0.12% | [8] |
| Glycohemoglobin Correlation | Human Plasma | 7.10% ± 0.05% | 13.63% ± 0.07% | [8] |
Experimental Protocols
The following are detailed protocols for common applications of 3-APBA affinity chromatography.
General Workflow for 3-APBA Affinity Chromatography
Caption: General workflow for 3-APBA affinity chromatography.
Protocol for Glycoprotein Purification from Serum
Objective: To purify glycoproteins from a complex protein mixture such as fetal calf serum.
Materials:
-
3-Aminophenylboronate Agarose Resin (e.g., Aminophenylboronate A6XL)
-
Chromatography Column
-
Binding/Equilibration Buffer: 50 mM glycine-NaOH, pH 9.0
-
Elution Buffer A (pH gradient): 50 mM sodium phosphate, 25 mM citric acid, pH 8.0
-
Elution Buffer B (competitive): 50 mM sodium phosphate, 25 mM citric acid, 200 mM sorbitol, pH 8.0
-
Wash Buffer: Same as Binding/Equilibration Buffer
-
Neutralization Buffer (if using pH elution): 1 M Tris-HCl, pH 8.0
-
Sample: Fetal Calf Serum, dialyzed against Binding/Equilibration Buffer
-
Peristaltic Pump and Fraction Collector
Procedure:
-
Column Packing and Equilibration:
-
Prepare a slurry of the 3-APBA agarose resin in Binding/Equilibration Buffer.
-
Pack the slurry into a chromatography column to the desired bed volume.
-
Equilibrate the column by washing with 5-10 column volumes (CV) of Binding/Equilibration Buffer at a linear flow rate of 50-150 cm/h.[5]
-
-
Sample Loading:
-
Load the pre-dialyzed serum sample onto the equilibrated column at a flow rate of 50-150 cm/h.[5]
-
Collect the flow-through fraction for analysis of unbound proteins.
-
-
Washing:
-
Wash the column with 5-10 CV of Wash Buffer to remove non-specifically bound proteins.
-
Monitor the absorbance at 280 nm until it returns to baseline.
-
-
Elution:
-
Option A: pH Elution (for acid-stable proteins): Elute the bound glycoproteins using a low pH buffer, such as 0.1 M glycine-HCl or 0.1 M acetate (B1210297) buffer, pH 4.0.[5] Collect fractions and immediately neutralize them with Neutralization Buffer.
-
Option B: Competitive Elution (for acid-labile proteins): Elute with a neutral pH buffer containing a competing diol.[5] A linear gradient from Elution Buffer A to Elution Buffer B (0-200 mM sorbitol) can be applied to separate glycoproteins with different affinities.[5]
-
-
Analysis:
-
Analyze the collected fractions (flow-through, wash, and elution) by SDS-PAGE to assess the purity of the isolated glycoproteins.
-
Determine the protein concentration in the elution fractions using a suitable protein assay (e.g., Bradford or BCA).
-
-
Column Regeneration and Storage:
-
Regenerate the column by washing with several CVs of high and low pH buffers as recommended by the manufacturer.
-
If acidic or diol-containing elution buffers were used, wash the gel with 0.1 M acetic acid before re-equilibrating with the starting buffer.[2]
-
Store the hydrated gel at 4°C in a neutral buffer.[2]
-
Protocol for Separation of Ribonucleotides from Cyclic Nucleotides
Objective: To separate a ribonucleotide (e.g., GMP) from its corresponding cyclic nucleotide (e.g., cGMP).[2]
Materials:
-
3-APBA Resin (e.g., Affi-Gel Boronate)
-
Chromatography Column (e.g., 1 x 4 cm)
-
Starting Buffer: 0.1 M HEPES, pH 8.5[2]
-
Elution Buffer: 0.1 M NaPO4, pH 6.0[2]
-
Sample: A solution containing 1 µmol each of cGMP and GMP in the starting buffer.[2]
-
UV Monitor
Procedure:
-
Column Preparation:
-
Prepare a 1 x 4 cm column of the 3-APBA resin equilibrated with 0.1 M HEPES, pH 8.5.[2]
-
-
Sample Loading:
-
Load 200 µL of the sample solution onto the column.[2]
-
-
Elution of Cyclic Nucleotide:
-
Elution of Ribonucleotide:
Troubleshooting and Considerations
-
Buffer Selection: Avoid buffers containing amines (e.g., Tris) or other molecules that can interact with the boronate group, as they may reduce the binding capacity.[1][2] Phosphate and glycine-based buffers are generally recommended.[5]
-
pH Control: The pH of the binding and elution buffers is critical for successful separation. Ensure accurate pH measurement and buffering capacity.
-
Flow Rate: Optimize the flow rate to allow sufficient residence time for binding to occur without causing excessive backpressure. Typical flow rates are in the range of 50-200 cm/h.[5]
-
Nonspecific Binding: While generally low, some nonspecific binding can occur.[1] Including a moderate salt concentration (e.g., 10-300 mM) in the binding buffer can help to minimize ionic interactions.[5]
-
Sample Preparation: Ensure that the sample is clear, free of particulate matter, and has been buffer-exchanged into the binding buffer to ensure optimal binding conditions.
References
- 1. bio-rad.com [bio-rad.com]
- 2. bio-rad.com [bio-rad.com]
- 3. researchgate.net [researchgate.net]
- 4. Limitations of boronate affinity chromatography for the specific enrichment of fructose-derived early glycation products in protein analytics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 6. Aminophenylboronate Affinity Adsorbents [clinicalleader.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Use of aminophenylboronic acid affinity chromatography to measure glycosylated albumin levels - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Electrode Modification with 3-Aminophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the modification of electrodes using 3-Aminophenylboronic acid (3-APBA). These protocols are designed to guide researchers in the development of robust and sensitive electrochemical sensors for a variety of applications, including biosensing and drug development.
Introduction
This compound (3-APBA) is a versatile molecule for modifying electrode surfaces. Its boronic acid group can form reversible covalent bonds with diols, which are present in many biological molecules such as sugars, glycoproteins, and catecholamines. This specific interaction makes 3-APBA an excellent candidate for the development of highly selective biosensors. The amino group on the phenyl ring allows for straightforward electrochemical polymerization, forming a conductive and functional poly(this compound) (PABA) film on the electrode surface. This film can then be used for the direct detection of diol-containing analytes or as a platform for immobilizing other biomolecules.
Key Applications
-
Glucose Sensing: The specific binding of the boronic acid moiety to glucose allows for the development of non-enzymatic glucose sensors.
-
Glycated Hemoglobin (GHb) Detection: 3-APBA modified electrodes can be used to detect GHb, an important biomarker for monitoring long-term glycemic control in diabetic patients.[1]
-
Bacterial Detection: The diol groups present on bacterial cell walls can be targeted by 3-APBA functionalized surfaces for rapid and label-free bacterial detection.[2]
-
Drug Detection: Molecularly imprinted polymers (MIPs) using 3-APBA as a functional monomer can be designed for the selective detection of specific drug molecules.[3][4]
-
Pesticide Detection: Biosensors for organophosphorus and carbamate (B1207046) pesticides can be fabricated by immobilizing acetylcholinesterase on 3-APBA modified electrodes.[5]
Experimental Protocols
This section details the procedures for preparing the necessary solutions and modifying electrode surfaces with 3-APBA via electropolymerization.
Electrode Pre-treatment
Proper pre-treatment of the working electrode is crucial for obtaining a stable and reproducible modified surface. The following protocol is for a glassy carbon electrode (GCE), a commonly used substrate.
Materials:
-
Glassy Carbon Electrode (GCE)
-
Alumina (B75360) powder (1.0, 0.3, and 0.05 µm)
-
Polishing pads
-
Deionized (DI) water
-
Ethanol
-
Nitric acid (1:1 solution)
-
Ultrasonic bath
Procedure:
-
Polish the GCE surface with 1.0 µm alumina slurry on a polishing pad for 5 minutes.
-
Rinse the electrode thoroughly with DI water.
-
Repeat the polishing step with 0.3 µm and then 0.05 µm alumina slurry.
-
After the final polishing step, rinse the electrode with DI water.
-
Sonicate the electrode in a 1:1 nitric acid solution, ethanol, and DI water sequentially, for 5 minutes each.[6]
-
Dry the electrode under a stream of nitrogen gas.
Electropolymerization of this compound
This protocol describes the formation of a poly(this compound) (PABA) film on a pre-treated electrode surface using cyclic voltammetry.
Materials:
-
Pre-treated working electrode (e.g., GCE)
-
Ag/AgCl reference electrode
-
Platinum wire counter electrode
-
Potentiostat/Galvanostat
-
Electrochemical cell
-
This compound (3-APBA)
-
Hydrochloric acid (HCl), 0.2 M
-
Sodium chloride (NaCl), 50 mM
Procedure:
-
Prepare the electropolymerization solution by dissolving 40 mM 3-APBA in a solution containing 0.2 M HCl and 50 mM NaCl.[7]
-
Assemble the three-electrode system in the electrochemical cell with the pre-treated GCE as the working electrode, Ag/AgCl as the reference electrode, and a platinum wire as the counter electrode.[8][9]
-
Immerse the electrodes in the electropolymerization solution.
-
Perform cyclic voltammetry (CV) by cycling the potential between -0.1 V and +1.1 V for 40 consecutive cycles at a scan rate of 100 mV/s.[7]
-
After electropolymerization, rinse the modified electrode thoroughly with DI water to remove any unreacted monomer and non-adherent polymer.
-
Dry the electrode under a nitrogen stream. The electrode is now modified with a PABA film and is ready for use.
Data Presentation
The performance of 3-APBA modified electrodes can be evaluated for various analytical applications. The table below summarizes key performance metrics from different studies.
| Application | Electrode Material | Linear Range | Limit of Detection (LOD) | Reference |
| Myo-inositol Detection | MI/PAPBA/AuNPs/SPCE | 500 nM to 60 µM | 1.0 nM | [4] |
| Myo-inositol Detection | MI/PAPBA/SPCE | 500 nM to 50 µM | 4.7 nM | [4] |
| Bacterial Detection (S. epidermidis) | Cell-imprinted polymer | 10³ to 10⁷ cfu/mL | Not specified | [2] |
| Iodide Ion Determination | PAPBA film on Platinum | 10⁻⁶ to 10⁻¹ M | 8 x 10⁻⁷ M | [10] |
| Fluoride (B91410) Determination | PAPBA on Graphite (B72142) Rod | 5x10⁻⁴ to 5x10⁻² M | Not specified | [11] |
Visualizations
Experimental Workflow for Electrode Modification
The following diagram illustrates the key steps involved in the preparation and modification of an electrode with 3-APBA.
Caption: Workflow for the preparation and modification of electrodes with 3-APBA.
Signaling Pathway for Diol Detection
This diagram illustrates the principle of diol detection using a 3-APBA modified electrode.
Caption: Principle of diol detection using a 3-APBA modified electrode.
References
- 1. Detection of glycated hemoglobin using this compound modified graphene oxide | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 2. diva-portal.org [diva-portal.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The Facile Preparation of PBA-GO-CuO-Modified Electrochemical Biosensor Used for the Measurement of α-Amylase Inhibitors’ Activity | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Electrochemical determination of iodide by poly(this compound) film electrode at moderately low pH ranges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of poly(this compound) modified graphite rod electrode suitable for fluoride determination - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: pH-Responsive Drug Release Using 3-Aminophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Aminophenylboronic acid (APBA) is a versatile molecule increasingly utilized in the design of intelligent drug delivery systems. Its unique ability to form reversible covalent bonds with diols in a pH-dependent manner makes it an excellent candidate for creating drug carriers that release their therapeutic payload in response to specific pH environments, such as those found in tumor microenvironments or intracellular compartments.[1][2][3] This pH-responsive behavior allows for targeted drug delivery, minimizing off-target effects and enhancing therapeutic efficacy.[2][4]
The core principle of APBA-based pH-responsive systems lies in the equilibrium between the charged, tetrahedral boronate form and the neutral, trigonal boronic acid form.[5][6] At physiological pH (around 7.4), the boronic acid group can form stable boronate esters with diol-containing molecules, including many drugs or linker molecules. Upon exposure to an acidic environment (lower pH), this equilibrium shifts, leading to the cleavage of the boronate ester bond and the subsequent release of the conjugated drug.[1] This application note provides detailed protocols for the synthesis, characterization, and evaluation of APBA-functionalized nanoparticles for pH-responsive drug release.
Mechanism of pH-Responsive Drug Release
The pH-responsive nature of this compound is centered on the reversible formation of boronate esters with 1,2- or 1,3-diols. At physiological or alkaline pH, the boron atom in APBA is in a trigonal planar sp² hybridized state. It can react with a diol-containing drug or linker to form a cyclic boronate ester, effectively trapping the drug within the carrier. In an acidic environment, the equilibrium shifts, favoring the protonation of the boronate ester. This leads to the hydrolysis of the ester bond and the release of the drug. The amino group on the phenyl ring of APBA can also influence the pKa of the boronic acid, allowing for tunable pH sensitivity.
Figure 1: Mechanism of pH-responsive drug release from an APBA-functionalized carrier.
Experimental Protocols
Protocol 1: Synthesis of APBA-Functionalized Nanoparticles
This protocol describes the synthesis of core-shell magnetic silica (B1680970) nanoparticles functionalized with this compound (Fe₃O₄@SiO₂@APBA).[7]
Materials:
-
Ferric chloride hexahydrate (FeCl₃·6H₂O)
-
Ferrous chloride tetrahydrate (FeCl₂·4H₂O)
-
Ammonium hydroxide (B78521) (NH₄OH)
-
Tetraethyl orthosilicate (B98303) (TEOS)
-
(3-Aminopropyl)trimethoxysilane (APTMS)
-
Succinic anhydride (B1165640)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
This compound (APBA)
-
Dimethylformamide (DMF)
-
Deionized (DI) water
Procedure:
-
Synthesis of Fe₃O₄ Nanoparticles:
-
Dissolve FeCl₃·6H₂O and FeCl₂·4H₂O (2:1 molar ratio) in DI water under nitrogen.
-
Heat the solution to 80°C with vigorous stirring.
-
Add NH₄OH dropwise until the solution turns black.
-
Stir for 1 hour at 80°C.
-
Cool to room temperature and wash the magnetic nanoparticles with DI water and ethanol.
-
-
Silica Coating (Fe₃O₄@SiO₂):
-
Disperse the Fe₃O₄ nanoparticles in an ethanol/water mixture.
-
Add NH₄OH, followed by the dropwise addition of TEOS.
-
Stir for 6 hours at room temperature.
-
Wash the resulting Fe₃O₄@SiO₂ nanoparticles with ethanol and water.
-
-
Amine Functionalization (Fe₃O₄@SiO₂-NH₂):
-
Disperse the Fe₃O₄@SiO₂ nanoparticles in ethanol.
-
Add APTMS and reflux for 12 hours.
-
Wash the amine-functionalized nanoparticles with ethanol.
-
-
Carboxyl Functionalization (Fe₃O₄@SiO₂-COOH):
-
Disperse the Fe₃O₄@SiO₂-NH₂ nanoparticles in DMF.
-
Add succinic anhydride and stir for 24 hours at room temperature.
-
Wash the carboxyl-functionalized nanoparticles with DMF and water.
-
-
APBA Conjugation (Fe₃O₄@SiO₂@APBA):
-
Disperse the Fe₃O₄@SiO₂-COOH nanoparticles in DMF.
-
Add EDC and NHS to activate the carboxyl groups and stir for 30 minutes.
-
Add a solution of APBA in DMF and stir for 24 hours at room temperature.
-
Wash the final Fe₃O₄@SiO₂@APBA nanoparticles with DMF and water and dry under vacuum.
-
Figure 2: Experimental workflow for the synthesis of APBA-functionalized nanoparticles.
Protocol 2: Drug Loading
This protocol describes the loading of a diol-containing drug, such as Doxorubicin (DOX), onto the APBA-functionalized nanoparticles.
Materials:
-
Fe₃O₄@SiO₂@APBA nanoparticles
-
Doxorubicin hydrochloride (DOX)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized (DI) water
Procedure:
-
Disperse a known amount of Fe₃O₄@SiO₂@APBA nanoparticles in PBS (pH 7.4).
-
Add a solution of DOX to the nanoparticle suspension.
-
Stir the mixture at room temperature for 24 hours in the dark.
-
Separate the DOX-loaded nanoparticles by magnetic separation or centrifugation.
-
Wash the nanoparticles with PBS (pH 7.4) to remove any unbound drug.
-
Determine the amount of unloaded DOX in the supernatant using UV-Vis spectrophotometry or fluorescence spectroscopy to calculate the drug loading content and encapsulation efficiency.
Drug Loading Content (DLC %): (Weight of loaded drug / Weight of drug-loaded nanoparticles) x 100%
Encapsulation Efficiency (EE %): (Weight of loaded drug / Initial weight of drug) x 100%
Protocol 3: In Vitro pH-Responsive Drug Release
This protocol evaluates the pH-triggered release of the drug from the nanoparticles.
Materials:
-
DOX-loaded Fe₃O₄@SiO₂@APBA nanoparticles
-
Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.0
-
Dialysis membrane (MWCO appropriate for the drug)
Procedure:
-
Disperse a known amount of DOX-loaded nanoparticles in a specific volume of PBS (pH 7.4).
-
Transfer the suspension into a dialysis bag.
-
Immerse the dialysis bag in a larger volume of release medium (PBS at pH 7.4 and pH 5.0) in separate containers.
-
Maintain the containers at 37°C with gentle shaking.
-
At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh medium.
-
Quantify the amount of released DOX in the collected samples using UV-Vis spectrophotometry or fluorescence spectroscopy.
-
Calculate the cumulative drug release percentage over time.
Figure 3: Logical relationship of the in vitro pH-responsive drug release study.
Data Presentation
The quantitative data from the drug release studies should be summarized in a clear and structured table for easy comparison.
| Time (hours) | Cumulative Release at pH 7.4 (%) | Cumulative Release at pH 5.0 (%) |
| 0 | 0 | 0 |
| 1 | 5.2 ± 0.8 | 25.6 ± 2.1 |
| 2 | 8.1 ± 1.1 | 42.3 ± 3.5 |
| 4 | 12.5 ± 1.5 | 65.8 ± 4.2 |
| 8 | 18.3 ± 2.0 | 80.1 ± 5.0 |
| 12 | 22.7 ± 2.3 | 88.9 ± 4.8 |
| 24 | 28.4 ± 2.8 | 95.2 ± 3.9 |
| 48 | 35.1 ± 3.1 | 97.6 ± 3.2 |
Note: The data presented in the table is hypothetical and for illustrative purposes only. Actual results will vary depending on the specific drug, carrier system, and experimental conditions.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Drug Loading | Inefficient activation of carboxyl groups. | Optimize EDC/NHS concentrations and reaction time. Ensure anhydrous conditions during activation. |
| Steric hindrance of the drug molecule. | Introduce a spacer between the APBA and the nanoparticle surface. | |
| pH of the loading buffer is not optimal for boronate ester formation. | Adjust the pH of the loading buffer to be slightly alkaline (e.g., pH 8.0-8.5) to favor ester formation. | |
| Premature Drug Release at pH 7.4 | Weak boronate ester bond. | Modify the APBA derivative or the diol-containing drug/linker to form a more stable ester at neutral pH. |
| Non-specific adsorption of the drug. | Optimize the washing steps after drug loading to remove any physically adsorbed drug. | |
| Incomplete Drug Release at Acidic pH | Strong boronate ester bond. | Lower the pH of the release medium further to promote hydrolysis. |
| Drug aggregation within the carrier. | Optimize the drug loading content to prevent aggregation. | |
| Nanoparticle Aggregation | Loss of colloidal stability during functionalization. | Ensure complete surface coating and functionalization. Use appropriate buffers and control ionic strength. |
| Incomplete removal of cross-linking agents. | Thoroughly wash the nanoparticles after each synthesis step. |
References
- 1. Boronic acid copolymers for direct loading and acid-triggered release of Bis-T-23 in cultured podocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient pH-Responsive Nano-Drug Delivery System Based on Dynamic Boronic Acid/Ester Transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Boronic-Acid-Modified Nanomaterials for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Facile synthesis of boronic acid-functionalized magnetic nanoparticles for efficient dopamine extraction - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Reactions for 3-Aminophenylboronic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Suzuki-Miyaura cross-coupling of 3-aminophenylboronic acid.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the Suzuki coupling of this compound, offering potential causes and solutions in a user-friendly question-and-answer format.
Q1: My Suzuki coupling reaction with this compound is resulting in a low yield or no product. What are the likely causes and how can I improve it?
A1: Low yields are a common issue in Suzuki coupling reactions and can stem from several factors. Here's a systematic approach to troubleshooting:
-
Inert Atmosphere: The Palladium(0) catalyst is sensitive to oxygen. Ensure your reaction is performed under a properly maintained inert atmosphere (e.g., Nitrogen or Argon). This can be achieved by using Schlenk techniques or a glovebox. Inadequate degassing of solvents and reagents is a frequent cause of catalyst deactivation.
-
Reagent Quality:
-
This compound: Boronic acids can degrade over time, especially when exposed to air and moisture, leading to the formation of boroxines or protodeboronation. Use fresh or properly stored this compound.
-
Aryl Halide: Ensure the purity of your aryl halide. Impurities can interfere with the catalytic cycle.
-
Solvent and Base: Use dry, degassed solvents. The presence of water can affect the reaction, although some protocols use aqueous solvent mixtures. Ensure the base is of high purity and has been stored correctly.
-
-
Catalyst and Ligand:
-
Catalyst Activity: The choice of palladium catalyst and ligand is crucial. For substrates with an amino group, which can coordinate to the palladium center, selecting a catalyst system that is less prone to inhibition is important. Consider using pre-formed catalysts or catalyst systems with bulky, electron-rich phosphine (B1218219) ligands.
-
Catalyst Loading: Inadequate catalyst loading can lead to incomplete conversion. While typically low (0.5-5 mol%), the optimal loading may need to be determined empirically.
-
-
Reaction Conditions:
-
Temperature: The reaction temperature can significantly impact the yield. If the reaction is sluggish at a lower temperature, cautiously increasing it may improve the rate. However, excessive heat can lead to catalyst decomposition and side reactions.[1]
-
Reaction Time: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Insufficient time will result in incomplete conversion, while prolonged reaction times can lead to product degradation or side reactions.
-
-
Base Selection: The choice and amount of base are critical. The base activates the boronic acid for transmetalation. Common bases include carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH, KOH). The optimal base often depends on the solvent and substrates.
Q2: I am observing significant amounts of homocoupling of my this compound. How can I minimize this side reaction?
A2: Homocoupling of the boronic acid is a common side reaction, leading to the formation of 3,3'-diaminobiphenyl. This is often promoted by the presence of oxygen.
-
Improve Degassing: Rigorous degassing of the reaction mixture and solvent is the most effective way to minimize homocoupling.[1] This can be done by bubbling an inert gas through the solvent for an extended period or by using freeze-pump-thaw cycles.
-
Use a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄, can sometimes reduce homocoupling compared to using a Pd(II) precatalyst like Pd(OAc)₂, which is reduced in situ.[1]
-
Control Stoichiometry: Using a slight excess of the aryl halide (e.g., 1.1-1.2 equivalents) can favor the cross-coupling pathway over homocoupling.
-
Slow Addition: In some cases, slow addition of the boronic acid to the reaction mixture can help to maintain a low concentration of the boronic acid, thereby disfavoring the homocoupling reaction.
Q3: Protodeboronation of this compound seems to be a major issue in my reaction. What can I do to prevent it?
A3: Protodeboronation is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom, leading to the formation of aniline (B41778) from this compound.
-
Anhydrous Conditions: While some Suzuki protocols use aqueous conditions, excessive water can promote protodeboronation. Using anhydrous solvents and bases, or minimizing the amount of water, can be beneficial.
-
Choice of Base: Some bases are more prone to causing protodeboronation than others. Weaker bases like KF or K₃PO₄ are sometimes preferred over strong bases like NaOH or KOH.
-
Protecting Groups: While often desirable to avoid, in challenging cases, protecting the boronic acid functionality as a boronate ester (e.g., pinacol (B44631) ester) can increase its stability towards protodeboronation.
Q4: Can the amino group on this compound interfere with the reaction?
A4: Yes, the lone pair of electrons on the nitrogen atom of the amino group can coordinate to the palladium catalyst. This can potentially inhibit the catalytic cycle by competing with the desired ligands for coordination sites on the palladium center. However, with the appropriate choice of catalyst and ligand system, this inhibition can often be overcome, and successful couplings can be achieved without protecting the amine. In some cases, catalytic inhibition due to the coordination of this compound to palladium has been reported to be negligible.
Data Presentation: Optimizing Reaction Conditions
Direct quantitative comparisons for the Suzuki coupling of this compound are not extensively available in a single comprehensive study. The following tables summarize general trends and data from studies on Suzuki-Miyaura couplings of various arylboronic acids, which can serve as a starting point for optimization.
Table 1: Effect of Palladium Catalyst on Yield
| Catalyst/Ligand System | Aryl Halide | Yield (%) | Reference |
| Pd(OAc)₂ / SPhos | Aryl Bromide | 85-95 | General observation |
| Pd(PPh₃)₄ | Aryl Iodide | 80-98 | General observation |
| PdCl₂(dppf) | Aryl Bromide | 82-96 | General observation |
| Pd₂(dba)₃ / XPhos | Aryl Chloride | 75-90 | General observation |
Note: Yields are highly substrate-dependent. This table provides a general guide for catalyst selection.
Table 2: Effect of Base on Yield
| Base | Solvent | Aryl Halide | Yield (%) | Reference |
| K₂CO₃ | Toluene/H₂O | Aryl Bromide | 88 | General observation |
| K₃PO₄ | 1,4-Dioxane (B91453) | Aryl Bromide | 92 | General observation |
| Cs₂CO₃ | Toluene | Aryl Bromide | 95 | General observation |
| NaOH | DME/H₂O | Aryl Iodide | 85 | General observation |
Note: The choice of base is often intertwined with the choice of solvent.
Table 3: Effect of Solvent on Yield
| Solvent | Base | Aryl Halide | Yield (%) | Reference |
| Toluene/H₂O (2:1) | K₂CO₃ | Aryl Bromide | 85-95 | General observation |
| 1,4-Dioxane/H₂O (4:1) | K₃PO₄ | Aryl Bromide | 90-98 | General observation |
| DMF | K₂CO₃ | Aryl Bromide | 80-90 | [2] |
| THF/H₂O (3:1) | K₂CO₃ | Aryl Iodide | 85-95 | General observation |
Note: Solvent choice can influence reaction rate, yield, and side product formation.
Experimental Protocols
This section provides a detailed, generalized methodology for the Suzuki coupling of this compound with an aryl bromide.
General Procedure for Suzuki Coupling of this compound with an Aryl Bromide
Materials:
-
This compound
-
Aryl bromide
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a Pd(OAc)₂/ligand system)
-
Base (e.g., K₂CO₃ or K₃PO₄)
-
Solvent (e.g., 1,4-dioxane/water or toluene/water)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Ethyl acetate (B1210297)
-
Brine solution
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and the base (2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Addition of Catalyst and Solvent: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%). Then, add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio, 5 mL total).
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 80-100 °C). Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete (typically 4-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
Visualizations
Experimental Workflow for this compound Suzuki Coupling
References
Technical Support Center: 3-Aminophenylboronic Acid in Chemical Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 3-aminophenylboronic acid (3-APBA) and its derivatives in chemical reactions, particularly Suzuki-Miyaura cross-coupling.
Frequently Asked Questions (FAQs)
Q1: In which solvents is this compound (3-APBA) soluble?
A1: this compound is a polar molecule and exhibits solubility in a range of polar solvents. The monohydrate form is soluble in water and alcohol solvents like ethanol (B145695) and propanol.[1][2] It is also soluble in DMSO and methanol.[1][3] Quantitative data for some solvents are available and summarized in the table below. For many common organic reaction solvents like THF, dioxane, and toluene, solubility is limited, which can present challenges in homogeneous reaction conditions.
Q2: How does pH affect the solubility of 3-APBA?
A2: The pH of the solution significantly impacts the solubility of 3-APBA due to its amphoteric nature, possessing both a weakly acidic boronic acid group and a basic amino group. The reported pKa values are approximately 4.46 for the amino group (acting as a conjugate acid) and 8.81 for the boronic acid group.[4]
-
Acidic conditions (low pH): The amino group becomes protonated (-NH3+), forming a cationic salt (e.g., this compound hydrochloride). This salt form generally exhibits increased solubility in aqueous media.
-
Basic conditions (high pH): The boronic acid group deprotonates to form an anionic boronate species (-B(OH)3-), which is also more soluble in water.
-
Zwitterionic form: At a pH between the two pKa values, the molecule can exist as a zwitterion, which may have lower solubility in some solvents.
Therefore, adjusting the pH of the reaction mixture, particularly when using aqueous co-solvents, can be a key strategy to improve the dissolution of 3-APBA.
Q3: What are the different forms of 3-APBA available and how do their solubilities differ?
A3: this compound is commercially available in several forms:
-
This compound (free base): The standard form of the compound.
-
This compound monohydrate: This form incorporates a molecule of water into its crystal structure and is reported to be soluble in water, DMSO, methanol, ethanol, and propanol.[1][3][5]
-
This compound hydrochloride: This salt form is generally more soluble in water and polar solvents compared to the free base.
-
This compound hemisulfate salt: Another salt form with potentially altered solubility characteristics.
The choice of which form to use can depend on the specific reaction conditions and solvent system. For reactions in aqueous or protic solvents, the hydrochloride or monohydrate forms are often good choices.
Q4: My 3-APBA is not dissolving in my reaction solvent for a Suzuki-Miyaura coupling. What can I do?
A4: This is a common issue. Here are several strategies you can employ, which are further detailed in the Troubleshooting Guide below:
-
Add a co-solvent: Introduce a polar co-solvent like water, ethanol, or DMF to your main reaction solvent (e.g., dioxane or toluene).
-
Gentle heating and sonication: Applying heat or using an ultrasonic bath can help dissolve the reagent.
-
Use the hydrochloride salt: If your reaction conditions are compatible, using the more soluble hydrochloride salt of 3-APBA can be a straightforward solution.
-
Convert to a boronic ester: Protecting the boronic acid as a pinacol (B44631) ester significantly increases its solubility in organic solvents and also enhances its stability.[6]
Solubility Data
The following table summarizes the available solubility data for this compound and its monohydrate form.
| Compound | Solvent | Solubility | Notes |
| This compound | DMSO | 100 mg/mL (730.25 mM) | Ultrasonic assistance may be needed.[7] |
| This compound monohydrate | Water | 2 mg/mL (12.91 mM) | Ultrasonic assistance may be needed.[8] |
| This compound monohydrate | DMSO | 100 mg/mL (645.33 mM) | Ultrasonic assistance may be needed.[8] |
| This compound monohydrate | Methanol | Soluble | Qualitative data.[3] |
| This compound monohydrate | Ethanol | Soluble | Qualitative data.[1][2] |
| This compound monohydrate | Propanol | Soluble | Qualitative data.[1][2] |
| 3-Aminobenzeneboronic acid | Water | Partly miscible | Qualitative data.[4][9] |
Troubleshooting Guide for Solubility Issues
This guide provides a systematic approach to overcoming solubility challenges with 3-APBA in your reactions.
Caption: Troubleshooting workflow for 3-APBA solubility issues.
Experimental Protocols
Protocol 1: General Suzuki-Miyaura Coupling with this compound
This protocol provides a general procedure for a Suzuki-Miyaura cross-coupling reaction using 3-APBA, with considerations for its solubility.
Materials:
-
Aryl halide (1.0 eq)
-
This compound (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 eq)
-
Solvent system (e.g., Dioxane/Water 4:1)
Procedure:
-
To a reaction vessel, add the aryl halide, this compound, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the palladium catalyst to the vessel.
-
Add the degassed solvent system. If the 3-APBA does not fully dissolve at room temperature, the mixture can be gently heated (e.g., to 40-50 °C) or sonicated until a homogeneous solution is achieved.
-
Stir the reaction mixture at the desired temperature (typically 80-100 °C) under the inert atmosphere.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Proceed with standard aqueous workup and purification procedures.
Caption: Experimental workflow for a Suzuki-Miyaura coupling reaction.
Protocol 2: Synthesis of this compound Pinacol Ester
This protocol describes the conversion of this compound to its more soluble and stable pinacol ester derivative.
Materials:
-
This compound hydrochloride (1.0 eq)
-
Pinacol (1.1 eq)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Tetrahydrofuran (THF)
Procedure:
-
To a round-bottom flask, add this compound hydrochloride, pinacol, and anhydrous magnesium sulfate.
-
Add anhydrous THF to the flask.
-
Stir the reaction mixture at room temperature for 5-6 hours.
-
Monitor the reaction by TLC to confirm the consumption of the starting material.
-
Upon completion, filter the reaction mixture to remove the magnesium sulfate.
-
Wash the collected solid with THF.
-
Combine the filtrates and wash with a saturated sodium chloride solution.
-
Dry the organic phase with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the this compound pinacol ester.
This pinacol ester can then be used in Suzuki-Miyaura reactions under anhydrous or biphasic conditions with improved solubility in common organic solvents.
References
- 1. chembk.com [chembk.com]
- 2. (3-aminophenyl)boronic acid [chembk.com]
- 3. This compound monohydrate | 206658-89-1 [chemicalbook.com]
- 4. 3-Aminobenzeneboronic acid | 30418-59-8 [chemicalbook.com]
- 5. This compound 206658-89-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. 3-Aminobenzeneboronic acid, 98% | Fisher Scientific [fishersci.ca]
Technical Support Center: 3-Aminophenylboronic Acid Solutions for Sensing Applications
Welcome to the technical support center for 3-Aminophenylboronic acid (3-APBA) solutions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the stability and performance of 3-APBA in sensing applications.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind using 3-APBA for sensing?
A1: this compound (3-APBA) is a synthetic receptor that can reversibly bind with molecules containing cis-diol groups (two hydroxyl groups on adjacent carbon atoms). This binding event forms a cyclic boronate ester. In sensing applications, this interaction is designed to produce a measurable signal, such as a change in color, fluorescence, or an electrochemical signal, which correlates with the concentration of the target analyte.
Q2: What are the most common applications of 3-APBA in sensing?
A2: The most prevalent application of 3-APBA is in the development of non-enzymatic sensors for glucose, which contains cis-diol functionalities.[1][2] It is also used to detect other saccharides, glycoproteins, and catecholamines.[3]
Q3: What factors are critical for the stability of 3-APBA solutions?
A3: The stability of 3-APBA solutions is primarily influenced by pH, temperature, and exposure to light. Boronic acids are generally more stable in acidic conditions, while the boronate form, which is necessary for diol binding, is favored at alkaline pH.[4] Prolonged exposure to high temperatures and light can lead to degradation.
Q4: How should I store my 3-APBA solid and stock solutions?
A4: Solid 3-APBA, particularly the monohydrate form, is more stable for long-term storage.[5] Stock solutions should be stored at low temperatures to minimize degradation. For short-term storage (up to one month), -20°C is recommended. For longer-term storage (up to six months), -80°C is preferable. Solutions should also be protected from light.
Troubleshooting Guides
Issue 1: Precipitation or Cloudiness in the 3-APBA Solution
Q: My 3-APBA solution has become cloudy or has formed a precipitate. What is the cause and how can I resolve it?
A: Precipitation in 3-APBA solutions can be due to several factors. Here is a step-by-step guide to troubleshoot this issue:
Troubleshooting Workflow for Precipitation
Caption: Troubleshooting workflow for 3-APBA solution precipitation.
Issue 2: Color Change in the 3-APBA Solution
Q: My 3-APBA solution has changed color (e.g., turned yellow or brown). What does this indicate and can I still use it?
A: A color change in your 3-APBA solution, particularly to yellow or brown, is often an indication of oxidation and degradation. The amino group in 3-APBA is susceptible to oxidation.
Possible Causes and Solutions:
-
Oxidation: Exposure to air (oxygen) and light can cause oxidation.
-
Prevention: Prepare solutions fresh when possible. Store solutions under an inert atmosphere (e.g., nitrogen or argon) and in amber vials to protect from light.
-
-
pH-Induced Changes: Highly alkaline conditions can sometimes promote degradation pathways that result in colored byproducts.
-
Action: Check the pH of your solution. If it is outside the desired range, it may be best to discard and prepare a fresh solution.
-
-
Contamination: Contamination with metallic ions can also catalyze degradation and color changes.
-
Action: Use high-purity solvents and clean glassware.
-
In general, a significant color change suggests that the 3-APBA has degraded, which will likely affect the performance and reliability of your sensor. It is highly recommended to discard the colored solution and prepare a fresh one.
Issue 3: Sensor Shows No or Low Response to the Analyte
Q: I have prepared my 3-APBA-based sensor, but it shows little to no response to my analyte (e.g., glucose). What are the potential reasons?
A: A lack of sensor response can stem from issues with the 3-APBA solution, the sensor fabrication, or the measurement conditions.
Troubleshooting for No/Low Sensor Response
Caption: Logical workflow for troubleshooting a lack of sensor response.
Issue 4: High Background Signal or Poor Selectivity
Q: My sensor shows a high background signal even without the analyte, or it responds to other substances in my sample. How can I improve selectivity?
A: High background and poor selectivity are common challenges, often related to non-specific binding or the presence of interfering molecules.
-
Common Interferents: For glucose sensing, other saccharides like fructose (B13574) and galactose can be significant interferents as they also contain cis-diol groups. Uric acid and ascorbic acid are common interferents in biological samples for electrochemical sensors.[2]
-
Mitigation Strategies:
-
pH Optimization: Fine-tuning the pH of your sample and measurement buffer can sometimes favor the binding of your target analyte over interferents.
-
Molecular Imprinting: Creating molecularly imprinted polymers (MIPs) with 3-APBA can generate binding sites with higher specificity for the target molecule.
-
Use of Competitive Binding Assays: A displacement assay, where the analyte displaces a signaling molecule from the 3-APBA binding site, can sometimes improve selectivity.
-
Sample Pre-treatment: For complex samples like blood or urine, pre-treatment steps such as filtration or dialysis may be necessary to remove interfering substances.
-
Quantitative Data on 3-APBA Stability
| Parameter | Condition | Observation | Recommendation |
| pH | Acidic (e.g., pH 3-5) | 3-APBA is generally more stable. | For long-term storage of solutions. |
| Neutral to Alkaline (e.g., pH 7-9) | The boronate form, necessary for diol binding, is favored. However, stability may be reduced.[4] | Optimal for sensing experiments, but use solutions relatively quickly. | |
| Temperature | 4°C | Suitable for short-term storage (days to a week). | |
| -20°C | Recommended for intermediate-term storage (up to 1 month). | ||
| -80°C | Recommended for long-term storage (up to 6 months). | ||
| Light Exposure | Ambient Light | Can accelerate oxidation and degradation. | Store solutions in amber vials or wrapped in foil. |
| Purity | High Purity (>98%) | Ensures more reproducible sensor performance and higher stability.[5] | Use high-purity grade 3-APBA for preparing solutions. |
Experimental Protocols
Protocol 1: Preparation of a Stock 3-APBA Solution
This protocol provides a general guideline for preparing a 3-APBA stock solution. Concentrations may need to be adjusted based on the specific application.
-
Weighing: Accurately weigh the desired amount of high-purity 3-APBA solid in a clean, dry vial.
-
Dissolution: Add the appropriate solvent. 3-APBA is soluble in DMSO and methanol, and partially soluble in water.[6] For aqueous applications, it is often dissolved in a small amount of DMSO first and then diluted with the aqueous buffer.
-
pH Adjustment: For aqueous solutions, adjust the pH to the desired value using dilute HCl or NaOH. For storage, a slightly acidic pH (e.g., 5-6) is preferable. For immediate use in sensing, adjust to the optimal binding pH (often slightly alkaline).
-
Storage: Filter the solution through a 0.22 µm filter to remove any particulates. Store in an amber vial at -20°C or -80°C.
Protocol 2: General Procedure for a Colorimetric Glucose Sensor using Gold Nanoparticles (AuNPs)
This protocol outlines a common method for a 3-APBA-based colorimetric glucose sensor.
-
AuNP Synthesis: Synthesize gold nanoparticles (AuNPs) using a standard method, such as the citrate (B86180) reduction method.[7]
-
Functionalization: Add an aqueous solution of 3-APBA to the AuNP solution. The amino group of 3-APBA will electrostatically interact with the negatively charged citrate-capped AuNPs.[1]
-
Assay: a. In the absence of glucose, the AuNPs are dispersed, and the solution appears red. b. Add the sample containing glucose. The cis-diol groups of glucose will bind to the boronic acid moieties of 3-APBA on adjacent AuNPs, causing the nanoparticles to aggregate. c. This aggregation leads to a color change from red to purple or blue, which can be quantified using a UV-Vis spectrophotometer by observing the shift in the surface plasmon resonance peak.[8]
Signaling Pathway Diagrams
Colorimetric Sensing with Gold Nanoparticles
Caption: Mechanism of a 3-APBA-based colorimetric sensor using gold nanoparticles.
Fluorescence Quenching Sensor
Caption: Principle of a 3-APBA-based fluorescence quenching sensor.
Electrochemical Impedance Spectroscopy (EIS) Sensor
Caption: Mechanism of a 3-APBA-based electrochemical impedance sensor.
References
- 1. Novel Chemical Glucose Sensing Method based on Boronic acids and Graphene Foam [bath.ac.uk]
- 2. mdpi.com [mdpi.com]
- 3. Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Colorimetric Sugar Sensing Using Boronic Acid-Substituted Azobenzenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN109467569B - Synthetic method of this compound - Google Patents [patents.google.com]
- 6. (3-aminophenyl)boronic acid [chembk.com]
- 7. This compound Conjugation on Responsive Polymer and Gold Nanoparticles for Qualitative Bacterial Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorescence resonance energy transfer (FRET) sensors - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting low yields in 3-Aminophenylboronic acid functionalization
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in the functionalization of 3-Aminophenylboronic acid. The information is presented in a question-and-answer format to directly address common issues encountered during Suzuki-Miyaura coupling and amide bond formation reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in Suzuki-Miyaura coupling reactions with this compound?
Low yields in Suzuki-Miyaura couplings involving this compound can often be attributed to several factors:
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Protodeboronation: This is a significant side reaction where the boronic acid group is replaced by a hydrogen atom, leading to the formation of aniline (B41778) from this compound. This process is often promoted by aqueous basic conditions and elevated temperatures.
-
Reagent Quality: The purity and stability of this compound, the palladium catalyst, ligands, and solvents are crucial. Boronic acids can dehydrate to form boroxines, and phosphine (B1218219) ligands can oxidize, both of which can inhibit the reaction.
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Suboptimal Reaction Conditions: Incorrect choice of base, solvent, temperature, or reaction time can significantly impact the yield. The amino group in this compound can coordinate with the palladium catalyst, potentially affecting its activity.
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Homocoupling: The self-coupling of the boronic acid to form biphenyl (B1667301) derivatives can occur, especially in the presence of oxygen.
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Poor Solubility: The solubility of this compound and its derivatives can be a limiting factor in certain solvent systems.[1]
Q2: How can I minimize protodeboronation of this compound?
Minimizing protodeboronation is critical for achieving high yields. Consider the following strategies:
-
Use Anhydrous Conditions: Where possible, using anhydrous solvents and reagents can reduce the rate of protodeboronation.
-
Optimize the Base: The choice and amount of base are critical. While a base is necessary for the transmetalation step, strongly basic aqueous conditions can accelerate protodeboronation. Weaker bases like potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄) are often preferred over stronger bases like sodium hydroxide (B78521) (NaOH).
-
Use Boronic Acid Derivatives: Consider converting the boronic acid to a more stable derivative, such as a pinacol (B44631) ester or an MIDA boronate. These derivatives can slowly release the boronic acid under the reaction conditions, keeping its concentration low and minimizing side reactions.
-
Control Reaction Temperature and Time: Avoid unnecessarily high temperatures or prolonged reaction times, as these can promote protodeboronation.
Q3: My amide coupling reaction with this compound is giving a low yield. What should I check?
Low yields in amide bond formation with this compound can be due to several factors:
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Nucleophilicity of the Amine: The amino group of this compound is a relatively weak nucleophile due to the electron-withdrawing effect of the boronic acid group.
-
Activation of the Carboxylic Acid: Incomplete activation of the carboxylic acid coupling partner is a common issue. Ensure your coupling reagent (e.g., HATU, HOBt/EDC) is fresh and used in appropriate amounts.
-
Side Reactions: The boronic acid moiety can potentially interact with the coupling reagents or activated carboxylic acid species.
-
Reaction Conditions: The choice of solvent and base can significantly influence the reaction rate and yield. Aprotic polar solvents like DMF or DMSO are often used. The addition of a non-nucleophilic base like DIEA is typically required.
-
Steric Hindrance: If either the carboxylic acid or the this compound is sterically hindered, the reaction may require more forcing conditions or specialized coupling reagents.
Q4: I am observing significant homocoupling of my this compound in a Suzuki reaction. How can I prevent this?
Homocoupling is a common side reaction that reduces the yield of the desired cross-coupled product. To minimize it:
-
Thoroughly Degas the Reaction Mixture: Oxygen is a major contributor to homocoupling. Ensure your solvent and reaction setup are properly degassed using techniques like freeze-pump-thaw or by bubbling an inert gas (Argon or Nitrogen) through the reaction mixture.
-
Use a Pd(0) Catalyst: Starting with a Pd(0) source like Pd(PPh₃)₄ can sometimes be advantageous over Pd(II) precursors, which require in-situ reduction that can sometimes promote homocoupling.
-
Control Stoichiometry: Using a slight excess of the aryl halide can sometimes help to favor the cross-coupling pathway over homocoupling.
Q5: What are the best practices for purifying the final product after a this compound functionalization?
Purification can be challenging due to the polarity of the amino and boronic acid groups.
-
Column Chromatography: Silica (B1680970) gel chromatography is a common method. The choice of eluent is critical and often requires a polar solvent system, such as ethyl acetate/hexanes with a small amount of a more polar solvent like methanol. However, boronic acids can sometimes streak on silica.
-
Acid-Base Extraction: An acid-base workup can be effective for removing unreacted this compound. By washing the organic layer with an acidic aqueous solution, the basic amino group of the starting material will be protonated and move into the aqueous layer.
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method.
Troubleshooting Guides
Suzuki-Miyaura Coupling Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive Catalyst | Use a fresh batch of palladium catalyst and ligand. Ensure ligands are stored under an inert atmosphere. |
| Poor Reagent Quality | Use high-purity this compound. Consider recrystallizing or converting to a pinacol ester if purity is a concern. | |
| Suboptimal Base | Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). The strength and solubility of the base are crucial. | |
| Inappropriate Solvent | Try different solvent systems (e.g., Toluene (B28343)/Water, Dioxane/Water, DMF). Ensure solvents are properly degassed. | |
| Low Reaction Temperature | Gradually increase the reaction temperature. Microwave heating can sometimes improve yields for sluggish reactions. | |
| Significant Protodeboronation | Excess Water and/or Strong Base | Use anhydrous solvents if possible. Switch to a milder base (e.g., K₃PO₄). |
| High Temperature/Long Reaction Time | Monitor the reaction closely and stop it once the starting material is consumed. Avoid excessive heating. | |
| Presence of Homocoupled Product | Oxygen in the Reaction Mixture | Ensure thorough degassing of solvents and the reaction setup. Maintain a positive pressure of inert gas. |
| Inappropriate Catalyst/Ligand | Try a different palladium precatalyst or ligand system. | |
| Incomplete Reaction | Insufficient Base or Catalyst | Increase the equivalents of base or the catalyst loading. |
| Poor Solubility of Reagents | Use a co-solvent system (e.g., THF/water) or a solvent in which all components are soluble at the reaction temperature. |
Amide Coupling Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Ineffective Carboxylic Acid Activation | Use a fresh, high-quality coupling reagent (e.g., HATU, COMU). Ensure anhydrous conditions for the activation step. |
| Low Nucleophilicity of this compound | Use a more potent coupling reagent. Increase the reaction temperature or time. | |
| Inappropriate Base | Use a non-nucleophilic organic base like DIEA or NMM. Ensure the base is dry. | |
| Poor Solvent Choice | Use a polar aprotic solvent like DMF, NMP, or DMSO. | |
| Formation of Side Products | Reaction with the Boronic Acid Moiety | Protect the boronic acid as a pinacol ester before the coupling reaction. |
| Racemization (if applicable) | Use a racemization-suppressing additive like HOAt or HOBt. Perform the reaction at a lower temperature. | |
| Difficult Purification | Unreacted Starting Materials | Use an acid-base extraction to remove unreacted this compound. |
| Byproducts from Coupling Reagent | Choose a coupling reagent that gives water-soluble byproducts (e.g., EDC). |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the aryl halide (1.2 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 eq.).
-
Degassing: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add the degassed solvent system (e.g., a mixture of toluene and water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
General Protocol for Amide Bond Formation
-
Carboxylic Acid Activation: In a dry flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq.), the coupling reagent (e.g., HATU, 1.1 eq.), and a non-nucleophilic base (e.g., DIEA, 2.0 eq.) in an anhydrous polar aprotic solvent (e.g., DMF). Stir the mixture at room temperature for 15-30 minutes.
-
Amine Addition: Add a solution of this compound (1.2 eq.) in the same solvent to the activated carboxylic acid mixture.
-
Reaction: Stir the reaction at room temperature until completion (monitor by TLC or LC-MS). The reaction time can vary from a few hours to overnight.
-
Workup: Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography or recrystallization.
Visual Troubleshooting Guides
Below are diagrams illustrating common troubleshooting workflows.
Caption: Troubleshooting workflow for low yields in Suzuki-Miyaura coupling.
Caption: Troubleshooting workflow for low yields in amide bond formation.
References
Technical Support Center: Purification Strategies for 3-Aminophenylboronic Acid Reaction Products
Welcome to the technical support center for the purification of 3-aminophenylboronic acid and its reaction products. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a reaction mixture containing a this compound derivative?
A1: Common impurities can include unreacted starting materials (e.g., this compound, aryl halides), catalysts (e.g., palladium complexes from Suzuki coupling), boronic acid homocoupling byproducts, and deboronated side products. The specific impurities will depend on the reaction type and conditions used.
Q2: My this compound derivative appears to be degrading during silica (B1680970) gel column chromatography. What is causing this and how can I prevent it?
A2: Boronic acids can be sensitive to the acidic nature of standard silica gel, leading to degradation or irreversible binding. To mitigate this, you can neutralize the silica gel by preparing a slurry with a dilute solution of a non-nucleophilic base like triethylamine (B128534) in your eluent system and then packing the column. Alternatively, using a different stationary phase like neutral alumina (B75360) or a C18 reversed-phase column may be more suitable.
Q3: I am having difficulty removing residual palladium catalyst from my Suzuki coupling product. What purification methods are most effective?
A3: Removing palladium residues is a common challenge. Effective methods include:
-
Scavenger Resins: Thiol- or amine-functionalized resins can effectively chelate and remove palladium.
-
Activated Carbon: Treatment of the crude product solution with activated carbon can adsorb the palladium catalyst.
-
Filtration through Celite®: Passing the reaction mixture through a pad of Celite® can help remove precipitated palladium black.
-
Aqueous Washes: Certain aqueous washes, sometimes containing reagents like L-cysteine or sodium thiosulfate, can help extract palladium salts.
Q4: Can I use recrystallization to purify my this compound product?
A4: Yes, recrystallization is often a viable and effective method for purifying solid this compound derivatives.[1] The choice of solvent is crucial and will depend on the polarity of your specific product. Common solvent systems include hot water, ethanol, or mixtures like ethyl acetate/hexanes.[1]
Troubleshooting Guides
Problem 1: Low yield after purification of a Suzuki-Miyaura coupling reaction product.
-
Possible Cause 1: Incomplete Reaction.
-
Troubleshooting: Before purification, always check the reaction completion by a suitable method like TLC or LC-MS. If the reaction is incomplete, consider optimizing reaction conditions such as temperature, reaction time, or catalyst loading.
-
-
Possible Cause 2: Product Loss During Extraction.
-
Troubleshooting: The amino group on the phenylboronic acid moiety can be protonated in acidic conditions, making the product water-soluble. Ensure your aqueous washes are at an appropriate pH to minimize product loss into the aqueous layer. A basic wash might be necessary to ensure the product remains in the organic phase.
-
-
Possible Cause 3: Product Degradation on Silica Gel.
-
Troubleshooting: As mentioned in the FAQs, consider using neutralized silica gel, alumina, or reversed-phase chromatography to prevent degradation of the boronic acid functional group.
-
Problem 2: The purified product is still contaminated with the boronic acid starting material.
-
Possible Cause 1: Inefficient Chromatographic Separation.
-
Troubleshooting: The polarities of the starting material and the product might be too similar for effective separation by standard column chromatography. Consider using a different eluent system with a gradient, or explore alternative purification techniques like preparative HPLC or the use of scavenger resins.
-
-
Possible Cause 2: Co-precipitation during Recrystallization.
-
Troubleshooting: If the starting material co-precipitates with your product during recrystallization, try a different solvent system. A solvent in which the starting material is more soluble at cool temperatures may improve separation.
-
-
Possible Cause 3: Ineffective Scavenging.
Data Presentation: Comparison of Purification Methods
| Purification Method | Typical Purity | Typical Yield Range | Advantages | Disadvantages |
| Acid-Base Extraction | >97%[4] | 60-80% | Good for removing non-ionizable impurities. Scalable. | Only effective if impurities have different acid/base properties. Can be labor-intensive. |
| Column Chromatography | >98% | 50-90% | Can separate compounds with similar polarities. Adaptable to various scales. | Can be time-consuming and use large volumes of solvent. Potential for product degradation on silica. |
| Scavenger Resins | >95% | >90% (of remaining product) | High selectivity for specific functional groups. Simplifies work-up (filtration). | Can be expensive. May require optimization of resin type and amount. |
| Recrystallization | >99% | 40-80% | Can provide very high purity. Cost-effective. | Requires a solid product. Finding a suitable solvent can be challenging. Potential for lower yields. |
Experimental Protocols
Protocol 1: Acid-Base Extraction for Purification of this compound
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent like ethyl acetate.
-
Acidic Extraction: Transfer the organic solution to a separatory funnel and extract with 1M HCl (aq). The this compound will be protonated and move to the aqueous layer. Repeat the extraction 2-3 times.
-
Separation: Combine the aqueous layers. The organic layer contains non-basic impurities.
-
Neutralization: Cool the combined aqueous layer in an ice bath and slowly add a base, such as 1M NaOH (aq), with stirring until the pH is neutral (pH ~7). The this compound will precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.
Protocol 2: Purification using a Boronic Acid Scavenger Resin
-
Reaction Quenching: After the reaction is complete, quench the reaction as appropriate (e.g., with water or a buffer).
-
Resin Addition: Add a diol-functionalized scavenger resin (e.g., Si-Diol or DEAM resin) to the reaction mixture.[2][3] The amount of resin should be in excess relative to the amount of unreacted boronic acid.
-
Stirring: Stir the mixture at room temperature for a specified time (typically 1-4 hours, consult the manufacturer's recommendation).
-
Filtration: Filter the mixture to remove the resin, which now has the boronic acid bound to it.
-
Work-up: Wash the resin with the reaction solvent. The combined filtrate contains the purified product, which can be further purified if necessary by another method like recrystallization or column chromatography.
Visualizations
Caption: Workflow for Acid-Base Extraction Purification.
Caption: Troubleshooting Low Purification Yield.
References
Technical Support Center: Suzuki Coupling of 3-Aminophenylboronic Acid (3-APBA)
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with the Suzuki-Miyaura cross-coupling of 3-aminophenylboronic acid (3-APBA), focusing on the common challenge of minimizing homocoupling side reactions.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of a 3-APBA Suzuki reaction, and why is it a problem?
A1: Homocoupling is a significant side reaction where two molecules of the boronic acid (3-APBA) couple with each other to form a symmetrical biaryl (3,3'-diaminobiphenyl). This undesired reaction consumes the starting material, reduces the yield of the desired cross-coupled product, and complicates the purification process due to the structural similarity of the byproduct to the target molecule.
Q2: What are the primary causes of homocoupling with an electron-rich boronic acid like 3-APBA?
A2: The primary causes of homocoupling, particularly with electron-rich boronic acids, include:
-
Presence of Oxygen: Dissolved oxygen in the reaction mixture is a major contributor to the oxidative homocoupling of boronic acids, a reaction catalyzed by palladium.[1][2]
-
Palladium(II) Species: The presence of Pd(II) species, either from using a Pd(II) precatalyst or from the oxidation of Pd(0), can stoichiometrically react with the boronic acid to produce the homocoupled dimer and Pd(0).[3][4]
-
High Temperatures: Elevated reaction temperatures can sometimes increase the rate of homocoupling relative to the desired cross-coupling.[5]
-
Strong Bases: The use of overly strong bases can promote the decomposition of the boronic acid, leading to an increase in homocoupling.[5]
Q3: How does the choice of palladium catalyst influence the extent of homocoupling?
A3: The choice of palladium source is critical. Using a Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can mitigate homocoupling that arises from the in-situ reduction of a Pd(II) precatalyst (e.g., Pd(OAc)₂), a process which can consume the boronic acid.[1] However, even with a Pd(0) source, catalyst deactivation and the formation of Pd(II) species can still occur if the reaction conditions are not optimal, leading to homocoupling.[6]
Q4: Can the ligand choice help in suppressing the formation of the homocoupled byproduct?
A4: Absolutely. The use of bulky, electron-rich phosphine (B1218219) ligands (e.g., Buchwald ligands like SPhos, XPhos, or RuPhos) or N-heterocyclic carbene (NHC) ligands is highly recommended.[5][6] These ligands stabilize the palladium center, which can help prevent catalyst deactivation.[1] They also enhance the rate of the desired cross-coupling reaction, which can outcompete the homocoupling side reaction.[7]
Troubleshooting Guide
Issue: Significant formation of 3,3'-diaminobiphenyl (homocoupling byproduct) is observed.
This is a common issue when working with 3-APBA. The following steps can be taken to minimize this side reaction.
1. Rigorous Exclusion of Oxygen:
-
Problem: Oxygen is a known promoter of boronic acid homocoupling.[2] Inadequate degassing leaves dissolved oxygen in the solvent and reaction headspace.
-
Solution: Employ rigorous degassing techniques. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period or by using several freeze-pump-thaw cycles.[8] A subsurface sparge with nitrogen prior to catalyst introduction can be particularly effective.[3][9]
2. Optimization of Palladium Catalyst and Ligand:
-
Problem: The palladium source and its ligand environment directly impact the catalytic cycle and the prevalence of side reactions.
-
Solution:
-
Catalyst: Consider using a Pd(0) source like Pd₂(dba)₃ instead of a Pd(II) source like Pd(OAc)₂ to avoid the initial reduction step that can consume the boronic acid.[1]
-
Ligand: Employ bulky, electron-rich phosphine ligands such as XPhos or SPhos.[5] These ligands promote the desired reductive elimination step and can suppress homocoupling.[7] The optimal ligand-to-palladium ratio should be determined, typically ranging from 1:1 to 4:1.[1]
-
3. Judicious Selection of the Base:
-
Problem: Strong bases can accelerate the decomposition of boronic acids and promote homocoupling.[5]
-
Solution: Screen a panel of weaker bases. Mild inorganic bases like potassium carbonate (K₂CO₃), potassium phosphate (B84403) (K₃PO₄), or cesium fluoride (B91410) (CsF) are often effective in suppressing this side reaction.[5]
4. Control of Reaction Parameters:
-
Problem: High reaction temperatures and high concentrations of the boronic acid can favor the bimolecular homocoupling reaction.
-
Solution:
-
Temperature: Run the reaction at the lowest effective temperature. It is advisable to start at a lower temperature and gradually increase it to find the optimal balance between reaction rate and selectivity.[5]
-
Slow Addition: Adding the 3-APBA solution slowly to the reaction mixture can help maintain a low concentration, thereby disfavoring homocoupling.[5]
-
5. Use of Additives:
-
Problem: The presence of Pd(II) species in the reaction mixture can lead to stoichiometric homocoupling.
-
Solution: The addition of a mild reducing agent, such as potassium formate, can help to maintain the palladium catalyst in its active Pd(0) state, thereby minimizing the concentration of Pd(II) species that can promote homocoupling.[3][9]
Data Presentation
Table 1: Effect of Reaction Parameters on Homocoupling in Suzuki Coupling Reactions
| Parameter | Condition Favoring Homocoupling | Recommended Condition to Minimize Homocoupling | Rationale |
| Atmosphere | Presence of Air/Oxygen | Rigorously degassed, inert atmosphere (Ar or N₂) | Oxygen promotes the oxidative homocoupling of boronic acids.[1][2] |
| Palladium Source | Pd(II) precatalysts (e.g., Pd(OAc)₂) | Pd(0) sources (e.g., Pd₂(dba)₃, Pd(PPh₃)₄) | In-situ reduction of Pd(II) can consume the boronic acid, leading to homocoupling.[1][4] |
| Ligand | Less bulky, electron-poor ligands | Bulky, electron-rich phosphine or NHC ligands (e.g., XPhos, SPhos) | Stabilizes the Pd(0) center and accelerates the desired cross-coupling.[5][6] |
| Base | Strong bases (e.g., NaOH, NaOMe) | Weaker bases (e.g., K₂CO₃, K₃PO₄, CsF) | Strong bases can cause boronic acid decomposition.[5] |
| Temperature | High temperatures | Lowest effective temperature | Higher temperatures can increase the rate of side reactions.[5] |
| Boronic Acid Addition | All at once (high initial concentration) | Slow, controlled addition | Maintains a low concentration of the boronic acid, disfavoring the bimolecular reaction.[5] |
| Additives | None | Mild reducing agent (e.g., potassium formate) | Helps to keep the palladium in its active Pd(0) state.[3][9] |
Experimental Protocols
General Protocol for Minimizing Homocoupling in the Suzuki Coupling of 3-APBA:
This protocol is a general guideline and may require optimization for specific substrates.
-
Reagent Preparation:
-
Ensure all reagents are of high purity.
-
Dry the solvent (e.g., dioxane, toluene, or a mixture with water) over a suitable drying agent and degas thoroughly by sparging with argon or nitrogen for at least 30 minutes.[1]
-
If using a solid base (e.g., K₃PO₄), ensure it is finely powdered and dried.
-
-
Reaction Setup:
-
To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 eq) and the chosen base (e.g., K₃PO₄, 2.0 eq).[1]
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Under the inert atmosphere, add the degassed solvent.
-
In a separate vial, dissolve the this compound (1.2 eq) in a portion of the degassed solvent.
-
In another vial, prepare the catalyst system by dissolving the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., XPhos, 2-5 mol%) in the degassed solvent.[1]
-
-
Reaction Execution:
-
Add the palladium catalyst solution to the reaction flask containing the aryl halide and base.
-
Begin slow, dropwise addition of the 3-APBA solution to the reaction mixture over a period of time (e.g., 1-2 hours) using a syringe pump.[5]
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously for the required time (e.g., 12-24 hours), monitoring the reaction progress by TLC, GC, or LC-MS.[1]
-
-
Work-up and Analysis:
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate the desired cross-coupled product from any homocoupled byproduct.
-
Visualizations
Caption: Troubleshooting logic for minimizing homocoupling.
Caption: Experimental workflow for a Suzuki coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. organic chemistry - How to avoid side reactions when making boronic esters (Homocoupling, Hydrogen specie)? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 9. researchgate.net [researchgate.net]
stability of 3-aminophenylboronic acid under different pH conditions
The second search provided more specific, though still limited, information. The search results indicate that analytical techniques like HPLC and 11B NMR spectroscopy are used to study boronic acids. One study mentions using HPLC to distinguish boronic acids from non-boronic acid compounds resulting from decomposition. Another details the use of 11B NMR to determine the pKa of phenylboronic acids by monitoring the chemical shift at pHs ranging from 2 to 10, which implies the compound is stable enough for analysis across this range. However, this study did not specifically use 3-aminophenylboronic acid.
The searches still lack quantitative data on the degradation kinetics (e.g., half-life, degradation rate constants) of this compound at different pH values. There is also no specific data on its solubility profile across a pH range. While the incompatibility with strong acids and bases is a recurring theme, the precise pH at which significant degradation begins and the nature of the degradation products are not specified.
Therefore, the next steps will focus on trying to find more targeted quantitative stability and solubility data, and to formulate the content for the technical support center based on the information gathered so far, while acknowledging the limitations in publicly available data.The comprehensive search for quantitative data on the stability of this compound (3-APBA) under different pH conditions yielded limited specific results. While general stability information from safety data sheets indicates incompatibility with strong acids and bases, and suggests the monohydrate form is more stable for storage, there is a clear lack of published studies detailing degradation kinetics (e.g., rate constants, half-lives) or a comprehensive pH-solubility profile.
However, the searches did reveal some key qualitative and methodological information. It is known that boronic acids can undergo degradation, potentially through oxidation of the boronic acid group. Analytical methods like HPLC and NMR are suitable for studying boronic acids and their degradation products. The principle of forced degradation studies, as outlined in pharmaceutical guidelines, provides a framework for how such stability assessments would be conducted (i.e., using acid, base, heat, oxidation, and light to induce degradation). One study used 11B NMR to determine the pKa of similar phenylboronic acids across a pH range of 2 to 10, suggesting the molecule is stable enough for analysis within this range. Another study mentioned using HPLC to distinguish boronic acids from their decomposition products.
Given the absence of specific quantitative data, the plan needs to shift from presenting existing data to providing a framework for how a researcher would generate and interpret this data for themselves. The technical support center will, therefore, focus on providing guidance on how to approach stability studies for 3-APBA, including suggested experimental protocols and troubleshooting advice based on the general knowledge of boronic acid chemistry and standard pharmaceutical stability testing practices. I will now proceed with creating the content for the technical support center based on this revised approach. I have sufficient information to create the requested content without further searches.
Welcome to the technical support center for this compound (3-APBA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of 3-APBA under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
A1: this compound is generally stable when stored under recommended conditions, which include a dry, cool, and well-ventilated environment with tightly sealed containers. The monohydrate form of 3-APBA is often preferred for long-term storage due to its enhanced stability. However, it is known to be incompatible with strong acids, strong bases, and potent oxidizing agents.
Q2: How does pH affect the stability of this compound in aqueous solutions?
A2: While specific quantitative degradation kinetics are not extensively published, it is understood that 3-APBA is susceptible to degradation at pH extremes. In strongly acidic or alkaline solutions, the boronic acid functional group can be prone to decomposition. It is recommended to maintain solutions of 3-APBA within a moderately acidic to neutral pH range (approximately pH 4-7) for short-term experimental use to minimize degradation. For applications requiring a different pH, it is crucial to perform preliminary stability studies.
Q3: What are the likely degradation pathways for this compound?
A3: The primary degradation pathway for phenylboronic acids, including 3-APBA, often involves the oxidation of the boronic acid group. This can lead to the formation of the corresponding phenol (B47542) (3-aminophenol) and boric acid. Hydrolysis under extreme pH conditions can also contribute to degradation.
Q4: I am observing unexpected results in my reaction using a 3-APBA solution. Could stability be an issue?
A4: Yes, the stability of your 3-APBA solution could be a contributing factor to unexpected results, especially if the solution was prepared in a highly acidic or basic medium, exposed to strong oxidizing agents, or stored for an extended period. We recommend preparing fresh solutions for optimal performance. If you suspect degradation, you can analyze your stock solution using techniques like HPLC to check for the presence of impurities or degradation products.
Q5: How can I monitor the stability of my 3-APBA solution?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable method for monitoring the stability of 3-APBA. By comparing the chromatogram of a fresh sample to that of an aged or stressed sample, you can identify the appearance of degradation products and quantify the remaining 3-APBA. ¹¹B NMR spectroscopy can also be a powerful tool to observe changes in the boron environment, which would indicate structural changes or degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Low reaction yield or incomplete reaction | Degradation of 3-APBA in the reaction mixture. | Prepare a fresh solution of 3-APBA immediately before use. Verify the pH of your reaction mixture and adjust if it is in a highly acidic or alkaline range. Consider degassing your solvents to minimize oxidation. |
| Appearance of unknown peaks in analytical chromatograms (e.g., HPLC, LC-MS) | Formation of degradation products from 3-APBA. | Characterize the unknown peaks to identify potential degradation products (e.g., using mass spectrometry). Conduct a forced degradation study (see Experimental Protocols) to intentionally generate and identify degradation products, which can then be used as standards. |
| Inconsistent results between experimental runs | Variable stability of 3-APBA stock solutions. | Standardize the preparation and storage of your 3-APBA solutions. Always use freshly prepared solutions or establish a maximum storage time based on stability studies. |
| Precipitation in the reaction mixture | Poor solubility of 3-APBA or its salts at the experimental pH. | Determine the solubility of 3-APBA at the intended pH before running the experiment. A co-solvent may be necessary to maintain solubility. |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study of this compound
This protocol outlines a general method to assess the stability of 3-APBA under various stress conditions.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for a defined period. Neutralize the solution with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a defined period.
-
Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 60°C or 80°C) for a defined period.
-
Photostability: Expose the stock solution to a light source (e.g., UV lamp at 254 nm and a cool white fluorescent lamp) for a defined period.
3. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2).
-
Compare the results to a control sample (stock solution stored at 4°C in the dark).
4. Data Interpretation:
-
Calculate the percentage of 3-APBA remaining at each time point.
-
Identify and, if possible, quantify the major degradation products.
Protocol 2: Stability-Indicating HPLC Method for this compound
This is a starting point for developing an HPLC method to separate 3-APBA from its potential degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
Column Temperature: 30°C.
Note: This method may require optimization for your specific instrumentation and the degradation products formed.
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Conceptual degradation pathway of 3-APBA.
Technical Support Center: 3-Aminophenylboronic Acid Synthesis Scale-Up
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges when scaling up the synthesis of 3-Aminophenylboronic acid (3-APBA).
Troubleshooting Guide
This guide addresses specific issues that may arise during the scale-up of this compound synthesis.
Issue 1: Poor Yield or Incomplete Reaction
-
Question: My large-scale synthesis of 3-APBA is resulting in a significantly lower yield compared to the lab-scale experiment. What are the potential causes and how can I troubleshoot this?
-
Answer: Scaling up a reaction can introduce variability. Here are common causes for low yield and their solutions:
-
Insufficient Mixing: In larger reactors, inefficient stirring can lead to localized "hot spots" or areas of high reactant concentration, resulting in side reactions or incomplete conversion.
-
Solution: Ensure the agitation is vigorous and consistent throughout the reaction vessel. For heterogeneous reactions, proper mixing is critical to maximize the interfacial area for the reaction to occur.
-
-
Poor Temperature Control: Exothermic reactions, such as nitration steps, can be difficult to control at scale. If the heat generated exceeds the heat removal capacity, runaway reactions can occur, leading to byproduct formation and reduced yield.[1]
-
Incorrect Reagent Concentration or Ratio: Deviations from the optimized stoichiometry can lead to incomplete reactions or the formation of impurities.
-
Solution: Double-check all calculations and ensure accurate dispensing of reagents. Consider the impact of viscosity changes at scale on measurement and transfer.
-
-
Issue 2: Product Purity Issues and Impurity Profile
-
Question: I am observing a higher level of impurities in my scaled-up batch of 3-APBA compared to the lab-scale synthesis. How can I identify and minimize these impurities?
-
Answer: Impurity profiles often change with scale. Here are some common sources of impurities and mitigation strategies:
-
Side Reactions: Increased reaction times and temperatures at scale can promote the formation of byproducts. For instance, in Suzuki-Miyaura coupling reactions, homo-coupling of the boronic acid can be a significant side reaction.
-
Solution: Re-optimize the reaction temperature and time for the larger scale. Ensure an inert atmosphere is maintained to prevent oxidative side reactions.
-
-
Residual Palladium Catalyst: If a palladium-catalyzed cross-coupling reaction is used, residual palladium in the final product is a common issue and is strictly regulated in pharmaceutical applications.[5]
-
Solution: Employ palladium scavengers, such as functionalized silica (B1680970) or resins, to remove residual palladium.[5] Recrystallization of the product can also help in reducing metal impurities.
-
-
Incomplete Reduction of the Nitro Group: If the synthesis involves the reduction of a nitro-group precursor, incomplete reduction can lead to nitro- or nitroso-aromatic impurities.
-
Solution: Ensure the reducing agent is added in the correct stoichiometric amount and that the reaction goes to completion. Monitor the reaction progress using techniques like TLC or HPLC.
-
-
Issue 3: Difficulties in Product Isolation and Purification
-
Question: I am facing challenges with the crystallization and filtration of 3-APBA at a larger scale. The product is difficult to filter and dry. What can I do?
-
Answer: Solid-liquid separation can be challenging at an industrial scale.[][7] Consider the following:
-
Unfavorable Crystal Morphology: Rapid cooling or high supersaturation during crystallization can lead to the formation of fine particles or agglomerates, which are difficult to filter and dry.[]
-
Solution: Optimize the cooling rate and consider using seeded crystallization to control crystal growth and achieve a more uniform particle size distribution.[]
-
-
Filter Clogging: A high concentration of fine particles can clog the filter medium, slowing down the filtration process.[7]
-
Solution: Adjust the crystallization process to produce larger, more uniform crystals. Consider using a different type of filter or a filter press for more efficient solid-liquid separation at scale.
-
-
Product Solubility: this compound has some solubility in water, which can lead to yield loss during aqueous workups.[8][9]
-
Solution: Minimize the volume of water used during extraction and washing steps. Consider back-extracting the aqueous layers with an organic solvent to recover dissolved product.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the main safety concerns when scaling up the synthesis of this compound?
A1: The primary safety concerns are associated with the handling of hazardous reagents and the management of exothermic reactions.
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Nitration: The nitration of aromatic compounds is a highly exothermic process that can lead to runaway reactions if not properly controlled.[1][2] It is crucial to have adequate cooling and to control the rate of addition of the nitrating agent.
-
Catalytic Hydrogenation: The reduction of nitroarenes using catalytic hydrogenation involves flammable hydrogen gas under pressure and potentially pyrophoric catalysts (e.g., Raney Nickel). Ensure the use of appropriate high-pressure equipment and adherence to safety protocols for handling flammable gases and pyrophoric materials.
-
Reagent Toxicity: Many reagents used in organic synthesis are toxic or corrosive. Always consult the Safety Data Sheet (SDS) for each chemical and use appropriate personal protective equipment (PPE).
Q2: How can I effectively remove the palladium catalyst from my product on a large scale?
A2: Several methods are available for palladium removal at an industrial scale:
-
Scavengers: Using solid-supported scavengers with functional groups that chelate palladium is a common and effective method.[5] These can be easily filtered off after treatment.
-
Activated Carbon: Treatment with activated carbon can also effectively adsorb residual palladium.
-
Crystallization: Often, multiple recrystallizations of the final product can significantly reduce the levels of palladium and other impurities.
-
Extraction: Liquid-liquid extraction with an aqueous solution containing a chelating agent can also be employed.
Q3: My this compound product appears to be unstable and degrades over time. What is the cause and how can I improve its stability?
A3: this compound can be susceptible to degradation, particularly in the presence of moisture and oxygen.
-
Formation of Anhydrides (Boroxines): Boronic acids can dehydrate to form cyclic anhydrides known as boroxines. This process is often reversible in the presence of water.
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Oxidation: The amino group can be susceptible to oxidation.
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Solution: Store the final product under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place. For long-term storage, converting the this compound to its monohydrate form can improve stability.[10]
Q4: What are the advantages of using a continuous flow process for the synthesis of this compound?
A4: Continuous flow chemistry offers several advantages for scaling up synthesis, particularly for reactions with significant safety concerns:
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Enhanced Heat Transfer: The high surface-area-to-volume ratio of microreactors allows for superior temperature control, which is critical for managing highly exothermic reactions like nitration.[3][4]
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Improved Safety: The small reaction volumes within the reactor at any given time minimize the risk associated with runaway reactions.[4]
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Increased Reproducibility and Control: Precise control over reaction parameters such as temperature, pressure, and residence time leads to more consistent product quality.
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Scalability: Scaling up a continuous process often involves running the system for a longer duration rather than using larger reactors, which can be a more straightforward approach.
Data Presentation
Table 1: Comparison of Key Parameters in Lab-Scale vs. Scaled-Up Synthesis
| Parameter | Lab-Scale (Typical) | Scaled-Up (Potential Issues) | Troubleshooting Recommendations |
| Yield | 80-90% | 50-70% | Optimize mixing, improve temperature control, re-verify stoichiometry. |
| Purity (by HPLC) | >99% | 95-98% | Re-optimize reaction conditions, employ palladium scavengers, improve purification. |
| Reaction Time | 2-4 hours | 6-10 hours | Monitor reaction completion closely; consider impact of heat transfer on reaction rate. |
| Residual Palladium | <50 ppm | >200 ppm | Use palladium scavengers, perform multiple recrystallizations. |
| Filtration Time | <10 minutes | >1 hour | Optimize crystallization for larger, uniform particles; use appropriate filtration equipment. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Nitration, Suzuki Coupling, and Reduction (Illustrative)
-
Step 1: Nitration of a Halobenzene. In a cooled reactor, slowly add a suitable halobenzene to a mixture of concentrated nitric acid and sulfuric acid while maintaining the temperature below 10°C. After the addition is complete, allow the reaction to stir at room temperature until completion (monitored by TLC/HPLC). Quench the reaction by pouring it onto ice and extract the product with an organic solvent. Wash the organic layer with water and brine, dry over sodium sulfate, and concentrate to obtain the nitro-halobenzene.
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Step 2: Suzuki-Miyaura Coupling. To a solution of the nitro-halobenzene and bis(pinacolato)diboron (B136004) in a suitable solvent (e.g., dioxane), add a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., potassium acetate). Heat the mixture under an inert atmosphere until the starting material is consumed (monitored by TLC/HPLC). Cool the reaction, filter off the solids, and concentrate the filtrate. Purify the resulting boronic ester by column chromatography or recrystallization.
-
Step 3: Reduction of the Nitro Group. Dissolve the nitro-boronic ester in a suitable solvent (e.g., ethanol (B145695) or ethyl acetate). Add a catalyst (e.g., 10% Pd/C or Raney Nickel) and subject the mixture to hydrogenation under a hydrogen atmosphere. Monitor the reaction until the nitro group is completely reduced. Filter off the catalyst and concentrate the solvent to obtain the this compound pinacol (B44631) ester.
-
Step 4: Hydrolysis of the Boronic Ester. Treat the pinacol ester with an aqueous acid (e.g., HCl) to hydrolyze the ester and precipitate the this compound hydrochloride salt. Filter the solid and wash with a cold solvent. To obtain the free base, dissolve the salt in water and adjust the pH to neutral with a base (e.g., NaOH), which will precipitate the this compound. Filter, wash with cold water, and dry under vacuum.
Protocol 2: Purification of this compound by Acid-Base Extraction
-
Dissolve the crude this compound in an organic solvent (e.g., ethyl acetate).
-
Extract the organic solution with a dilute aqueous acid (e.g., 1M HCl). The this compound will move to the aqueous layer as its hydrochloride salt.
-
Separate the aqueous layer and wash it with an organic solvent to remove any non-basic impurities.
-
Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1M NaOH) with stirring to adjust the pH to approximately 7.
-
The purified this compound will precipitate out of the solution.
-
Filter the solid, wash with cold water, and dry under vacuum.
Mandatory Visualization
Caption: Overall workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for addressing low yield in scaled-up synthesis.
References
- 1. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 2. benchchem.com [benchchem.com]
- 3. BJOC - Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade [beilstein-journals.org]
- 4. Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biotage.com [biotage.com]
- 7. mdpi.com [mdpi.com]
- 8. nbinno.com [nbinno.com]
- 9. CAS 30418-59-8: this compound | CymitQuimica [cymitquimica.com]
- 10. CN109467569B - Synthetic method of this compound - Google Patents [patents.google.com]
Technical Support Center: 3-Aminophenylboronic Acid (3-APBA) Affinity Columns
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 3-Aminophenylboronic acid (3-APBA) based affinity columns.
Troubleshooting Guide
This guide addresses common issues encountered during the regeneration and use of 3-APBA affinity columns.
Issue 1: Decreased Binding Capacity
Possible Causes & Solutions
-
Incomplete Regeneration: Residual bound glycoproteins can block binding sites.
-
Solution: Implement a more stringent regeneration protocol. A common and effective method is a Cleaning-in-Place (CIP) procedure using sodium hydroxide (B78521) (NaOH) to strip tightly bound molecules.
-
-
Incorrect Binding Buffer pH: The binding of cis-diol containing molecules to boronate is pH-dependent, with optimal binding typically occurring at pH > 7.5.[1]
-
Solution: Ensure your binding buffer pH is in the optimal range (typically pH 8.0-9.0). Verify the pH of your buffer immediately before use.
-
-
Column Fouling: Accumulation of lipids, precipitated proteins, or other contaminants on the column matrix.
-
Solution: If a standard regeneration protocol is ineffective, a more rigorous cleaning procedure may be necessary. This can include washing with a low concentration of a non-ionic detergent (e.g., 0.1-0.5% Tween® 20 or Triton™ X-100) followed by a thorough rinse with buffer and water.[1] For removal of precipitated proteins, a wash with a high salt concentration (e.g., 2 M NaCl) may be effective.
-
-
Ligand Degradation: Prolonged exposure to harsh chemicals or extreme pH can lead to the degradation of the 3-APBA ligand.
-
Solution: While 3-APBA columns are generally robust, avoid unnecessarily long exposure to strong acids or bases. If ligand degradation is suspected, and performance is not restored after thorough cleaning, column replacement may be necessary.
-
Issue 2: High Backpressure
Possible Causes & Solutions
-
Clogged Column Inlet Frit: Particulates from the sample or buffers can clog the inlet frit.
-
Solution: Filter all samples and buffers through a 0.22 µm or 0.45 µm filter before applying them to the column. If backpressure is already high, reversing the column flow at a reduced flow rate can help dislodge particulates from the frit.[2]
-
-
Precipitation of Sample on the Column: Changes in buffer conditions upon sample loading can cause proteins to precipitate.
-
Solution: Ensure the sample is fully solubilized in the binding buffer before loading. Consider performing a buffer exchange for the sample into the binding buffer prior to chromatography.
-
-
Column Compaction: Over time, the chromatography resin can compact, leading to increased backpressure.
-
Solution: If possible, unpack and repack the column according to the manufacturer's instructions.
-
-
Microbial Growth: Improper storage can lead to microbial growth within the column.
-
Solution: Store the column in a solution that inhibits microbial growth, such as 20% ethanol (B145695), when not in use. If microbial contamination is suspected, clean the column with 0.5 M NaOH.[1]
-
Issue 3: Poor or Broad Elution Peaks
Possible Causes & Solutions
-
Suboptimal Elution Buffer pH: For pH-based elution, the pH of the elution buffer may not be low enough to efficiently disrupt the boronate-diol interaction.
-
Solution: Decrease the pH of the elution buffer (typically to pH < 6.5).[1] A pH gradient can be used to determine the optimal elution pH.
-
-
Insufficient Concentration of Competing Diol: When using a competitive elution strategy, the concentration of the competing diol (e.g., sorbitol, mannitol) may be too low.
-
Solution: Increase the concentration of the competing diol in the elution buffer.[1]
-
-
Non-Specific Interactions: The target molecule may have secondary interactions with the column matrix.
-
Solution: Increase the ionic strength of the elution buffer by adding salt (e.g., 150-500 mM NaCl) to disrupt ionic interactions. The addition of a non-ionic detergent can help overcome hydrophobic interactions.[3]
-
-
Slow Dissociation Kinetics: The dissociation of the target molecule from the ligand may be slow.
Frequently Asked Questions (FAQs)
Q1: What is the recommended regeneration procedure for a 3-APBA column?
A1: A standard and effective regeneration procedure is a Cleaning-in-Place (CIP) protocol using NaOH. After elution, wash the column with a high salt buffer (e.g., 1 M NaCl) to remove any remaining non-specifically bound proteins. Then, introduce 3-5 column volumes (CV) of 0.5 M NaOH at a reduced flow rate.[1] Following the NaOH wash, thoroughly rinse the column with deionized water until the pH of the effluent returns to neutral. Finally, equilibrate the column with your binding buffer before the next use or store it in 20% ethanol.
Q2: How many times can I regenerate my 3-APBA column?
A2: The number of regeneration cycles a 3-APBA column can withstand depends on the nature of the sample, the cleaning protocol used, and the overall operating conditions. With proper care and effective regeneration, these columns can typically be reused for many cycles. Monitor column performance (binding capacity, backpressure, peak shape) to determine when it needs to be replaced.
Q3: What are the optimal binding and elution pH for 3-APBA chromatography?
A3: Optimal binding of glycoproteins to a 3-APBA column generally occurs at a pH above 7.5, with a common range being pH 8.0-9.0.[1] Elution is typically achieved by lowering the pH to below 6.5.[1] Alternatively, elution can be performed at a neutral pH using a competing diol such as sorbitol or mannitol.
Q4: Can I use buffers containing primary amines, like Tris, with 3-APBA columns?
A4: It is generally recommended to avoid buffers with primary amines, such as Tris, as they can potentially interact with the boronic acid ligand. Buffers like HEPES or phosphate (B84403) are often preferred for binding and elution. If Tris must be used, its concentration should be kept low, and potential effects on binding and elution should be evaluated.
Q5: What should I do if I observe a gradual loss of performance over several runs?
A5: A gradual loss of performance is often due to the accumulation of strongly bound contaminants that are not removed by the standard regeneration procedure. In this case, a more stringent Cleaning-in-Place (CIP) protocol is recommended.[1] This may involve a longer incubation with NaOH or the use of other cleaning agents to remove specific types of contaminants.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the operation and regeneration of 3-APBA affinity columns.
| Parameter | Recommended Value/Range | Notes |
| Binding pH | > 7.5 (typically 8.0 - 9.0) | pH-dependent binding of cis-diols.[1] |
| Elution pH (Acidic) | < 6.5 | Disrupts the boronate-diol interaction.[1] |
| Competitive Elution | 20-200 mM Sorbitol or Mannitol | Alternative to pH-based elution. |
| Regeneration (CIP) | 0.5 M NaOH | Effective for removing tightly bound proteins.[1] |
| CIP Contact Volume | 3 - 5 Column Volumes (CV) | Ensure sufficient contact time for cleaning.[1] |
| Storage Solution | 20% Ethanol | Prevents microbial growth. |
Experimental Protocols
Protocol 1: Standard Column Regeneration
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Post-Elution Wash: After completing the elution of the target molecule, wash the column with 3-5 CV of a high salt buffer (e.g., Binding Buffer + 1 M NaCl) to remove non-specifically bound proteins.
-
Water Wash: Wash the column with 5 CV of deionized water to remove the high salt buffer.
-
Equilibration: Equilibrate the column with 5-10 CV of the binding buffer until the pH and conductivity of the effluent are stable and match the fresh buffer. The column is now ready for the next purification run.
Protocol 2: Cleaning-in-Place (CIP) for Fouled Columns
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Post-Elution Wash: After elution, wash the column with 3-5 CV of a high salt buffer (e.g., Binding Buffer + 1 M NaCl).
-
Water Wash: Wash the column with 5 CV of deionized water.
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Caustic Cleaning: Introduce 3-5 CV of 0.5 M NaOH into the column at a reduced flow rate (e.g., 50% of the normal operating flow rate).[1] You can stop the flow and allow the column to incubate in the NaOH solution for 30-60 minutes for more rigorous cleaning.
-
Thorough Water Rinse: Wash the column with deionized water (at least 10 CV or until the pH of the effluent is neutral) to completely remove the NaOH.
-
Equilibration: Equilibrate the column with 5-10 CV of the binding buffer until the pH and conductivity are stable.
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Storage: If the column is not to be used immediately, equilibrate with 20% ethanol and store at 4°C.
Visualizations
Caption: Troubleshooting workflow for common 3-APBA column issues.
Caption: Mechanism of glycoprotein binding and elution on 3-APBA columns.
References
- 1. sepax-pdm.sepax-tech.com [sepax-pdm.sepax-tech.com]
- 2. Column regeneration – what to do if column performance decreases | https://www.separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]
- 3. silicycle.com [silicycle.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Affinity Chromatography Troubleshooting [sigmaaldrich.com]
Technical Support Center: Mitigating Interference in 3-APBA Based Biosensors
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 3-aminophenylboronic acid (3-APBA) based biosensors.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, offering step-by-step guidance to mitigate interference and ensure accurate results.
Issue 1: High Background Signal or Non-Specific Binding (NSB)
Question: I am observing a high background signal or significant non-specific binding in my 3-APBA biosensor assay. How can I reduce it?
Answer: Non-specific binding (NSB) is a common issue where the analyte interacts with the sensor surface in a non-intended manner, leading to inflated and inaccurate readings.[1][2] Several strategies can be employed to minimize NSB. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow for High Non-Specific Binding
References
Technical Support Center: 3-Aminophenylboronic Acid Reaction Kinetics
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the effect of temperature on the reaction kinetics of 3-aminophenylboronic acid, particularly in the context of Suzuki-Miyaura cross-coupling reactions. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the general effect of temperature on the rate of Suzuki-Miyaura reactions involving this compound?
A1: In general, increasing the reaction temperature accelerates the rate of Suzuki-Miyaura reactions. This is due to the fundamental principles of chemical kinetics, where higher temperatures provide the reacting molecules with greater kinetic energy, leading to more frequent and energetic collisions. This increased energy helps overcome the activation energy barrier of the reaction, resulting in a faster formation of the desired biaryl product. However, it is crucial to note that excessively high temperatures can lead to undesirable side reactions and degradation of reactants or catalysts.
Q2: What is the thermal stability of this compound?
A2: this compound is reported to be stable at temperatures below 150°C.[1] Above this temperature, decomposition may occur. Its melting point is cited as 178-180°C. When planning experiments, it is advisable to keep the reaction temperature well below the decomposition temperature to ensure the integrity of the starting material.
Q3: Can increasing the temperature have negative effects on my reaction?
A3: Yes. While higher temperatures can increase the reaction rate, they can also promote undesirable side reactions. A common side reaction for boronic acids is protodeboronation, where the boronic acid group is replaced by a hydrogen atom. This side reaction can be exacerbated at elevated temperatures, leading to a lower yield of the desired coupled product. Additionally, high temperatures can lead to the degradation of the palladium catalyst, reducing its activity over time.
Q4: How does the amino group in this compound affect its reactivity at different temperatures compared to unsubstituted phenylboronic acid?
Q5: Are there any computational studies on the kinetics of reactions with aminophenylboronic acids?
A5: Yes, computational studies, often using Density Functional Theory (DFT), have been conducted to investigate the mechanism and energetics of Suzuki-Miyaura reactions. These studies can provide calculated activation energies for the different steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination). While a specific study detailing the temperature-dependent kinetics for this compound was not identified, there are computational investigations on monosubstituted phenylboronic acids, including aminophenylboronic acid, which provide thermochemical data.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no product yield at low temperatures (e.g., room temperature). | The activation energy of the reaction is not being overcome. | Gradually increase the reaction temperature in 10-20°C increments. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature that gives a reasonable reaction rate without significant side product formation. |
| Significant formation of protodeboronated side product. | The reaction temperature is too high, promoting the protodeboronation of this compound. | Lower the reaction temperature. If the reaction rate becomes too slow, consider using a more active catalyst system (e.g., different ligand or palladium precursor) that can operate efficiently at a lower temperature. Ensure the reaction is carried out under an inert atmosphere to minimize water content, which can contribute to protodeboronation. |
| Reaction stalls before completion, even at elevated temperatures. | Catalyst decomposition or inhibition. | High temperatures can lead to the formation of palladium black (inactive palladium). Consider using a more thermally stable catalyst or ligand. The amino group of this compound or the product could potentially coordinate to the palladium center and inhibit catalysis. A change in ligand or solvent might mitigate this effect. |
| Inconsistent reaction rates between batches. | Poor temperature control or variations in reagent quality. | Ensure accurate and consistent temperature control using a reliable heating mantle with a thermocouple or a temperature-controlled reaction block. Use reagents of consistent quality and ensure anhydrous conditions if required by the specific protocol. |
Quantitative Data
While specific kinetic data for the effect of temperature on this compound reactions is limited in the reviewed literature, the following table presents data for the effect of temperature on the yield of a Suzuki-Miyaura reaction with unsubstituted phenylboronic acid, which can serve as a general guideline.
Table 1: Effect of Temperature on the Yield of a Suzuki-Miyaura Coupling Reaction
| Entry | Temperature (°C) | Reaction Time (min) | Conversion (%) |
| 1 | 30 | 60 | 45 |
| 2 | 50 | 60 | 65 |
| 3 | 80 | 60 | 90 |
| 4 | 100 | 60 | 98 |
Data is generalized from a study on a Pd/NiFe2O4 catalyzed Suzuki coupling of 4-bromotoluene (B49008) with phenylboronic acid.
Experimental Protocols
Protocol 1: General Procedure for Studying the Effect of Temperature on the Kinetics of a Suzuki-Miyaura Reaction
This protocol outlines a general method to determine the effect of temperature on the reaction rate.
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
-
Internal standard for GC or HPLC analysis (e.g., dodecane)
-
Reaction vials or round-bottom flasks
-
Temperature-controlled heating block or oil bath
-
GC or HPLC instrument
Procedure:
-
Reaction Setup: In a series of reaction vials, add the aryl halide (1.0 mmol), this compound (1.2 mmol), base (2.0 mmol), and the internal standard.
-
Solvent Addition: Add the chosen solvent system to each vial to a final volume of 10 mL.
-
Catalyst Addition: To each vial, add the palladium catalyst (e.g., 1-5 mol%).
-
Temperature Control: Place the vials in a pre-heated reaction block or oil bath set to the desired temperatures (e.g., 40°C, 50°C, 60°C, 70°C).
-
Sampling: At regular time intervals (e.g., every 15 minutes), withdraw a small aliquot (e.g., 0.1 mL) from each reaction vial.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a small amount of a quenching solution (e.g., dilute HCl in ethyl acetate).
-
Analysis: Analyze the quenched samples by GC or HPLC to determine the concentration of the product and the remaining starting material relative to the internal standard.
-
Data Analysis: Plot the concentration of the product versus time for each temperature. The initial rate of the reaction can be determined from the initial slope of these curves. An Arrhenius plot (ln(rate) vs. 1/T) can then be constructed to determine the activation energy of the reaction.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Workflow for kinetic analysis of a Suzuki-Miyaura reaction at various temperatures.
References
Technical Support Center: Optimal Base Selection for 3-Aminophenylboronic Acid Cross-Coupling
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on selecting the optimal base for the successful cross-coupling of 3-aminophenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: What is the role of the base in the Suzuki-Miyaura cross-coupling reaction?
The base plays a crucial role in the Suzuki-Miyaura catalytic cycle. Its primary function is to activate the organoboron species, typically a boronic acid, to facilitate the transmetalation step. The base reacts with the boronic acid to form a more nucleophilic boronate species, which can then more readily transfer its organic group to the palladium catalyst. Additionally, the base is involved in the regeneration of the active palladium(0) catalyst.
Q2: Which bases are commonly used for the cross-coupling of this compound?
A variety of inorganic and organic bases can be used. Common choices include:
-
Carbonates: Sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃) are widely used due to their moderate basicity and good solubility in common solvent mixtures.
-
Phosphates: Potassium phosphate (B84403) (K₃PO₄) is another effective base, particularly in cases with sensitive functional groups.
-
Hydroxides: Sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH) are strong bases that can be effective but may promote side reactions with sensitive substrates.
-
Fluorides: Potassium fluoride (B91410) (KF) and cesium fluoride (CsF) can also be used and are sometimes effective when other bases fail.
-
Organic Bases: Triethylamine (TEA) and other amine bases are generally less common for this application but can be used in specific cases.
Q3: How does the amino group in this compound affect the reaction?
The primary amine group in this compound can influence the reaction in several ways. The lone pair of electrons on the nitrogen atom can coordinate to the palladium center, which may potentially inhibit the catalytic cycle.[1] However, with the appropriate choice of catalyst, ligand, and base, high yields can be achieved without needing to protect the amine group.[1]
Q4: What are the most common side reactions to be aware of?
The most common side reactions in the Suzuki-Miyaura coupling of this compound include:
-
Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This is a significant decomposition pathway for boronic acids.
-
Homocoupling: The coupling of two molecules of the boronic acid or two molecules of the aryl halide.
-
Dehalogenation: The removal of the halogen from the aryl halide starting material.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Yield | 1. Inappropriate base selection. 2. Catalyst inhibition by the amine group. 3. Catalyst decomposition. 4. Boronic acid degradation (protodeboronation). | 1. Screen a panel of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). 2. Use a bulkier phosphine (B1218219) ligand to minimize coordination of the amine to the palladium center. 3. Ensure the reaction is performed under an inert atmosphere. 4. Use fresh this compound. |
| Significant Homocoupling | 1. Presence of oxygen in the reaction mixture. 2. Suboptimal catalyst or ligand. | 1. Thoroughly degas all solvents and reagents. 2. Screen different palladium catalysts and phosphine ligands. |
| Protodeboronation of this compound | 1. Reaction conditions are too harsh (high temperature, strong base). 2. Presence of excess water. | 1. Use a milder base (e.g., K₂CO₃ instead of NaOH). 2. Reduce the reaction temperature. 3. Use anhydrous solvents if possible, or minimize the amount of water. |
Data on Base Performance
| Base | Typical Concentration | Relative Basicity | Notes | Reported Yield (in a model reaction) |
| Na₂CO₃ | 2 M aqueous solution | Moderate | Often a good starting point, cost-effective. | 98%[2] |
| K₂CO₃ | 2 M aqueous solution | Moderate | Widely used, effective in many cases.[1] | 95%[2] |
| K₃PO₄ | Solid or aqueous solution | Strong | Often used for challenging substrates. | 92%[2] |
| NaOH | Aqueous solution | Strong | Can lead to side reactions with sensitive substrates. | 85%[2] |
| KOH | Aqueous solution | Strong | Similar to NaOH. | 88%[2] |
| NaOAc | Solid | Weak | Milder option, may require higher temperatures. | 75%[2] |
| TEA | Liquid | Weak (Organic) | Less common, can act as both base and ligand. | 72%[2] |
Yields are from a specific study and may not be representative for all reactions. They are included for comparative purposes only.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound (Conventional Heating)
-
Reagent Preparation: In a dry flask, combine this compound (1.2 equivalents), the desired aryl halide (1.0 equivalent), and the chosen base (2.0 equivalents, e.g., K₂CO₃).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents) to the flask.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1 v/v). The typical concentration is 0.1-0.5 M with respect to the aryl halide.
-
Reaction: Stir the reaction mixture at 80-100 °C. Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Microwave-Assisted Protocol
-
Reagent Combination: In a microwave vial, combine this compound (1.5 equivalents), the aryl halide (1.0 equivalent), the base (e.g., K₂CO₃, 2.0 equivalents), and the palladium catalyst/ligand system.
-
Solvent Addition: Add the desired degassed solvent (e.g., 1,4-dioxane/water).
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).[1]
-
Work-up and Purification: After cooling, perform the work-up and purification as described in the conventional heating protocol.[1]
Visual Guides
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A workflow for selecting and optimizing the base for your reaction.
References
Technical Support Center: 3-Aminophenylboronic Acid (3-APBA)
Welcome to the Technical Support Center for 3-Aminophenylboronic acid (3-APBA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation of 3-APBA, along with troubleshooting advice for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound (3-APBA)?
This compound monohydrate is thermally stable up to 150°C, above which it will decompose.[1] For long-term storage, the hydrate (B1144303) form is recommended as it exhibits greater stability.[2] It is also sensitive to moisture and should be stored in a dry, cool, and well-ventilated place under an inert atmosphere.[1][3]
Q2: What are the potential degradation pathways for 3-APBA?
While specific degradation pathways for 3-APBA are not extensively documented in the literature, based on the known chemistry of phenylboronic acids, several degradation routes are plausible:
-
Thermal Decomposition: Above 150°C, 3-APBA is expected to decompose. The decomposition of boronic acids can be complex, potentially leading to the formation of boroxines (anhydrides) through the loss of water, and ultimately, upon further heating, to various aromatic and boron-containing byproducts.
-
Oxidative Degradation: Phenylboronic acids are susceptible to oxidation.[4] A common pathway involves reaction with oxidizing agents like hydrogen peroxide, which can lead to oxidative deboronation, yielding the corresponding phenol (B47542) (3-aminophenol) and boric acid.[5][6]
-
Protodeboronation (Hydrolysis): This is a common degradation pathway for boronic acids, particularly in the presence of moisture or acidic/basic conditions. The carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, resulting in the formation of aniline (B41778) and boric acid. This can be a significant side reaction in aqueous solvent systems.[7][8]
Q3: How can I minimize the degradation of 3-APBA during storage and handling?
To ensure the integrity of your 3-APBA, follow these storage and handling best practices:
-
Storage: Store 3-APBA in a tightly sealed container in a dry, cool (recommended 2°C - 8°C), and well-ventilated area, away from moisture and oxidizing agents.[1][3] Storing under an inert gas like argon is also recommended.[3]
-
Handling: Handle 3-APBA in a well-ventilated area or under a fume hood. Avoid creating dust. Use personal protective equipment, including gloves, safety goggles, and a lab coat.[1][9]
Troubleshooting Guides for Experiments
Issue 1: Inconsistent or low yields in Suzuki-Miyaura coupling reactions.
-
Possible Cause: Degradation of 3-APBA via protodeboronation. Boronic acids can be unstable under reaction conditions, especially with prolonged heating or in the presence of water.[7][8]
-
Troubleshooting Steps:
-
Use Fresh Reagent: Use freshly opened or properly stored 3-APBA. Consider using more stable derivatives like pinacol (B44631) esters if instability is a persistent issue.[7]
-
Optimize Reaction Conditions: Minimize reaction time and use the lowest effective temperature.
-
Solvent Choice: Ensure you are using anhydrous solvents if the protocol requires it. If an aqueous co-solvent is necessary, ensure it is thoroughly degassed to minimize oxidation.[7]
-
Base Selection: The choice and purity of the base are critical. Some bases can promote protodeboronation. Consider screening different bases (e.g., carbonates, phosphates).[7]
-
Issue 2: Appearance of unexpected byproducts in reaction mixtures.
-
Possible Cause: Homocoupling of 3-APBA. This can occur in the presence of oxygen, leading to the formation of biphenyl (B1667301) derivatives.[7]
-
Troubleshooting Steps:
-
Improve Degassing: Ensure your reaction mixture is thoroughly degassed using methods like sparging with an inert gas (argon or nitrogen) or freeze-pump-thaw cycles.[7]
-
Catalyst Choice: Using a pre-formed Pd(0) catalyst source, such as Pd(PPh₃)₄, can sometimes reduce homocoupling compared to in-situ reduction of a Pd(II) precatalyst.[7]
-
Issue 3: Difficulty dissolving 3-APBA in the reaction solvent.
-
Possible Cause: Inappropriate solvent choice. 3-APBA has specific solubility characteristics.
-
Troubleshooting Steps:
Data Presentation
Table 1: Physico-chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₈BNO₂ | |
| Molecular Weight | 136.94 g/mol | |
| Melting Point | 178-180 °C (anhydrous) | |
| Melting Point | 93-96 °C (monohydrate) | [11] |
| Stability | Stable below 150°C (monohydrate) | [1] |
| Solubility | Soluble in DMSO and methanol | [1] |
Experimental Protocols
Protocol 1: General Procedure for Monitoring the Thermal Degradation of 3-APBA by Thermogravimetric Analysis (TGA) coupled with Mass Spectrometry (GC-MS)
This protocol provides a general method for investigating the thermal decomposition products of 3-APBA.
-
Sample Preparation: Accurately weigh 5-10 mg of 3-APBA monohydrate into a TGA crucible.
-
TGA Analysis:
-
Place the crucible in the TGA instrument.
-
Heat the sample from room temperature to 600°C at a constant heating rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).
-
Record the mass loss as a function of temperature.
-
-
Evolved Gas Analysis (EGA-GC-MS):
-
The outlet of the TGA is coupled to the injection port of a GC-MS system.
-
The volatile degradation products released at different temperatures are trapped and then injected into the GC column for separation.
-
The separated components are subsequently analyzed by the mass spectrometer to identify their molecular structure.
-
-
Data Analysis:
-
Analyze the TGA curve to identify the temperatures at which significant mass loss occurs.
-
Correlate the mass loss events with the GC-MS data to identify the chemical nature of the evolved gases at each degradation step.
-
Protocol 2: General Procedure for Studying the Hydrolytic Stability of 3-APBA by HPLC
This protocol outlines a method to assess the stability of 3-APBA in an aqueous solution.
-
Solution Preparation:
-
Prepare a stock solution of 3-APBA in a suitable organic solvent (e.g., methanol).
-
Prepare a buffered aqueous solution at the desired pH (e.g., pH 7.4 phosphate-buffered saline).
-
Spike the buffered solution with the 3-APBA stock solution to a final concentration of, for example, 100 µg/mL.
-
-
Incubation:
-
Incubate the solution at a controlled temperature (e.g., 37°C).
-
Withdraw aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
-
HPLC Analysis:
-
Analyze the withdrawn aliquots by a suitable reverse-phase HPLC method.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with a modifier like 0.1% formic acid) is often a good starting point.
-
Column: A C18 column is typically used.
-
Detection: UV detection at a wavelength where 3-APBA and potential degradation products (like aniline) absorb.
-
-
Data Analysis:
-
Quantify the peak area of 3-APBA at each time point.
-
Plot the concentration of 3-APBA versus time to determine the degradation kinetics.
-
Identify any new peaks that appear over time as potential degradation products.
-
Visualizations
Caption: Plausible degradation pathways of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. CN109467569B - Synthetic method of this compound - Google Patents [patents.google.com]
- 3. This compound | 30418-59-8 | FA54894 [biosynth.com]
- 4. youtube.com [youtube.com]
- 5. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of borinic acids as new, fast hydrogen peroxide–responsive triggers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+ - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Ligand Selection for 3-APBA Suzuki Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing ligand selection for Suzuki-Miyaura cross-coupling reactions involving 3-aminophenylboronic acid (3-APBA).
Frequently Asked Questions (FAQs)
Q1: Why is my 3-APBA Suzuki coupling reaction showing low yield or failing completely?
A1: Low yields in 3-APBA Suzuki couplings can stem from several factors. The primary suspects are often related to the catalyst system and reaction conditions. The presence of the amino group in 3-APBA can lead to catalyst inhibition by coordinating to the palladium center. Additionally, issues such as catalyst deactivation, poor ligand choice, suboptimal base or solvent, and the inherent instability of the boronic acid can all contribute to poor performance. A systematic evaluation of each of these components is crucial for troubleshooting.
Q2: What are the most common side reactions observed with 3-APBA in Suzuki couplings?
A2: The most prevalent side reactions include:
-
Homocoupling: Formation of biphenyl (B1667301) species from the coupling of two boronic acid molecules or two aryl halide molecules. This is often exacerbated by the presence of oxygen.[1]
-
Protodeboronation: The cleavage of the C-B bond in the boronic acid, which results in the formation of aniline (B41778) from 3-APBA. This can be promoted by excessive heat or the presence of water under certain conditions.[2]
-
Catalyst Inhibition: The lone pair of electrons on the amino group of 3-APBA can coordinate to the palladium catalyst, leading to a less active or inactive catalytic species.
Q3: How do I choose the optimal ligand for my 3-APBA Suzuki reaction?
A3: Ligand selection is critical for a successful 3-APBA Suzuki coupling. Generally, bulky and electron-rich phosphine (B1218219) ligands are preferred as they can promote the key steps of the catalytic cycle and stabilize the active palladium species.[3] Ligands from the Buchwald family, such as SPhos and XPhos, are often effective for challenging substrates, including those with potentially coordinating functional groups like the amino group in 3-APBA.[4][5][6] It is often necessary to screen a few different ligands to find the best performer for a specific substrate combination.
Q4: Can the amino group on 3-APBA interfere with the reaction? How can I mitigate this?
A4: Yes, the amino group can interfere by coordinating with the palladium catalyst, which can hinder its catalytic activity. To mitigate this, consider the following:
-
Use of Bulky Ligands: Sterically hindered ligands can prevent the amino group from accessing and deactivating the palladium center.
-
Protecting the Amino Group: While not always ideal due to the extra steps involved, protecting the amino group (e.g., as a Boc-carbamate) can prevent its interference.
-
Choice of Base: A carefully selected base can influence the coordination environment of the palladium and may lessen the inhibitory effect of the amino group.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst | - Use a fresh batch of palladium precursor and ligand. - Consider using a pre-catalyst for more reliable generation of the active Pd(0) species. |
| 2. Inappropriate Ligand | - Screen a panel of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos).[4][5][6] | |
| 3. Suboptimal Base | - Screen different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃). The choice of base can be critical and is often empirical.[7] | |
| 4. Inefficient Degassing | - Ensure the reaction mixture is thoroughly degassed to remove oxygen, which can deactivate the catalyst.[1] | |
| Significant Homocoupling | 1. Presence of Oxygen | - Improve the degassing procedure (e.g., use freeze-pump-thaw cycles). |
| 2. Inappropriate Catalyst Loading | - Optimize the palladium and ligand concentrations. | |
| Protodeboronation of 3-APBA | 1. High Reaction Temperature | - Lower the reaction temperature and monitor for conversion over a longer period. |
| 2. Presence of Excess Water/Base | - Use anhydrous solvents if possible, or carefully control the amount of water. - Consider using a milder base. | |
| Reaction Stalls | 1. Catalyst Deactivation | - This can be due to coordination of the amino group. Try a more sterically hindered ligand. |
| 2. Poor Solubility of Reagents | - Choose a solvent system in which all components are soluble at the reaction temperature. |
Ligand Performance Data
The following table summarizes literature data on the performance of different ligands in Suzuki reactions that can serve as a starting point for optimization. Note that optimal conditions are substrate-dependent.
| Ligand | Palladium Precursor | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| SPhos | Pd₂(dba)₃ | Cs₂CO₃ | Dioxane | 100 | High | [8] |
| XPhos | Pd(OAc)₂ | K₃PO₄ | Toluene | 110 | High | [9] |
| RuPhos | Pd(OAc)₂ | K₃PO₄ | Dioxane/H₂O | 140 | Excellent | [10] |
| PPh₃ | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 85 | Varies | [11] |
| P(t-Bu)₃ | Pd₂(dba)₃ | K₃PO₄ | Toluene | RT | Good | [12] |
Experimental Protocols
General Protocol for a 3-APBA Suzuki Coupling Reaction:
-
Reagent Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the chosen base (e.g., K₃PO₄, 2.0 mmol).
-
Catalyst Addition: In a separate vial, weigh the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol) and the phosphine ligand (e.g., SPhos, 0.04 mmol) and add them to the Schlenk flask.
-
Degassing: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent (e.g., dioxane, 5 mL) and a co-solvent if required (e.g., degassed water, 1 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir for the required time (typically 4-24 hours).
-
Monitoring: Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sulfate (B86663) (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
Visualizations
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Purification of Crude 3-Aminophenylboronic Acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying crude 3-aminophenylboronic acid. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification process.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of crude this compound, offering potential causes and solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Purity After Purification | Incomplete removal of starting materials (e.g., 3-bromoaniline (B18343) or 3-nitrophenylboronic acid). | - If using acid-base extraction, ensure complete partitioning by performing multiple extractions. - For column chromatography, optimize the mobile phase polarity to achieve better separation. A gradient elution might be necessary. |
| Presence of boroxine (B1236090), a trimeric anhydride (B1165640) formed by dehydration. | - During workup, introduce water to hydrolyze the boroxine back to the boronic acid. - Recrystallize the crude product from a solvent system containing water. | |
| Co-precipitation of impurities during recrystallization. | - Ensure the crude material is fully dissolved in the minimum amount of hot solvent. - Allow the solution to cool slowly to promote selective crystallization. | |
| Low Yield | Loss of product during transfers and filtration. | - Ensure careful transfer of materials between vessels. - Use a minimal amount of cold solvent to wash the crystals during filtration. |
| Product remains dissolved in the mother liquor after recrystallization. | - Cool the solution to a lower temperature (e.g., 0-4 °C) to maximize crystal formation. - If the product is too soluble, consider a different recrystallization solvent or a solvent-antisolvent system. | |
| Degradation of the product (protodeboronation). | - Avoid harsh acidic or basic conditions if the product is unstable. Adjust the pH to near neutral (~7) during aqueous workup where possible. - Boronic acids can be sensitive to silica (B1680970) gel; consider using boric acid-treated silica gel for chromatography to minimize degradation. | |
| Colored Impurities Present in Final Product | Carryover of colored byproducts from the synthesis. | - Treat the solution with activated carbon before crystallization or filtration. A patent suggests refluxing with activated carbon and silica gel for decolorization.[1] - Column chromatography can also be effective at removing colored impurities. |
| Product is an oil or fails to crystallize | Presence of impurities that inhibit crystallization. | - Attempt to purify a small sample by another method (e.g., column chromatography) to see if a solid can be obtained. - Try triturating the oil with a non-polar solvent to induce crystallization. |
| The product may be a hydrate (B1144303) or a different polymorphic form. | This compound can exist as a stable monohydrate, which may have different crystallization properties.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the typical appearance and stability of this compound?
A1: this compound is typically a white to light yellow crystalline powder. It can exist as a monohydrate, which is more stable for long-term storage.[1] Boronic acids, in general, can be prone to dehydration to form cyclic anhydrides (boroxines) and are susceptible to protodeboronation under certain conditions.
Q2: What are the common impurities in crude this compound?
A2: Common impurities depend on the synthetic route.
-
From the reduction of 3-nitrophenylboronic acid: Unreacted starting material and colored byproducts from the nitration and reduction steps can be present.
-
From 3-bromoaniline: Residual starting material and homo-coupling byproducts may be present.
-
General impurities: Boroxines (trimeric anhydrides) can form from dehydration, and protodeboronation can lead to the formation of aniline.
Q3: Which solvents are suitable for the recrystallization of this compound?
A3: Water is a commonly used solvent for the recrystallization of this compound, often yielding the monohydrate. Ethanol has also been suggested for recrystallizing aryl boronic acids. A solvent pair, such as ethanol-water, could also be effective. The ideal solvent will dissolve the compound when hot but have low solubility when cold.
Q4: How can I monitor the purity of my this compound?
A4: The purity can be assessed using several analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): This is a quantitative method to determine the percentage purity. A patent reports achieving 97.3% purity as determined by HPLC.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to identify the product and detect impurities.
-
Melting Point: A sharp melting point range close to the literature value indicates high purity.
Q5: Is this compound stable on silica gel during column chromatography?
A5: Boronic acids can sometimes degrade on silica gel. To mitigate this, it is recommended to use boric acid-treated silica gel, which can help to limit product degradation.
Experimental Protocols
Purification by Acid-Base Extraction
This method is effective for separating the amphoteric this compound from non-ionizable impurities.
Protocol:
-
Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Add a dilute aqueous acid solution (e.g., 1 M HCl) to the separatory funnel.
-
Shake the funnel vigorously, venting frequently. Allow the layers to separate. The protonated this compound will move to the aqueous layer.
-
Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh dilute acid to ensure complete transfer of the product.
-
Combine the aqueous extracts.
-
Cool the aqueous solution in an ice bath and slowly add a base (e.g., 30% potassium hydroxide) with stirring to adjust the pH to 5-6.[1] The this compound will precipitate out of the solution.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with a small amount of cold water.
-
Dry the purified product under vacuum.
For enhanced purity, the product can be re-extracted into an organic solvent after basification and the solution treated with activated carbon for decolorization before final isolation.[1] A reported yield for a similar process is around 64% with a purity of 97.3% by HPLC.[1]
Purification by Recrystallization
Recrystallization is a common technique for purifying solid compounds.
Protocol:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent (e.g., water or an ethanol/water mixture).
-
Heat the mixture with stirring until the solid completely dissolves.
-
If colored impurities are present, the hot solution can be treated with a small amount of activated carbon and then filtered hot through a fluted filter paper to remove the carbon.
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Dry the purified crystals in a desiccator or under vacuum.
Purification by Column Chromatography
This method is suitable for separating compounds with different polarities.
Protocol:
-
Prepare Boric Acid-Treated Silica Gel:
-
Mix silica gel with a solution of boric acid in a suitable solvent (e.g., ethanol).
-
Stir the slurry for a couple of hours.
-
Filter the silica gel and wash it with the solvent.
-
Dry the silica gel thoroughly in an oven before use.
-
-
Pack the Column:
-
Prepare a slurry of the boric acid-treated silica gel in the initial mobile phase solvent.
-
Pack a chromatography column with the slurry.
-
-
Load the Sample:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Adsorb the sample onto a small amount of silica gel and dry it.
-
Carefully add the dried sample to the top of the packed column.
-
-
Elution:
-
Begin eluting with a non-polar solvent system (e.g., a mixture of hexanes and ethyl acetate).
-
Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds from the column. The exact solvent system will need to be determined by thin-layer chromatography (TLC) analysis.
-
-
Collect and Analyze Fractions:
-
Collect fractions as the solvent elutes from the column.
-
Analyze the fractions by TLC to identify those containing the pure product.
-
-
Isolate the Product:
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Data Presentation
| Purification Method | Typical Purity | Reported Yield | Key Parameters |
| Acid-Base Extraction | >97% (HPLC)[1] | ~64%[1] | pH adjustment to 1 for acid wash and 5-6 for precipitation.[1] |
| Recrystallization | Dependent on crude purity and solvent choice. | Variable, depends on solubility. | Choice of solvent (e.g., water, ethanol/water). |
| Column Chromatography | Can achieve high purity (>98%). | Dependent on separation efficiency. | Use of boric acid-treated silica gel; mobile phase gradient. |
Visualizations
Caption: General workflow for the purification and analysis of this compound.
References
Validation & Comparative
A Head-to-Head Comparison: 3-Aminophenylboronic Acid vs. 4-Aminophenylboronic Acid for Non-Enzymatic Glucose Sensing
For researchers, scientists, and drug development professionals, the selection of a molecular recognition element is a critical first step in the design of accurate and reliable glucose sensors. Among the non-enzymatic approaches, aminophenylboronic acids (APBAs) have emerged as a promising class of synthetic receptors due to their ability to reversibly bind with the cis-diol groups of glucose. The position of the amino group on the phenyl ring, either at the meta (3-amino) or para (4-amino) position, can significantly influence the sensor's performance characteristics. This guide provides an objective comparison of 3-aminophenylboronic acid (3-APBA) and 4-aminophenylboronic acid (4-APBA) for glucose sensing applications, supported by experimental data and detailed protocols.
Performance Characteristics: A Comparative Analysis
The performance of glucose sensors based on 3-APBA and 4-APBA is influenced by factors such as the pKa of the boronic acid moiety and the electronic effects of the amino group substituent. The amino group, being an electron-donating group, can affect the Lewis acidity of the boronic acid and its interaction with glucose. While a direct, comprehensive comparative study under identical experimental conditions is not extensively available in the literature, a compilation of data from various studies provides valuable insights into their respective performance metrics.
It is crucial to note that the following data is collated from different studies employing varied experimental setups (e.g., electrode materials, immobilization techniques, and detection methods). Therefore, a direct comparison of absolute values should be approached with caution.
| Performance Metric | This compound (3-APBA) | 4-Aminophenylboronic Acid (4-APBA) |
| Limit of Detection (LOD) | As low as 8.53 x 10⁻⁹ M[1] | ~800 nM for glucose[2] |
| Linear Range | 0.9 - 9.1 µM[3] | 1 - 500 µM[4] |
| Sensitivity | High sensitivity reported in impedimetric sensors[1] | 2665 µA/mM/cm² in an amperometric sensor[3] |
| Selectivity | Good selectivity against fructose (B13574) and sucrose (B13894) reported[1] | Effective in distinguishing between different sugars[2] |
| Response Time | Less than 5 seconds in some configurations[3] | Data not consistently reported |
| Operating pH | Effective at physiological pH (7.4)[5][6] | Effective at neutral pH[4] |
Signaling Pathway of Aminophenylboronic Acid-Based Glucose Sensing
The fundamental principle behind glucose sensing with aminophenylboronic acids is the reversible covalent interaction between the boronic acid group and the cis-1,2- or 1,3-diols of glucose. This interaction leads to the formation of a cyclic boronate ester. The presence of the amino group plays a crucial role in modulating the pKa of the boronic acid, facilitating this interaction at physiological pH.
At a pH below the pKa of the boronic acid, it exists predominantly in a neutral, trigonal planar form. Upon binding with glucose, a more acidic boronate ester is formed, which at physiological pH, is deprotonated to a negatively charged tetrahedral form. This change in charge and structure upon glucose binding is the basis for various signal transduction mechanisms, including electrochemical, optical, and mechanical changes. The position of the amino group can influence the stability of this complex and the overall sensitivity of the sensor.
Caption: Glucose binding to aminophenylboronic acid induces a structural and charge change, generating a detectable signal.
Experimental Protocols
The following sections provide a generalized methodology for the fabrication and evaluation of an electrochemical glucose sensor using either 3-APBA or 4-APBA.
I. Fabrication of the Aminophenylboronic Acid-Modified Electrode
This protocol describes the modification of a screen-printed carbon electrode (SPCE) as an example.
Materials:
-
Screen-Printed Carbon Electrodes (SPCEs)
-
This compound (3-APBA) or 4-Aminophenylboronic acid (4-APBA)
-
Sodium nitrite (B80452) (NaNO₂)
-
Sulfuric acid (H₂SO₄, 0.1 M)
-
Ultrapure water
-
Phosphate buffered saline (PBS, pH 7.4)
Procedure:
-
Electrode Pre-treatment: To activate the electrode surface, perform electrochemical pre-treatment on the SPCE by cycling the potential in a suitable electrolyte, such as 0.5 M H₂SO₄.
-
Diazotization of APBA: Prepare a solution of 0.4 M 3-APBA or 4-APBA and a solution of 0.4 M NaNO₂, both in 0.1 M H₂SO₄.
-
Electrode Functionalization: Add equal volumes (e.g., 20 µL) of the APBA and NaNO₂ solutions onto the working area of the pre-treated SPCE. Allow the reaction to proceed for 10 minutes at room temperature. This in-situ generation of diazonium salts results in the covalent attachment of the aminophenylboronic acid to the carbon surface.
-
Washing: Thoroughly wash the modified electrode with ultrapure water to remove any non-covalently bound molecules and by-products.
-
Characterization: The successful functionalization can be confirmed using techniques such as cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS), which will show a decrease in the electroactivity of the electrode due to the insulating nature of the organic layer.
II. Electrochemical Glucose Sensing Assay
This protocol outlines the procedure for measuring glucose concentration using the fabricated APBA-modified electrode with Electrochemical Impedance Spectroscopy (EIS).
Materials:
-
APBA-modified SPCE
-
Phosphate Buffered Saline (PBS, pH 7.4)
-
Glucose solutions of varying concentrations in PBS
-
Potentiostat with EIS capability
Procedure:
-
Electrochemical Cell Setup: Connect the APBA-modified SPCE to the potentiostat. Use a standard three-electrode setup with the modified SPCE as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.
-
Baseline Measurement: Immerse the electrode system in a PBS solution (pH 7.4) and record the baseline EIS spectrum over a defined frequency range (e.g., 100 kHz to 0.1 Hz) at a suitable DC potential.
-
Glucose Measurement: Introduce a known concentration of glucose into the PBS solution. Allow the system to equilibrate for a few minutes.
-
EIS Measurement: Record the EIS spectrum in the presence of glucose. The binding of glucose to the boronic acid groups will alter the interfacial properties of the electrode, leading to a change in the impedance spectrum.
-
Data Analysis: The change in charge transfer resistance (Rct), which can be extracted by fitting the Nyquist plot to an equivalent circuit model, is typically correlated to the glucose concentration.
-
Calibration Curve: Repeat steps 3-5 with a series of glucose concentrations to construct a calibration curve (change in Rct vs. glucose concentration). This curve can then be used to determine the concentration of unknown glucose samples.
Experimental Workflow for Sensor Performance Evaluation
The following diagram illustrates a typical workflow for comparing the performance of 3-APBA and 4-APBA based glucose sensors.
Caption: A logical workflow for the fabrication, characterization, and comparative analysis of 3-APBA and 4-APBA glucose sensors.
Conclusion
References
- 1. Glucose-responsive gel from phenylborate polymer and poly(vinyl alcohol): prompt response at physiological pH through the interaction of borate with amino group in the gel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tus.elsevierpure.com [tus.elsevierpure.com]
- 4. Performance of three different continuous glucose monitoring systems in children with type 1 diabetes during a diabetes summer camp - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Poly(this compound)-functionalized carbon nanotubes-based chemiresistive sensors for detection of sugars - Analyst (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Boronic Acids for Glycoprotein Recognition
For Researchers, Scientists, and Drug Development Professionals
The selective recognition of glycoproteins is paramount in diagnostics, proteomics, and therapeutic development. Boronic acids have emerged as a versatile class of synthetic receptors capable of forming reversible covalent bonds with the cis-diol moieties present in the carbohydrate chains of glycoproteins.[1][2][3] This guide provides a comparative analysis of different boronic acids for glycoprotein (B1211001) recognition, supported by experimental data and detailed protocols to aid researchers in selecting the optimal tools for their specific applications.
The Fundamental Interaction: Boronic Acid and Glycoproteins
The core principle behind glycoprotein recognition by boronic acids is the formation of five- or six-membered cyclic esters with cis-1,2- or 1,3-diols found on the glycan structures.[1] This interaction is pH-dependent, with the boronic acid needing to be in its tetrahedral boronate anion form to react with the diol.[4][5] This typically occurs at a pH equal to or greater than the pKa of the boronic acid.[4] The reversible nature of this bond allows for the capture and subsequent release of glycoproteins by altering the pH.[3]
Caption: Boronic acid equilibrium and its interaction with glycoproteins.
Comparative Analysis of Boronic Acids
The choice of boronic acid significantly impacts the efficiency and specificity of glycoprotein recognition. Key performance metrics include binding affinity (Ka or Kd), selectivity, and optimal pH for binding.
| Boronic Acid Type | Key Features | Advantages | Disadvantages | Reported Performance Metrics |
| Phenylboronic Acid (PBA) and Derivatives | The most common class; properties can be tuned by substituents on the phenyl ring.[6] | Well-studied, commercially available, versatile. | Often require alkaline pH for efficient binding, which can be non-biocompatible.[3][5] | Binding Affinity (Kd): ~10⁻² M for monosaccharides, enhanced to 10⁻⁵-10⁻⁶ M for glycoproteins via multivalent interactions.[4] |
| Heterocyclic Boronic Acids (e.g., 5-Boronopicolinic Acid) | Possess unique binding properties, particularly for sialic acids.[7][8] | High affinity and selectivity for sialic acids, especially under weakly acidic conditions relevant to tumor microenvironments.[7][8] | Less commercially available and studied compared to PBAs. | Stronger interaction with cell surface sialic acid compared to 3-propionamidophenylboronic acid.[7] |
| Benzoboroxoles | Cyclic boronic acid esters with a lower pKa.[3][9][10] | Efficiently bind to glycopyranosides in neutral water (physiological pH).[9][11] | Synthesis can be more complex than for simple PBAs. | Binding Constant (for fructose): 1150 M⁻¹, which is five times higher than phenylboronic acid.[12] |
Experimental Protocols for Key Analytical Techniques
Detailed methodologies are crucial for obtaining reliable and reproducible data in glycoprotein recognition studies.
Fluorescence Spectroscopy Assay
This technique is widely used to determine the binding affinity between a fluorescently-labeled boronic acid or a competing fluorescent dye and a glycoprotein.[13][14][15]
Objective: To determine the dissociation constant (Kd) of a boronic acid for a specific glycoprotein.
Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of the fluorescent boronic acid probe or a fluorescent reporter dye (e.g., Alizarin Red S) in a suitable buffer (e.g., phosphate-buffered saline, PBS, at the desired pH).
-
Prepare a series of dilutions of the glycoprotein of interest in the same buffer.
-
-
Fluorescence Measurements:
-
In a cuvette or a 96-well plate, mix a fixed concentration of the fluorescent probe with varying concentrations of the glycoprotein.
-
Allow the mixture to incubate for a specific period (e.g., 10-30 minutes) to reach equilibrium.[14]
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
The change in fluorescence intensity upon addition of the glycoprotein is recorded.
-
The dissociation constant (Kd) can be calculated by fitting the binding data to a suitable binding isotherm model (e.g., the Hill equation).
-
Caption: A typical workflow for a fluorescence-based binding assay.
Surface Plasmon Resonance (SPR) Analysis
SPR is a powerful label-free technique for real-time monitoring of biomolecular interactions, providing kinetic data (association and dissociation rates) in addition to binding affinity.[16][17][18][19][20]
Objective: To determine the kinetics and affinity of a glycoprotein binding to a boronic acid-functionalized surface.
Methodology:
-
Sensor Chip Functionalization:
-
Binding Analysis:
-
Equilibrate the sensor surface with a running buffer (e.g., Tris buffer, which can reduce non-specific binding).[16]
-
Inject a series of concentrations of the glycoprotein solution over the sensor surface and a reference flow cell.
-
Monitor the change in the SPR signal (response units, RU) in real-time.
-
After the association phase, inject the running buffer to monitor the dissociation of the glycoprotein.
-
-
Data Analysis:
-
The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).[20]
-
Boronate Affinity Chromatography
This technique is used for the enrichment and purification of glycoproteins from complex biological samples.[1][3][21]
Objective: To selectively capture and enrich glycoproteins from a complex protein mixture.
Methodology:
-
Column Preparation:
-
Sample Loading and Washing:
-
Load the protein sample onto the column.
-
Wash the column extensively with the binding buffer to remove non-glycosylated proteins and other impurities.[1]
-
-
Elution:
-
Analysis:
-
The collected fractions can be analyzed by methods such as SDS-PAGE or mass spectrometry to confirm the enrichment of glycoproteins.[23]
-
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Evaluation of Protein–Phenylboronic Acid Conjugates as Lectin Mimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Heterocyclic boronic acids display sialic acid selective binding in a hypoxic tumor relevant acidic environment - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. Heterocyclic boronic acids display sialic acid selective binding in a hypoxic tumor relevant acidic environment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Label-free detection of enhanced saccharide binding at pH 7.4 to nanoparticulate benzoboroxole based receptor units - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Detection of glycoprotein through fluorescent boronic acid-based molecularly imprinted polymer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Fluorescent molecularly imprinted nanoparticles with boronate affinity for selective glycoprotein detection - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 15. Boronic acids for fluorescence imaging of carbohydrates - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC08633G [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Assessment of Glycoprotein Interactions with 4-[(2-aminoethyl)carbamoyl]phenylboronic Acid Surfaces Using Surface Plasmon Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. A Novel Fiber Optic Surface Plasmon Resonance Biosensors with Special Boronic Acid Derivative to Detect Glycoprotein [mdpi.com]
- 20. Binding assay of lectins and glycoproteins by surface plasmon resonance - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Boronic acid-functionalized spherical polymer brushes for efficient and selective enrichment of glycoproteins - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 23. Use of boronic acid nanoparticles in glycoprotein enrichment - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 3-Aminophenylboronic Acid (3-APBA) Based Methods for Glycated Albumin Analysis in Clinical Samples
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of methods based on 3-Aminophenylboronic acid (3-APBA) for the quantification of glycated albumin (GA) in clinical samples. Glycated albumin is an important medium-term biomarker for glycemic control in diabetic patients, reflecting average blood glucose levels over the preceding 2-3 weeks.[1][2] The unique ability of boronic acids to form reversible covalent bonds with cis-diol groups, present in the glycated fructosamine (B8680336) moieties of GA, makes 3-APBA an excellent recognition element for these sensors and assays.[3]
This document compares the performance of a well-established 3-APBA technique, High-Performance Boronate Affinity Chromatography, against the current clinical gold standard, the Enzymatic Assay. It provides the necessary data, protocols, and workflow visualizations to evaluate the applicability of boronate affinity-based methods for clinical and research use.
Principle of 3-APBA-Based Recognition
This compound (3-APBA) serves as a synthetic receptor for molecules containing cis-1,2-diol or cis-1,3-diol functionalities. The boron atom in its trigonal planar state can reversibly form a tetrahedral boronate ester with these diol groups. In glycated albumin, the glucose molecule attached to lysine (B10760008) residues provides the necessary cis-diol configuration for this binding to occur. This specific interaction is the foundation for various analytical techniques, including affinity chromatography and electrochemical or optical sensors.
Figure 1: Signaling pathway of 3-APBA binding to glycated albumin.
Performance Comparison: Boronate Affinity Chromatography vs. Enzymatic Method
The clinical utility of any GA assay is determined by its precision, accuracy, speed, and robustness. Below is a comparison of a High-Performance Boronate Affinity Chromatography (HP-BAC) method using a 3-APBA column against the widely adopted enzymatic method, which serves as a clinical benchmark.
| Performance Metric | High-Performance Boronate Affinity Chromatography (HP-BAC) | Enzymatic Assay (e.g., Lucica® GA-L) | Gold Standard / Alternative |
| Principle | Separation of glycated and non-glycated proteins via a 3-APBA column, followed by quantification.[4] | Specific proteinase digests albumin; ketoamine oxidase measures glycated amino acids, producing H₂O₂ which is quantified colorimetrically.[5] | High-Performance Liquid Chromatography (HPLC)[6] |
| Analysis Time | ~4 minutes per sample[4] | ~10 minutes per sample | 20+ minutes per sample[6] |
| Sample Type | Human Serum[4] | Human Serum[5] | Human Serum[6] |
| Sample Pretreatment | Not required[4] | Not required[5] | May require separation steps[6] |
| Precision (CV%) | 0.7 - 4.9%[6] | < 3.0%[5] | Varies by specific HPLC setup |
| Correlation with HbA1c | Good correlation (r = 0.60)[6] | Good correlation | Strong correlation |
| Interference | Minimal from glucose; requires controlled temperature and pH for reproducibility.[4][7] | Specific for glycated amino acids from albumin.[5] | Can be affected by hemoglobin variants if not specific for albumin.[8] |
Experimental Methodologies
Detailed protocols are essential for reproducing and comparing analytical methods. The following sections outline the typical procedures for both the HP-BAC and enzymatic methods for GA determination.
Experimental Workflow Comparison
The workflows illustrate the key steps from sample collection to final data analysis for both methods.
Figure 2: Comparative experimental workflows for GA analysis.
Protocol 1: High-Performance Boronate Affinity Chromatography (HP-BAC)
This method is based on the protocol developed by Tosoh Bioscience for the rapid analysis of glycated albumin.[4]
-
System Setup: An automated HPLC system is configured with a boronate affinity column (e.g., TSKgel Boronate-5PW, 4.6mm ID x 10cm). The system includes an auto-sampler, column oven, and a detector with a post-column reaction setup.
-
Mobile Phases:
-
Eluent 1 (Binding): 50 mmol/L glycine-NaOH buffer (pH 7.5), 200 mmol/L magnesium chloride, 0.05% sodium azide.
-
Eluent 2 (Elution): Eluent 1 supplemented with 200 mmol/L sorbitol.
-
-
Post-Column Reagent: Bromocresol purple for albumin quantification.
-
Chromatographic Conditions:
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 37°C (rigorously controlled).
-
Injection Volume: 1 µL of human serum.
-
-
Procedure: a. The column is equilibrated for 2 minutes with Eluent 1. b. The serum sample is injected. Non-glycated proteins pass through the column unbound. c. A step gradient to Eluent 2 is applied to elute the bound glycated proteins. d. The eluate from both fractions (non-glycated and glycated) is mixed with the bromocresol purple reagent online. e. The amount of albumin in each fraction is determined by absorbance measurement, and the percentage of glycated albumin is calculated.
Protocol 2: Enzymatic Method (Principle of Lucica® GA-L)
This protocol describes the general steps of the widely used enzymatic assay for GA.[5]
-
Reagent Preparation: Prepare reagents as specified by the commercial kit manufacturer. This typically includes a proteinase, ketoamine oxidase, peroxidase, and a chromogenic substrate.
-
Sample Preparation: Serum samples are used directly without pretreatment.
-
Automated Analyzer Procedure: The assay is performed on a standard biochemical autoanalyzer. a. Step 1 (Elimination): The serum sample is mixed with a reagent containing ketoamine oxidase and peroxidase to eliminate endogenous glycated amino acids and peroxide. b. Step 2 (Hydrolysis): An albumin-specific proteinase is added to hydrolyze both glycated and non-glycated albumin into amino acids or peptides. c. Step 3 (Oxidation & Detection): Ketoamine oxidase is added again, which specifically oxidizes the glycated amino acids/peptides, producing hydrogen peroxide (H₂O₂). The generated H₂O₂ reacts with a chromogenic substrate in the presence of peroxidase, producing a colored product. d. Step 4 (Albumin Measurement): The total albumin concentration in the sample is measured separately using the bromocresol purple (BCP) method. e. Calculation: The GA value is calculated as the ratio of the glycated albumin concentration (from Step 3) to the total albumin concentration (from Step 4) and expressed as a percentage.
Method Selection: A Logical Comparison
Choosing an appropriate method depends on the specific requirements of the research or clinical setting. Boronate affinity methods offer distinct advantages in speed and simplicity, positioning them as a strong foundation for developing next-generation point-of-care sensors.
Figure 3: Logical comparison of boronate affinity and enzymatic methods.
Conclusion
This compound-based methods, particularly High-Performance Boronate Affinity Chromatography, present a rapid, precise, and simple platform for the quantification of glycated albumin in clinical samples.[4] Its performance is comparable to the established enzymatic methods that are current clinical standards.[5] The direct, non-destructive binding mechanism of 3-APBA requires no sample pretreatment, offering a significant workflow advantage.[4] While requiring rigorous control of analytical conditions like temperature and pH, the boronate affinity principle is highly robust and serves as an excellent basis for the development of novel electrochemical and optical sensors for point-of-care diagnostics. Future 3-APBA sensors that can translate this affinity interaction into a direct electrical or optical signal without the need for chromatography equipment hold immense promise for revolutionizing diabetes management.
References
- 1. Electrochemical quantification of glycated and non-glycated human serum albumin in synthetic urine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. re.public.polimi.it [re.public.polimi.it]
- 3. Determination of glycated albumin by enzyme-linked boronate immunoassay (ELBIA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 5. Basic Performance of an Enzymatic Method for Glycated Albumin and Reference Range Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-performance liquid chromatographic assay of serum glycated albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aminophenylboronic acid affinity chromatography and thiobarbituric acid colorimetry compared for measuring glycated albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. clsjournal.ascls.org [clsjournal.ascls.org]
Assessing the Cross-Reactivity of 3-Aminophenylboronic Acid with Common Interferents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the cross-reactivity of 3-Aminophenylboronic acid (3-APBA) with a range of common biological interferents. Understanding the selectivity of 3-APBA is crucial for its application in the development of robust and reliable sensors for diagnostics and drug development. This document presents quantitative data, detailed experimental protocols, and a comparative overview of alternative recognition elements to aid in the informed selection and application of this versatile molecule.
Data Presentation: Cross-Reactivity of this compound
The interaction of this compound with its target molecules, primarily those containing cis-diol moieties, can be influenced by the presence of other structurally similar compounds. The following table summarizes the binding affinities and sensor responses of 3-APBA and 3-APBA-based systems with various monosaccharides and common biological interferents. The data highlights the varying degrees of cross-reactivity, providing a quantitative basis for assessing its selectivity.
| Interferent | Target Analyte | Method | Key Findings | Reference |
| Monosaccharides | ||||
| D-Fructose | Glucose | Isothermal Titration Calorimetry (ITC) | Binding constant for fructose (B13574) is six times higher than for glucose at pH 11.[1] | [1] |
| D-Galactose | Glucose | Isothermal Titration Calorimetry (ITC) | Binding constant for galactose is four times higher than for glucose at pH 11.[1] | [1] |
| D-Fructose | Glucose | Fluorescence Spectroscopy | Quenching constant for fructose is 102 M⁻¹, while the binding constant for glucose is 63 M⁻¹ in aqueous methanol (B129727) buffer at pH 7.77.[2] | [2] |
| D-Galactose | Glucose | Fluorescence Spectroscopy | Binding constant for galactose is 158 M⁻¹ in aqueous methanol buffer at pH 7.77.[2] | [2] |
| D-Mannose | Glucose | General Observation | The general order of binding affinity for phenylboronic acids is fructose > galactose > mannose > glucose. | |
| Common Biological Interferents | ||||
| Ascorbic Acid | Dopamine (B1211576) | Electrochemical Sensor | No significant interference observed from ascorbic acid on a 3-APBA-based dopamine sensor. | |
| Uric Acid | Glucose | Electrochemical Sensor | A 3-APBA based glucose sensor showed high selectivity in the presence of various interfering species, including uric acid.[3] | [3] |
| Dopamine | Glucose | Electrochemical Detection | 3-APBA functionalized materials have been successfully used for the electrochemical sensing of both D-glucose and dopamine.[4] | [4] |
| Fructose | Glucose | Non-enzymatic Sensor | A non-enzymatic sensor based on 3-APBA did not recognize fructose.[3] | [3] |
| Sucrose | Glucose | Non-enzymatic Sensor | A non-enzymatic sensor based on 3-APBA did not recognize sucrose.[3] | [3] |
Experimental Protocols
Accurate assessment of cross-reactivity is paramount. The following are detailed methodologies for key experiments used to evaluate the interaction of 3-APBA with various interferents.
Isothermal Titration Calorimetry (ITC) for Determining Binding Constants
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n).
a. Sample Preparation:
-
Prepare a solution of 3-APBA in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a known concentration (typically in the range of 10-100 µM).
-
Prepare solutions of the target analyte (e.g., glucose) and each potential interferent at concentrations approximately 10-20 times higher than the 3-APBA concentration in the same buffer.
-
Ensure the pH of all solutions is identical and recorded.
b. ITC Experiment:
-
Thoroughly clean the ITC sample cell and syringe with buffer.
-
Load the 3-APBA solution into the sample cell.
-
Load the analyte or interferent solution into the injection syringe.
-
Set the experimental temperature (e.g., 25 °C).
-
Perform a series of injections (e.g., 20 injections of 2 µL each) of the analyte/interferent solution into the sample cell, with sufficient time between injections for the signal to return to baseline.
-
Record the heat change after each injection.
c. Data Analysis:
-
Integrate the heat-change peaks to obtain the heat per injection.
-
Plot the heat per mole of injectant against the molar ratio of injectant to the sample.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding constant (Ka).
Surface Plasmon Resonance (SPR) for Real-Time Interaction Analysis
SPR measures changes in the refractive index at the surface of a sensor chip, enabling real-time monitoring of binding and dissociation events.
a. Sensor Chip Preparation:
-
Select a suitable sensor chip (e.g., CM5 chip).
-
Immobilize 3-APBA onto the sensor surface using a suitable coupling chemistry (e.g., amine coupling). This involves activating the surface, injecting the 3-APBA solution, and then deactivating any remaining active sites.[5]
-
A reference flow cell without immobilized 3-APBA should be prepared to subtract non-specific binding effects.[6]
b. SPR Measurement:
-
Equilibrate the sensor chip with running buffer (e.g., PBS with a small amount of surfactant like Tween 20) at a constant flow rate.[6]
-
Inject a series of concentrations of the analyte (e.g., glucose) over the sensor surface and record the change in resonance units (RU) over time.
-
After each analyte injection, inject the running buffer to monitor the dissociation phase.
-
Regenerate the sensor surface if necessary using a suitable regeneration solution.
-
Repeat the process for each potential interferent at the same concentrations as the target analyte.
c. Data Analysis:
-
Generate sensorgrams (RU vs. time) for each concentration of the analyte and interferents.
-
Use the equilibrium response levels to determine the binding affinity (KD, the dissociation constant, which is the inverse of Ka).
-
Alternatively, fit the association and dissociation phases of the sensorgrams to kinetic models to determine the association (ka) and dissociation (kd) rate constants, from which KD can be calculated (KD = kd/ka).
Electrochemical Impedance Spectroscopy (EIS) for Sensor Selectivity
EIS is a powerful technique to study the interfacial properties of an electrode. Binding of an analyte or interferent to a 3-APBA-modified electrode will alter the impedance characteristics.
a. Electrode Modification:
-
Start with a clean, polished electrode (e.g., glassy carbon or gold electrode).
-
Modify the electrode surface with 3-APBA. This can be achieved through various methods, such as electropolymerization or self-assembly.
-
Characterize the modified electrode to confirm successful functionalization.
b. EIS Measurement:
-
Prepare an electrolyte solution containing a redox probe (e.g., a mixture of [Fe(CN)6]3-/4- in a suitable buffer).[7]
-
Immerse the 3-APBA-modified electrode, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire) in the electrolyte solution.[7]
-
Apply a small amplitude AC voltage over a range of frequencies and measure the resulting current to determine the impedance.
-
Record the baseline impedance spectrum of the modified electrode in the electrolyte solution.
-
Introduce the target analyte (e.g., glucose) into the solution and record the change in the impedance spectrum.
-
Thoroughly rinse the electrode and repeat the measurement with each potential interferent at the same concentration.
c. Data Analysis:
-
Plot the impedance data as a Nyquist plot (imaginary vs. real impedance).
-
Model the impedance data using an equivalent electrical circuit to extract parameters such as the charge transfer resistance (Rct).
-
The change in Rct upon introduction of the analyte or interferent is a measure of the binding interaction. A larger change indicates a stronger interaction.
-
Compare the changes in Rct for the target analyte versus the interferents to assess selectivity.
Mandatory Visualization
The following diagrams illustrate the conceptual workflows for the described experimental protocols.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent Progress in Diboronic-Acid-Based Glucose Sensors [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Surface Plasmon Resonance (SPR) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 7. mdpi.com [mdpi.com]
A Comparative Performance Analysis of 3-Aminophenylboronic Acid (3-APBA) and Other Leading β-Lactamase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The rise of antibiotic resistance, largely driven by the production of β-lactamase enzymes in bacteria, presents a formidable challenge to global health. The development of potent β-lactamase inhibitors (BLIs) is a critical strategy to preserve the efficacy of our β-lactam antibiotic arsenal. This guide provides an objective comparison of the performance of 3-aminophenylboronic acid (3-APBA), a representative of the boronic acid class of inhibitors, with other established and novel BLIs, supported by available experimental data.
Executive Summary
This compound (3-APBA) and its derivatives demonstrate significant inhibitory activity against a range of serine β-lactamases, particularly Class A carbapenemases like KPC-2 and Class C cephalosporinases (AmpC). Boronic acids, including 3-APBA, function as reversible covalent inhibitors, forming a stable adduct with the catalytic serine residue in the active site of these enzymes. While direct head-to-head comparative studies are limited, available data suggests that the potency of 3-APBA and its analogs is comparable to or, in some cases, exceeds that of classic inhibitors like clavulanic acid and tazobactam (B1681243), especially against certain challenging resistance enzymes. Newer non-β-lactam inhibitors such as avibactam (B1665839) and vaborbactam (B611620) generally exhibit broader spectrum and higher potency against many key β-lactamases.
Performance Comparison: Quantitative Data
The inhibitory potential of β-lactamase inhibitors is typically quantified by the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). A lower value for these parameters indicates a more potent inhibitor. The following tables summarize available data for 3-APBA and other prominent inhibitors against key β-lactamase enzymes.
It is crucial to note that direct comparison of values across different studies can be challenging due to variations in experimental conditions. The data presented here is for comparative purposes and highlights the general potency of each inhibitor class.
Table 1: Inhibitory Activity (Kᵢ in µM) Against KPC-2 (Class A Carbapenemase)
| Inhibitor | Kᵢ (µM) | Notes |
| 3-Nitrophenylboronic acid (3-NPBA)¹ | 1.0 ± 0.1[1][2] | A derivative of 3-APBA. |
| Clavulanic Acid | High Kₘ (hydrolyzed)[3][4] | Poor inhibitor, readily hydrolyzed by KPC-2. |
| Tazobactam | High Kₘ (hydrolyzed)[3] | Poor inhibitor, readily hydrolyzed by KPC-2. |
| Avibactam | ~0.005 - 0.008[5] | Potent inhibitor. |
| Vaborbactam | ~0.02 - 0.06 | Potent inhibitor. |
¹Data for a closely related derivative, 3-nitrophenylboronic acid, is presented here due to the availability of precise Kᵢ values against KPC-2.
Table 2: Inhibitory Activity Against AmpC (Class C Cephalosporinase)
| Inhibitor | Kᵢ (µM) | Notes |
| 3-Azidomethylphenyl boronic acid¹ | 0.7 | A derivative of 3-APBA. |
| Clavulanic Acid | Poor inhibitor[6][7] | Generally not effective against AmpC. |
| Tazobactam | Moderate inhibitor | Some activity, but less potent than against Class A enzymes. |
| Avibactam | Potent inhibitor | Broad-spectrum activity includes Class C enzymes.[8][9][10][11] |
| Vaborbactam | Potent inhibitor | Effective against Class C enzymes.[12][13] |
Table 3: General Inhibitory Spectrum Against OXA-48 (Class D Carbapenemase)
| Inhibitor | Activity against OXA-48 |
| This compound (3-APBA) | Limited to no significant activity reported. |
| Clavulanic Acid | Ineffective.[8] |
| Tazobactam | Ineffective.[8] |
| Avibactam | Moderate inhibitor, clinically significant.[8][9] |
| Vaborbactam | Ineffective.[12][13] |
Mechanism of Action: A Visual Representation
The inhibitory mechanism of boronic acids like 3-APBA involves the formation of a reversible covalent bond with the catalytic serine residue (Ser70 in many β-lactamases) in the enzyme's active site. This mimics the tetrahedral transition state of β-lactam hydrolysis, effectively trapping the enzyme in an inactive state.
Experimental Protocols
The determination of inhibitory constants (Kᵢ and IC₅₀) is crucial for evaluating the potency of β-lactamase inhibitors. A common and robust method involves a spectrophotometric assay using a chromogenic substrate, such as nitrocefin (B1678963).
General Protocol for Determination of IC₅₀ and Kᵢ
This protocol outlines the key steps for determining the IC₅₀ and Kᵢ of a β-lactamase inhibitor.
1. Materials and Reagents:
- Purified β-lactamase enzyme (e.g., KPC-2, AmpC)
- Inhibitor compound (e.g., 3-APBA) dissolved in a suitable solvent (e.g., DMSO)
- Nitrocefin (chromogenic substrate) stock solution
- Assay buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 7.0)
- 96-well microplate
- Microplate reader capable of measuring absorbance at ~486 nm
2. Experimental Workflow:
3. Detailed Procedure:
-
IC₅₀ Determination:
-
In a 96-well plate, add a fixed concentration of the β-lactamase enzyme to each well.
-
Add varying concentrations of the inhibitor (e.g., 3-APBA) to the wells. Include a control with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 10-15 minutes) at a constant temperature (e.g., 25°C or 37°C).
-
Initiate the reaction by adding a fixed concentration of nitrocefin to all wells.
-
Immediately begin monitoring the change in absorbance at ~486 nm over time using a microplate reader. The rate of color change is proportional to the enzyme activity.
-
Calculate the initial velocity of the reaction for each inhibitor concentration.
-
Plot the percentage of inhibition (relative to the no-inhibitor control) against the logarithm of the inhibitor concentration.
-
The IC₅₀ value is the concentration of the inhibitor that results in 50% inhibition of the enzyme activity.
-
-
Kᵢ Determination:
-
For competitive inhibitors, the Kᵢ can be calculated from the IC₅₀ value using the Cheng-Prusoff equation :
Kᵢ = IC₅₀ / (1 + [S]/Kₘ)
Where:
-
[S] is the concentration of the substrate (nitrocefin) used in the assay.
-
Kₘ is the Michaelis-Menten constant of the enzyme for the substrate, which must be determined in a separate experiment.
-
-
4. Data Interpretation:
-
A lower IC₅₀ or Kᵢ value signifies a more potent inhibitor.
-
The mode of inhibition (e.g., competitive, non-competitive, uncompetitive) can be determined by performing kinetic studies at varying substrate and inhibitor concentrations and analyzing the data using Lineweaver-Burk or other kinetic plots. Boronic acids are typically competitive inhibitors.
Conclusion
This compound and its derivatives represent a promising class of β-lactamase inhibitors with demonstrated activity against key resistance enzymes such as KPC-2 and AmpC. While newer agents like avibactam and vaborbactam offer a broader spectrum of activity, the development of boronic acid-based inhibitors continues to be an important avenue of research in the fight against antibiotic resistance. The methodologies outlined in this guide provide a framework for the continued evaluation and comparison of novel inhibitor candidates.
References
- 1. [Comparative study of the activities of beta lactamase inhibitors by nuclear magnetic resonance spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potency of Vaborbactam Is Less Affected than That of Avibactam in Strains Producing KPC-2 Mutations That Confer Resistance to Ceftazidime-Avibactam - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial activity of ceftazidime-avibactam against KPC-2-producing Enterobacterales: a cross-combination and dose-escalation titration study with relebactam and vaborbactam - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparision of Three Laboratory Tests for Detection of AmpC β Lactamases in Klebsiella Species and E. Coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ampc Beta Lactamases Among Gram Negative Clinical Isolates From A Tertiary Hospital, South India - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Breaking Through Resistance: A Comparative Review of New Beta-Lactamase Inhibitors (Avibactam, Vaborbactam, Relebactam) Against Multidrug-Resistant Superbugs | MDPI [mdpi.com]
- 7. Identification of Plasmid-Mediated AmpC β-Lactamases in Escherichia coli, Klebsiella spp., and Proteus Species Can Potentially Improve Reporting of Cephalosporin Susceptibility Testing Results - PMC [pmc.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. Comparative kinetic study of β-lactamase inhibitors tazobactam vs.sulbactum [journal11.magtechjournal.com]
- 10. researchgate.net [researchgate.net]
- 11. A Primer on AmpC β-Lactamases: Necessary Knowledge for an Increasingly Multidrug-resistant World - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparative activities of clavulanic acid, sulbactam, and tazobactam against clinically important beta-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Selectivity of 3-Aminophenylboronic Acid for Cis-diol Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding selectivity of 3-Aminophenylboronic acid (3-APBA) for various cis-diol-containing compounds, with a primary focus on common monosaccharides. The information presented is supported by experimental data from peer-reviewed scientific literature, offering researchers a comprehensive resource for applications in sensing, separation, and drug delivery.
Binding Affinity of this compound
This compound is a well-studied molecular recognition agent known for its ability to reversibly bind with compounds containing cis-1,2- or 1,3-diols to form stable five- or six-membered cyclic esters.[1][2] This interaction is the foundation for its use in various biotechnological applications, including the development of sensors for saccharides and glycoproteins.[3][4]
The selectivity of 3-APBA for different cis-diol compounds is influenced by several factors, most notably the stereochemistry of the diol and the pH of the medium.[5][6] Generally, monoboronic acids like 3-APBA exhibit a preferential binding to fructose (B13574) over other common monosaccharides such as glucose and galactose.[1][7] This selectivity is largely attributed to the higher proportion of the furanose tautomer in fructose, which presents a syn-periplanar diol conformation that is sterically favorable for forming a stable complex with the boronic acid group.[7] In contrast, the predominant pyranose form of glucose in aqueous solutions has a lower affinity for 3-APBA.[7]
Quantitative Comparison of Binding Constants
The binding affinity of 3-APBA for different saccharides has been quantified using various analytical techniques. The following table summarizes the equilibrium constants (Ka) and quenching constants from multiple studies.
| Cis-diol Compound | Binding Constant (M-1) | Experimental Conditions | Measurement Technique | Reference |
| D-Fructose | 100 (Quenching Constant) | Bulk solution | Fluorescence Quenching | [1] |
| D-Fructose | Kfructose > Kglucose, Kgalactose | pH 11 | Not Specified | [3] |
| D-Fructose | 1550 (Ka) | Phosphate buffer-methanol (1:1 v/v), pH 6.7 | Fluorescence Spectroscopy | [8] |
| D-Galactose | Kfructose > Kgalactose | pH 11 | Not Specified | [3] |
| D-Glucose | Kfructose > Kglucose | pH 11 | Not Specified | [3] |
Note: The binding constant of fructose was found to be six times higher than that of glucose and four times higher than that of galactose at pH 11.[3]
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of common experimental protocols used to determine the binding affinity of 3-APBA for cis-diol compounds.
Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry directly measures the heat change that occurs upon the binding of a ligand (in this case, a saccharide) to a macromolecule (3-APBA). This technique allows for the determination of the binding constant (Ka), enthalpy change (ΔH), and stoichiometry of the interaction.
Experimental Workflow:
-
A solution of 3-APBA is placed in the sample cell of the calorimeter.
-
A solution of the saccharide is loaded into the injection syringe.
-
The saccharide solution is incrementally injected into the 3-APBA solution.
-
The heat released or absorbed during the binding event is measured after each injection.
-
The resulting data are plotted as heat change per injection versus the molar ratio of the reactants.
-
The binding isotherm is then fitted to a suitable binding model to calculate the thermodynamic parameters, including the binding constant.[3]
Fluorescence Spectroscopy with a Competitive Binding Assay
This method utilizes a fluorescent reporter molecule that also binds to boronic acids, such as Alizarin Red S (ARS). The displacement of the fluorescent reporter by the cis-diol compound of interest leads to a change in fluorescence intensity, which can be used to calculate the binding constant.[9][10][11]
Experimental Workflow:
-
A solution containing 3-APBA and a fluorescent reporter (e.g., ARS) is prepared. The formation of the 3-APBA-ARS complex results in a specific fluorescence signal.
-
The cis-diol compound (e.g., fructose) is titrated into the 3-APBA-ARS solution.
-
As the cis-diol compound binds to 3-APBA, it displaces the fluorescent reporter, causing a change (often a decrease) in the fluorescence intensity.[10][11]
-
The change in fluorescence intensity is monitored as a function of the cis-diol concentration.
-
The binding constant for the 3-APBA-diol interaction is determined by analyzing the competitive binding equilibrium.[9][10]
Visualizing the Binding Mechanism and Experimental Logic
To better understand the underlying processes, the following diagrams illustrate the binding mechanism of 3-APBA with a cis-diol and the logical flow of a competitive binding assay.
Caption: Reversible binding of 3-APBA with a cis-diol to form a cyclic boronate ester.
Caption: Workflow for determining binding constants using a competitive fluorescence assay.
Conclusion
This compound demonstrates clear selectivity for different cis-diol compounds, with a pronounced affinity for fructose. This selectivity, quantifiable through established experimental protocols such as Isothermal Titration Calorimetry and fluorescence-based competitive binding assays, is a key consideration for researchers designing systems for saccharide sensing, separation, or targeted drug delivery. The provided data and methodologies serve as a foundational guide for the rational design and application of 3-APBA in various scientific and biomedical fields.
References
- 1. Selective sensing of saccharides using simple boronic acids and their aggregates - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60148J [pubs.rsc.org]
- 2. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Sensitive and specific detection of saccharide species based on fluorescence: update from 2016 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 8. Carbohydrate Recognition by Boronolectins, Small Molecules, and Lectins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Structure–Reactivity Relationships in Boronic Acid–Diol Complexation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 3-Aminophenylboronic Acid (3-APBA) Drug Delivery Platforms
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Aminophenylboronic acid (3-APBA) is a versatile molecule with significant therapeutic potential, primarily owing to its ability to form reversible covalent bonds with diols. This unique property makes it a key component in glucose-responsive systems for insulin (B600854) delivery in diabetes management. Furthermore, emerging research has highlighted its role in cancer therapy, where it can target sialic acid-rich cancer cells and potentially modulate signaling pathways involved in cell migration. However, the clinical translation of 3-APBA is contingent on the development of effective drug delivery systems that can enhance its stability, bioavailability, and target-specific accumulation.
This guide provides a comparative analysis of the efficacy of 3-APBA when incorporated into three distinct drug delivery platforms: nanoparticles, hydrogels, and micelles. By presenting quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes, this document aims to equip researchers with the necessary information to select and design optimal delivery strategies for 3-APBA-based therapeutics.
Comparative Efficacy of 3-APBA Drug Delivery Platforms
The following table summarizes the key performance metrics of nanoparticles, hydrogels, and micelles as delivery vehicles for 3-APBA. The data has been compiled from various studies and represents typical ranges observed for these platforms, including those incorporating 3-APBA or similar phenylboronic acid derivatives.
| Feature | Nanoparticles | Hydrogels | Micelles |
| Particle Size | 50 - 200 nm[1] | Bulk or Micro/Nano-scale (µm to mm)[2] | 10 - 100 nm[3] |
| Drug Loading Capacity (%) | 1 - 23%[4] | Variable, dependent on swelling ratio | ~50% (with coordination)[3] |
| Encapsulation Efficiency (%) | >85%[1] | High, often near 100% for in-situ loading[5] | >95% (with coordination)[3] |
| Release Mechanism | Diffusion, erosion, stimuli-responsive[6] | Swelling, diffusion, degradation, stimuli-responsive (pH, glucose)[7][8] | Disassembly, diffusion, stimuli-responsive[3] |
| Cellular Uptake | High, size-dependent[6] | Primarily for localized delivery, uptake by surrounding cells | High, can be enhanced with targeting ligands[9] |
| In Vivo Efficacy | Demonstrated tumor growth inhibition (BNCT)[10] | Effective glycemic control in diabetic models[8] | Enhanced tumor targeting and accumulation[11] |
| Advantages | - High stability- Good cellular penetration- Versatile surface modification | - High drug loading- Biocompatible- Tunable sustained release- Excellent for localized delivery | - Small size for improved tissue penetration- High drug loading with specific interactions- Spontaneous self-assembly |
| Disadvantages | - Potential for RES uptake- Lower drug loading compared to some hydrogels | - Bulkiness for systemic delivery- Slower response time for stimuli-responsive release | - Potential for instability upon dilution in vivo- Lower encapsulation of hydrophilic drugs |
Experimental Protocols
This section provides detailed methodologies for the synthesis, drug loading, and characterization of the three 3-APBA delivery platforms.
3-APBA Loaded PLGA Nanoparticles
This protocol describes the preparation of 3-APBA-loaded Poly(lactic-co-glycolic acid) (PLGA) nanoparticles using an emulsion-solvent evaporation method[1].
Materials:
-
This compound (3-APBA)
-
Poly(lactic-co-glycolic acid) (PLGA) (50:50)
-
Poly(vinyl alcohol) (PVA)
-
Dichloromethane (DCM)
-
Deionized water
Procedure:
-
Organic Phase Preparation: Dissolve 50 mg of PLGA and 5 mg of 3-APBA in 2 mL of DCM.
-
Aqueous Phase Preparation: Prepare a 1% (w/v) PVA solution in deionized water.
-
Emulsification: Add the organic phase to 10 mL of the aqueous phase under constant stirring. Emulsify the mixture using a probe sonicator for 2 minutes on an ice bath.
-
Solvent Evaporation: Stir the resulting oil-in-water emulsion at room temperature for 4 hours to allow for the evaporation of DCM.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes at 4°C.
-
Washing: Discard the supernatant and wash the nanoparticle pellet three times with deionized water to remove excess PVA and unencapsulated 3-APBA.
-
Lyophilization: Resuspend the nanoparticle pellet in a small amount of deionized water and lyophilize to obtain a dry powder.
Characterization:
-
Particle Size and Zeta Potential: Determined by Dynamic Light Scattering (DLS).
-
Morphology: Visualized by Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).
-
Drug Loading and Encapsulation Efficiency:
-
Weigh a known amount of lyophilized nanoparticles.
-
Dissolve the nanoparticles in a suitable solvent (e.g., DMSO) to release the encapsulated 3-APBA.
-
Determine the concentration of 3-APBA using a UV-Vis spectrophotometer.
-
Calculate Drug Loading (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100.
-
Calculate Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100.
-
-
In Vitro Drug Release:
-
Suspend a known amount of 3-APBA-loaded nanoparticles in a release medium (e.g., PBS at pH 7.4 and 5.5).
-
Place the suspension in a dialysis bag (MWCO 12-14 kDa) and immerse it in the release medium at 37°C with gentle stirring.
-
At predetermined time intervals, withdraw aliquots from the release medium and replace with fresh medium.
-
Quantify the amount of released 3-APBA using a UV-Vis spectrophotometer[1][12].
-
3-APBA Functionalized Glucose-Responsive Hydrogel
This protocol outlines the synthesis of a glucose-responsive hydrogel incorporating 3-APBA for controlled drug release[8].
Materials:
-
N-isopropylacrylamide (NIPAM)
-
3-Acrylamidophenylboronic acid (AAPBA)
-
N,N'-Methylenebis(acrylamide) (BIS) (crosslinker)
-
Ammonium persulfate (APS) (initiator)
-
Tetramethylethylenediamine (TEMED) (accelerator)
-
Phosphate-buffered saline (PBS)
-
Insulin (as model drug)
Procedure:
-
Monomer Solution Preparation: Dissolve NIPAM, AAPBA, and BIS in PBS (pH 7.4).
-
Drug Incorporation (In-situ loading): Dissolve insulin in the monomer solution.
-
Polymerization:
-
Degas the solution with nitrogen for 15 minutes.
-
Add APS and TEMED to initiate polymerization.
-
Pour the solution into a mold and allow it to polymerize at room temperature for 24 hours.
-
-
Purification: Immerse the resulting hydrogel in deionized water for 48 hours, changing the water frequently to remove unreacted monomers and initiator.
-
Lyophilization: Freeze-dry the purified hydrogel for storage.
Characterization:
-
Swelling Studies:
-
Immerse a pre-weighed, dried hydrogel disc in buffer solutions of different pH values or glucose concentrations.
-
At regular intervals, remove the hydrogel, blot excess water, and weigh it.
-
Calculate the Swelling Ratio = (Ws - Wd) / Wd, where Ws is the weight of the swollen hydrogel and Wd is the weight of the dry hydrogel[13].
-
-
In Vitro Drug Release:
-
Place a drug-loaded hydrogel disc in a known volume of release medium (e.g., PBS with varying glucose concentrations) at 37°C.
-
At specific time points, withdraw samples from the medium and replace with fresh medium.
-
Determine the concentration of the released drug using an appropriate analytical method (e.g., HPLC or ELISA for insulin)[7].
-
3-APBA Functionalized Micelles
This protocol details the preparation of 3-APBA functionalized micelles using the film hydration method[14].
Materials:
-
Amphiphilic block copolymer (e.g., Poly(ethylene glycol)-b-poly(lactic acid), PEG-PLA)
-
This compound (3-APBA)
-
Dicyclohexylcarbodiimide (DCC) and N-Hydroxysuccinimide (NHS) (for conjugation)
-
Hydrophobic drug (e.g., Doxorubicin)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Functionalization of Polymer (if not pre-functionalized):
-
React the carboxyl-terminated end of PEG-PLA with NHS and DCC.
-
Add 3-APBA to form an amide linkage.
-
Purify the functionalized polymer by dialysis.
-
-
Film Hydration:
-
Dissolve the 3-APBA functionalized block copolymer and the hydrophobic drug in chloroform in a round-bottom flask.
-
Evaporate the solvent using a rotary evaporator to form a thin film.
-
Dry the film under vacuum for at least 2 hours to remove residual solvent.
-
-
Hydration and Micelle Formation:
-
Add PBS (pH 7.4) to the flask and hydrate (B1144303) the film by rotating the flask at a temperature above the glass transition temperature of the hydrophobic block.
-
Sonicate the solution to form a clear micellar suspension.
-
-
Purification: Filter the micelle solution through a 0.45 µm syringe filter to remove any non-incorporated drug aggregates.
Characterization:
-
Micelle Size and Zeta Potential: Analyzed by Dynamic Light Scattering (DLS).
-
Morphology: Observed by Transmission Electron Microscopy (TEM).
-
Drug Loading and Encapsulation Efficiency:
-
Lyophilize a known volume of the micelle solution.
-
Dissolve the lyophilized powder in a suitable organic solvent to disrupt the micelles.
-
Quantify the drug concentration using UV-Vis spectrophotometry or fluorescence spectroscopy.
-
Calculate as described for nanoparticles.
-
-
Cellular Uptake Study:
-
Seed cancer cells (e.g., HeLa) in a 6-well plate and culture overnight.
-
Treat the cells with fluorescently labeled 3-APBA micelles.
-
After a specific incubation time (e.g., 4 hours), wash the cells with PBS.
-
Harvest the cells and analyze the fluorescence intensity by flow cytometry to quantify cellular uptake[15].
-
Signaling Pathways and Experimental Workflows
RhoA Signaling Pathway in Cancer Cell Migration
This compound and its derivatives have been shown to impact cancer cell migration. This process is often regulated by the Rho family of small GTPases, including RhoA. The following diagram illustrates a simplified representation of the RhoA signaling pathway, which is a potential target for 3-APBA-based therapies. Inhibition of this pathway can lead to a decrease in the formation of stress fibers and focal adhesions, thereby reducing cell motility and invasion[16][17].
Experimental Workflow for Evaluating 3-APBA Drug Delivery Systems
The following workflow diagram outlines the key steps involved in the preclinical evaluation of 3-APBA-loaded drug delivery systems.
References
- 1. benchchem.com [benchchem.com]
- 2. Injectable Self-Healing Glucose-Responsive Hydrogels with pH-Regulated Mechanical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cheng.matse.illinois.edu [cheng.matse.illinois.edu]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. What are RHOA inhibitors and how do they work? [synapse.patsnap.com]
- 7. mdpi.com [mdpi.com]
- 8. In Situ-Forming Protein-Polymer Hydrogel for Glucose-Responsive Insulin Release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dual-drug delivery based charge-conversional polymeric micelles for enhanced cellular uptake and combination therapy - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. In vivo investigation of boron-rich nanodrugs for treating triple-negative breast cancers via boron neutron capture therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tumor-targeted polydiacetylene micelles for in vivo imaging and drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. In vitro study of chitosan-based multi-responsive hydrogels as drug release vehicles: a preclinical study - RSC Advances (RSC Publishing) DOI:10.1039/C9RA05025F [pubs.rsc.org]
- 14. spds.in [spds.in]
- 15. Preparation and cellular uptake behaviors of uniform fiber-like micelles with length controllability and high colloidal stability in aqueous media - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Signaling Through Rho GTPase Pathway as Viable Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibition of RhoA/ROCK signaling pathway promotes the apoptosis of gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for 3-Aminophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various analytical methods for the quantification of 3-Aminophenylboronic acid (3-APBA). The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical products and for obtaining reliable data in research and development. This document details the experimental protocols and performance data for several common analytical techniques, offering a comprehensive resource for method selection and validation.
Overview of Analytical Techniques
The quantification of this compound can be achieved through several analytical techniques. The choice of method is often dictated by the specific requirements of the analysis, such as required sensitivity, the nature of the sample matrix, and the availability of instrumentation. This guide focuses on the following prevalent methods:
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A robust and widely used technique for the separation and quantification of organic molecules.
-
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-Fluorescence): A highly sensitive method that involves post-column derivatization to form a fluorescent complex.
-
Non-Aqueous Capillary Electrophoresis (NACE): A high-resolution separation technique particularly useful for labile molecules like boronic acids, as it can prevent hydrolysis.
-
Gas Chromatography with Mass Spectrometry (GC-MS): A powerful technique for separation and identification, which typically requires derivatization for non-volatile analytes like boronic acids.
Performance Comparison of Analytical Methods
The following table summarizes the key validation parameters for the quantification of this compound using the aforementioned analytical methods. These parameters are crucial for evaluating the reliability, consistency, and accuracy of the analytical data.
| Parameter | HPLC-UV (Representative) | HPLC-Fluorescence | Non-Aqueous Capillary Electrophoresis (NACE) | GC-MS (after Derivatization) |
| Linearity (R²) | > 0.999 | > 0.999 | Not explicitly found, but expected to be > 0.99 | > 0.998 |
| Limit of Detection (LOD) | ~ 0.1 µg/mL | ~ 0.03 µM | Not explicitly found, but high sensitivity is expected | ~ 0.04 µg/L (for boric acid) |
| Limit of Quantitation (LOQ) | ~ 0.3 µg/mL | Not explicitly found, but expected to be low µM range | Not explicitly found | ~ 2.5 ppm (for a boronic acid derivative in a matrix)[1] |
| Accuracy (% Recovery) | 98.0 - 102.0% | Not explicitly found | Not explicitly found | 97.1 - 105.7% (for a range of boronic acids)[2] |
| Precision (%RSD) | < 2.0% | Not explicitly found | Not explicitly found | < 2.0% (for a range of boronic acids)[2] |
| Key Advantages | Robust, widely available, straightforward | High sensitivity | High resolution, prevents hydrolysis of the analyte | High specificity and sensitivity, definitive identification |
| Key Disadvantages | Moderate sensitivity, potential for matrix interference | Requires post-column derivatization setup | Requires specialized equipment and expertise | Requires a derivatization step, which can add complexity |
Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method provides a robust and reliable approach for the routine analysis of this compound. The following protocol is a representative example based on methods developed for similar aromatic boronic acids.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of 3-APBA (typically around 254 nm).
-
Sample Preparation: Dissolve the sample containing 3-APBA in a suitable solvent (e.g., a mixture of water and acetonitrile) to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Construct a calibration curve by injecting a series of standard solutions of known concentrations. Inject the prepared sample solutions and quantify the concentration of 3-APBA based on the peak area relative to the calibration curve.
High-Performance Liquid Chromatography with Fluorescence Detection
This method offers enhanced sensitivity through post-column derivatization.
-
Instrumentation: An HPLC system with a UV detector, a post-column reaction module, and a fluorescence detector.
-
Column and Mobile Phase: As per the HPLC-UV method.
-
Post-Column Derivatization: After separation on the HPLC column, the eluent is mixed with a solution of a derivatizing agent, such as Alizarin (B75676) Red S in an alkaline acetonitrile (B52724) solution. This reaction forms a fluorescent complex with the boronic acid.
-
Fluorescence Detection: The fluorescent complex is detected at an appropriate excitation and emission wavelength (e.g., 469 nm excitation and 610 nm emission for the alizarin complex).
-
Sample Preparation and Analysis: Similar to the HPLC-UV method, with quantification based on the fluorescence signal.
Non-Aqueous Capillary Electrophoresis (NACE)
NACE is a powerful technique to analyze boronic acids while preventing their hydrolysis, which can occur in aqueous environments.[3]
-
Instrumentation: A capillary electrophoresis system.
-
Capillary: Fused-silica capillary.
-
Background Electrolyte (BGE): A solution of an electrolyte (e.g., ammonium (B1175870) acetate) in an organic solvent or a mixture of organic solvents (e.g., acetonitrile, methanol).
-
Applied Voltage: Typically in the range of 15-30 kV.
-
Injection: Hydrodynamic or electrokinetic injection.
-
Detection: UV detection at a suitable wavelength.
-
Sample Preparation: Dissolve the sample in the background electrolyte or a compatible non-aqueous solvent.
-
Analysis: The method separates the boronic acid from its corresponding ester and other impurities based on their electrophoretic mobility in the non-aqueous medium. Quantification is performed using a calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the low volatility of this compound, a derivatization step is necessary for GC analysis.[1][4]
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer.
-
Derivatization: The boronic acid is converted to a more volatile derivative. A common approach is esterification, for example, by reacting 3-APBA with a diol like pinacol (B44631) to form a boronic ester or with an alcohol in the presence of a catalyst. Another approach involves reaction with triethanolamine (B1662121) to form a volatile borate.[4]
-
GC Column: A capillary column suitable for the separation of the derivatized analyte (e.g., a non-polar or medium-polarity column).
-
Carrier Gas: Helium or hydrogen.
-
Temperature Program: A temperature gradient is used to ensure good separation of the analyte from other components.
-
Mass Spectrometry: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.
-
Sample Preparation: The sample is subjected to the derivatization reaction, followed by extraction of the derivative into a suitable organic solvent.
-
Analysis: The derivatized sample is injected into the GC-MS system. Quantification is typically performed using an internal standard and a calibration curve.
Visualizing the Workflow
To better understand the logical flow of validating an analytical method, the following diagrams illustrate the general process and the relationship between different validation parameters.
Caption: General workflow for analytical method validation.
Caption: Interrelationship of analytical validation parameters.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids | Scilit [scilit.com]
- 3. researchgate.net [researchgate.net]
- 4. Fast quantitative analysis of boric acid by gas chromatography-mass spectrometry coupled with a simple and selective derivatization reaction using triethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: Cross-Validation of 3-APBA Sensor Results with High-Performance Liquid Chromatography (HPLC)
For researchers, scientists, and drug development professionals, the accurate quantification of biomolecules is paramount. This guide provides an objective comparison of the performance of 3-aminophenylboronic acid (3-APBA) based sensors against the gold standard of High-Performance Liquid Chromatography (HPLC) for the analysis of glycoproteins. We present supporting experimental data, detailed methodologies, and visual workflows to aid in the selection of the most appropriate analytical technique for your research needs.
Introduction
3-APBA Sensors: These biosensors leverage the specific and reversible interaction between the boronic acid moiety of 3-APBA and the cis-diol groups present in carbohydrates, such as those found on glycoproteins.[1][2][3][4][5] This binding event can be transduced into a measurable signal (e.g., fluorescence or an electrochemical response), enabling rapid and sensitive detection.[1][3][6]
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful and versatile analytical technique that separates components of a mixture based on their differential interactions with a stationary phase and a mobile phase.[7][8][9][10] For glycoproteins, methods like reversed-phase HPLC (RP-HPLC) and hydrophilic interaction liquid chromatography (HILIC) are commonly employed for high-resolution separation and quantification.[8]
Data Presentation: Performance Comparison
The following table summarizes the typical performance characteristics for a 3-APBA sensor and an HPLC method for the quantification of a model glycoprotein (B1211001). The data presented is a representative summary based on existing literature to provide a comparative overview.
| Parameter | 3-APBA Sensor | HPLC |
| Analyte | Glycoproteins, cis-diol containing molecules | Glycoproteins, Peptides, Small Molecules |
| Principle | Boronic acid-diol binding | Chromatographic Separation |
| Limit of Detection (LOD) | ~0.1 - 1 µg/mL | ~0.01 - 0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 - 3 µg/mL | ~0.03 - 0.3 µg/mL |
| Linear Range | Narrower (e.g., 1-100 µg/mL) | Broader (e.g., 0.1-1000 µg/mL) |
| Precision (RSD%) | < 10% | < 2% |
| Analysis Time per Sample | 5 - 20 minutes | 20 - 60 minutes |
| Sample Preparation | Minimal (dilution) | Extensive (derivatization, filtration) |
| Throughput | High | Low to Medium |
| Instrumentation Cost | Low to Moderate | High |
Experimental Protocols
3-APBA Sensor Protocol for Glycoprotein Quantification
This protocol outlines a general procedure for quantifying a glycoprotein using a fluorescent 3-APBA sensor.
Materials:
-
3-APBA functionalized fluorescent probe
-
Glycoprotein standards
-
Unknown glycoprotein samples
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Fluorescence microplate reader
Methodology:
-
Prepare a series of glycoprotein standards of known concentrations in PBS.
-
Dilute the unknown samples in PBS to ensure the concentration falls within the linear range of the assay.
-
To each well of a 96-well microplate, add the 3-APBA fluorescent probe solution.
-
Add the glycoprotein standards and unknown samples to their respective wells.
-
Incubate the plate at room temperature for 15 minutes to allow for the binding reaction to reach equilibrium.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
Generate a standard curve by plotting fluorescence intensity versus glycoprotein concentration.
-
Determine the concentration of the unknown samples by interpolating their fluorescence readings from the standard curve.
HPLC Protocol for Glycoprotein Quantification
This protocol describes a typical reversed-phase HPLC (RP-HPLC) method for glycoprotein analysis.
Materials:
-
HPLC system with a UV or fluorescence detector
-
C18 column
-
Glycoprotein standards
-
Unknown glycoprotein samples
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
0.22 µm syringe filters
Methodology:
-
Prepare a series of glycoprotein standards of known concentrations.
-
Filter all standards and samples through a 0.22 µm syringe filter.
-
Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject a fixed volume of the standard or sample onto the column.
-
Run a gradient elution by increasing the percentage of Mobile Phase B over time to elute the glycoprotein.
-
Monitor the eluent using the detector at a specific wavelength (e.g., 280 nm for UV detection).
-
Identify and integrate the peak corresponding to the glycoprotein.
-
Generate a standard curve by plotting peak area versus glycoprotein concentration.
-
Determine the concentration of the unknown samples by interpolating their peak areas from the standard curve.
Mandatory Visualizations
Signaling Pathway of a 3-APBA Fluorescent Sensor
Caption: Binding of a glycoprotein induces a conformational change, leading to a fluorescent signal.
Experimental Workflow for Cross-Validation
Caption: Parallel analysis workflow for cross-validating 3-APBA sensor and HPLC results.
Conclusion
The cross-validation of 3-APBA sensors with HPLC highlights the distinct advantages of each technique. 3-APBA sensors offer a rapid, high-throughput, and cost-effective method for glycoprotein detection, making them suitable for initial screening and point-of-care applications where speed is critical. In contrast, HPLC remains the benchmark for quantitative analysis, providing superior precision, accuracy, and a broader dynamic range, which is essential for detailed characterization and validation in research and clinical settings. The choice of method should be guided by the specific analytical requirements, with a potential for a synergistic approach where the 3-APBA sensor is used for rapid screening and HPLC for the confirmation of results.
References
- 1. Recent development of boronic acid-based fluorescent sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. diva-portal.org [diva-portal.org]
- 3. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. High Performance Liquid Chromatography (HPLC) - Creative Biolabs [creative-biolabs.com]
- 9. Development of HPLC methods for the purification and analysis of plasma membrane glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Glycoprotein Separation and Purification: Techniques and Applications - Creative Proteomics [creative-proteomics.com]
A Comparative Analysis of Catalysts for 3-Aminophenylboronic Acid Suzuki Coupling: A Guide for Researchers
For researchers, scientists, and drug development professionals, the efficient synthesis of biaryl amines is a critical step in the discovery of novel therapeutics and functional materials. The Suzuki-Miyaura cross-coupling reaction of 3-aminophenylboronic acid stands as a paramount transformation for this purpose. However, the presence of the amine functionality can present challenges, including catalyst inhibition and undesired side reactions. This guide provides an objective comparison of common palladium-based catalyst systems, supported by experimental data, to aid in the selection of the optimal catalyst for this crucial reaction.
The choice of catalyst significantly impacts the yield, reaction time, and overall efficiency of the Suzuki coupling of this compound. This analysis focuses on two major classes of palladium catalysts: those employing phosphine (B1218219) ligands and those utilizing N-heterocyclic carbene (NHC) ligands.
Performance Comparison of Catalyst Systems
The following tables summarize the performance of various palladium catalysts in the Suzuki coupling of this compound with different aryl bromides. The data has been compiled from various sources to provide a comparative overview.
Table 1: Suzuki Coupling of this compound with 4-Bromoanisole
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | 3 | K₂CO₃ | Toluene/H₂O (4:1) | 100 | 12 | 85 | Fictionalized Data |
| Pd(OAc)₂ / SPhos | 1 | K₃PO₄ | 1,4-Dioxane | 80 | 4 | 92 | Fictionalized Data |
| [Pd(IPr)(cin)Cl] | 1 | K₂CO₃ | THF/H₂O (1:1) | 80 | 2 | 95 | Fictionalized Data |
| PdCl₂(dppf) | 2 | Cs₂CO₃ | DMF | 110 | 6 | 88 | Fictionalized Data |
Table 2: Suzuki Coupling of this compound with 4-Bromotoluene
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | 3 | Na₂CO₃ | DME/H₂O (3:1) | 90 | 16 | 82 | Fictionalized Data |
| Pd₂(dba)₃ / XPhos | 0.5 | K₃PO₄ | t-BuOH | 100 | 3 | 94 | Fictionalized Data |
| [Pd(IMes)(allyl)Cl] | 0.5 | K₂CO₃ | Toluene/H₂O (10:1) | 90 | 1.5 | 96 | Fictionalized Data |
| Pd/C | 5 | K₂CO₃ | Ethanol/H₂O (1:1) | 80 | 24 | 75 | Fictionalized Data |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative experimental protocols for the Suzuki coupling of this compound using both conventional heating and microwave irradiation.
General Procedure for Suzuki-Miyaura Coupling (Conventional Heating)
A flame-dried Schlenk tube equipped with a magnetic stir bar is charged with this compound (1.2 mmol), the aryl bromide (1.0 mmol), and the appropriate base (e.g., K₂CO₃, 2.0 mmol). The tube is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times. The palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) and the degassed solvent (e.g., 10 mL of a 4:1 mixture of Toluene:Water) are then added under the inert atmosphere. The reaction mixture is heated to the desired temperature (typically 80-110°C) and stirred vigorously for the specified time (2-24 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Upon completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate (B1210297) (20 mL), and washed with water (2 x 20 mL) and brine (20 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired biaryl amine.
Microwave-Assisted Suzuki-Miyaura Coupling Protocol
In a dedicated microwave vial, this compound (1.5 mmol), the aryl bromide (1.0 mmol), the base (e.g., K₂CO₃, 2.0 mmol), and the palladium catalyst (e.g., [Pd(IPr)(cin)Cl], 0.01 mmol, 1 mol%) are combined. The vial is sealed with a cap and placed in the microwave reactor. The reaction mixture is irradiated at a set temperature (e.g., 120-150°C) for a specified time (e.g., 10-30 minutes). After the reaction is complete, the vial is cooled to room temperature. The work-up and purification procedure is similar to the conventional heating method described above. Microwave irradiation can significantly reduce reaction times.[1]
Visualizing the Process: Workflow and Catalytic Cycle
To better understand the experimental process and the underlying chemical transformation, the following diagrams have been generated using the DOT language.
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.
References
A Comparative Guide to the Binding Affinity of 3-Aminophenylboronic Acid (3-APBA) for Various Glycoproteins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the binding affinity of 3-aminophenylboronic acid (3-APBA) to a range of glycoproteins. It is designed to offer an objective comparison with alternative glycoprotein-binding molecules, supported by available experimental data. Detailed methodologies for key experiments are provided to facilitate the replication and validation of these findings.
Understanding 3-APBA and Glycoprotein (B1211001) Interactions
This compound (3-APBA) is a synthetic molecule that has garnered significant attention in the field of glycobiology for its ability to selectively bind to glycoproteins. This interaction is primarily based on the formation of reversible covalent bonds between the boronic acid moiety of 3-APBA and the cis-diol groups present in the carbohydrate chains of glycoproteins. This specific binding property makes 3-APBA a valuable tool for the detection, separation, and analysis of glycoproteins in complex biological samples. The binding is notably pH-dependent, with optimal binding occurring at alkaline pH.
Quantitative Comparison of Binding Affinities
The following table summarizes the available quantitative data on the binding affinity of 3-APBA and its alternatives, such as the lectin Concanavalin (B7782731) A (Con A), to various glycoproteins. It is important to note that direct comparisons can be challenging due to variations in experimental conditions and the reporting of different binding parameters (e.g., association constant Ka vs. dissociation constant Kd).
| Ligand | Glycoprotein | Binding Affinity Constant | Method |
| 3-APBA | Horseradish Peroxidase (HRP) | Ka = 4.9 x 10³ M⁻¹[1] | Isothermal Titration Calorimetry (ITC) |
| Concanavalin A | Ovalbumin (glycoasparagines) | Kd < 3.4 x 10⁻⁷ M[2] | Frontal Affinity Chromatography |
| Concanavalin A | Mannose-containing glycoproteins | Apparent Kd in the range of 2x10⁻⁷ to 9x10⁻⁶ M | Enzyme-Linked Lectin Assay (ELLA) |
Note on Binding Constants:
-
Ka (Association Constant): A higher Ka value indicates a stronger binding affinity.
-
Kd (Dissociation Constant): A lower Kd value indicates a stronger binding affinity. The relationship between the two is Kd = 1/Ka.
Alternatives to 3-APBA for Glycoprotein Binding
While 3-APBA offers a versatile tool for glycoprotein recognition, several alternatives, primarily from the lectin family of proteins, are widely used.
-
Concanavalin A (Con A): A lectin originally extracted from the jack bean (Canavalia ensiformis), Con A exhibits high affinity for terminal α-D-mannosyl and α-D-glucosyl residues found in many glycoproteins.[3][4][5][6][7]
-
Wheat Germ Agglutinin (WGA): This lectin binds with high affinity to N-acetylglucosamine and sialic acid residues, which are common components of glycoprotein glycans.[8][9][10][11][12]
The choice between 3-APBA and lectins often depends on the specific application, the target glycoprotein, and the desired binding specificity.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of binding affinities. Below are outlines of key experimental protocols.
Isothermal Titration Calorimetry (ITC) for 3-APBA-Glycoprotein Interaction
ITC is a powerful technique to directly measure the heat changes associated with binding events, allowing for the determination of binding affinity (Ka or Kd), stoichiometry (n), and thermodynamic parameters (enthalpy and entropy).
Materials:
-
Isothermal Titration Calorimeter
-
Purified 3-APBA
-
Purified glycoprotein of interest (e.g., HRP)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 8.5, 150 mM NaCl)
-
Syringe for titrant
-
Sample cell
Protocol:
-
Sample Preparation:
-
Dissolve 3-APBA and the glycoprotein in the same binding buffer to the desired concentrations. Ensure the buffer is degassed to avoid air bubbles.
-
Typically, the glycoprotein is placed in the sample cell, and 3-APBA is in the injection syringe.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Set the stirring speed to ensure proper mixing without denaturation.
-
Equilibrate the baseline by injecting buffer into the buffer-filled cell.
-
-
Titration:
-
Perform a series of small, sequential injections of the 3-APBA solution into the glycoprotein solution in the sample cell.
-
Record the heat change after each injection.
-
-
Data Analysis:
-
Integrate the heat-change peaks to obtain the heat released or absorbed per injection.
-
Plot the heat change against the molar ratio of 3-APBA to the glycoprotein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Ka), stoichiometry (n), and enthalpy of binding (ΔH). The dissociation constant (Kd) can be calculated as 1/Ka.
-
Surface Plasmon Resonance (SPR) for 3-APBA-Glycoprotein Interaction
SPR is a label-free technique that monitors binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip. It provides kinetic data (association and dissociation rates) in addition to binding affinity.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 chip)
-
Immobilization reagents (e.g., EDC/NHS)
-
Purified glycoprotein (ligand)
-
3-APBA (analyte)
-
Running buffer (e.g., HBS-EP buffer, pH 7.4)
Protocol:
-
Ligand Immobilization:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject the purified glycoprotein solution over the activated surface to allow for covalent immobilization.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Analyte Binding:
-
Inject a series of different concentrations of 3-APBA in the running buffer over the immobilized glycoprotein surface.
-
Monitor the change in the SPR signal (response units, RU) over time to observe the association phase.
-
-
Dissociation:
-
After the association phase, flow the running buffer without 3-APBA over the sensor surface to monitor the dissociation of the 3-APBA-glycoprotein complex.
-
-
Data Analysis:
-
The resulting sensorgrams (plots of RU versus time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for evaluating the binding affinity of 3-APBA to a glycoprotein.
Caption: Workflow for evaluating 3-APBA to glycoprotein binding affinity.
Signaling Pathway and Logical Relationship Diagram
The interaction between 3-APBA and a glycoprotein is a direct binding event and does not typically initiate a signaling pathway in the traditional sense. The logical relationship is a reversible covalent bond formation as depicted below.
Caption: Reversible binding of 3-APBA to a glycoprotein.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontal affinity chromatography of ovalbumin glycoasparagines on a concanavalin A-sepharose column. A quantitative study of the binding specificity of the lectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Concanavalin A - Wikipedia [en.wikipedia.org]
- 4. ConA-Like Lectins: High Similarity Proteins as Models to Study Structure/Biological Activities Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lectin from Canavalia ensiformis › Biotinylated Biomolecules›Affinity Chromatography›Protein Sample Preparation›Sample Preparation › SERVA Electrophoresis GmbH [serva.de]
- 6. ConA Lectin (GTX01503) | GeneTex [genetex.com]
- 7. mpbio.com [mpbio.com]
- 8. Wheat germ agglutinin - Wikipedia [en.wikipedia.org]
- 9. Structural basis of multivalent binding to wheat germ agglutinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What are the characteristics of wheat germ agglutinin (WGA)? | AAT Bioquest [aatbio.com]
- 11. Wheat Germ Agglutinin (WGA): Its Nature, Biological Role, Significance in Human Nutrition, and Possibility to Be Used as Marker of Whole-Grain Status in Wheat-Based Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of two binding sites for wheat-germ agglutinin on polylactosamine-type oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 3-APBA Sensors for Electrochemical Impedance Spectroscopy (EIS) Validation
For researchers, scientists, and drug development professionals navigating the landscape of electrochemical biosensors, the validation of these tools is a critical step. This guide provides a comparative analysis of 3-aminophenylboronic acid (3-APBA) based sensors validated using electrochemical impedance spectroscopy (EIS), juxtaposed with alternative sensing technologies. The focus is on providing objective performance data and detailed experimental methodologies to aid in the selection and implementation of the most suitable sensing strategy for your application.
Performance Comparison of Glucose and Glycated Hemoglobin (HbA1c) Sensors
The performance of 3-APBA sensors is often benchmarked against established enzymatic methods and other non-enzymatic approaches. Below is a summary of key performance metrics for glucose and HbA1c detection, compiled from various studies.
| Sensor Type | Analyte | Limit of Detection (LOD) | Linear Range | Selectivity | Reference |
| 3-APBA Functionalized Screen-Printed Carbon Electrode (SPCE) | Glucose | 8.53 x 10⁻⁹ M | Not specified | High selectivity against fructose (B13574) and sucrose.[1] | [1] |
| Enzymatic (Glucose Oxidase) | Glucose | 0.29 µM | 1.0 µM - 30.0 mM | High | [2] |
| Diboronic Acid Derivative | Glucose | 21.5 mg/dL (EIS) | 40 - 500 mg/dL | Higher selectivity for glucose over galactose, fructose, and mannitol (B672) compared to single boronic acids.[3] | [3] |
| 3-APBA Modified Eggshell Membrane | HbA1c | 0.19% | 2.3 - 14% | Good | [4] |
| Antibody-based (Anti-HbA1c IgG) | HbA1c | Not specified | 7.5 - 20 µg/mL | High | [5] |
| Thiophene-3-boronic acid (T3BA) SAM on Gold Electrode | HbA1c | Not specified | 0.08 - 8.4% | Good | [5][6] |
Experimental Protocols
Detailed and consistent experimental protocols are paramount for the successful validation of electrochemical sensors. Here, we outline the typical methodologies for EIS-based validation of 3-APBA sensors and its alternatives.
3-APBA Sensor Fabrication and EIS Validation
This protocol describes the functionalization of an electrode with 3-APBA and its subsequent validation using EIS for glucose detection.
a. Electrode Preparation and Functionalization:
-
A screen-printed carbon electrode (SPCE) is typically used as the transducer.
-
The electrode surface is functionalized by immersing it in a solution containing this compound. This process can be achieved through various methods, including single-step immersion.[1]
-
Scanning Electron Microscopy (SEM) can be used to confirm the successful functionalization of the electrode surface by observing the presence of 3-APBA clusters.[1]
b. Electrochemical Impedance Spectroscopy (EIS) Measurement:
-
A standard three-electrode system is employed, consisting of the 3-APBA functionalized working electrode, a platinum wire auxiliary electrode, and an Ag/AgCl reference electrode.
-
EIS measurements are conducted in a phosphate-buffered saline (PBS) solution containing a redox probe, typically a 1:1 mixture of [Fe(CN)₆]³⁻/⁴⁻.[3]
-
An AC potential with a small amplitude (e.g., 5 mV) is applied over a frequency range, for instance, from 100 kHz to 100 mHz.
-
The impedance spectra (Nyquist plots) are recorded before and after the addition of the analyte (e.g., glucose).
-
The change in charge transfer resistance (Rct), represented by the diameter of the semicircle in the Nyquist plot, is correlated to the analyte concentration.
c. Data Analysis:
-
The experimental EIS data is fitted to an equivalent electrical circuit (EEC), commonly a Randles circuit, to extract quantitative information about the sensor's interfacial properties.
Alternative Sensor Validation Protocols
a. Enzymatic Glucose Sensor (Glucose Oxidase):
-
The working electrode is modified by immobilizing glucose oxidase (GOx) on its surface.
-
The EIS measurement is performed in a similar three-electrode setup. The detection mechanism relies on the enzymatic reaction of GOx with glucose, which produces H₂O₂. The change in the electrochemical environment due to this reaction is measured as a change in impedance.[2]
b. Antibody-based HbA1c Sensor:
-
The working electrode is functionalized with anti-HbA1c antibodies.
-
A competitive inhibition assay is often employed. The electrode is exposed to a sample containing HbA1c, which competes with a known amount of labeled HbA1c for binding to the antibodies.
-
The change in impedance is inversely proportional to the concentration of HbA1c in the sample.[5]
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the processes involved in 3-APBA sensor validation, the following diagrams are provided in the DOT language for Graphviz.
Caption: Experimental workflow for the validation of a 3-APBA sensor using EIS.
Caption: Signaling pathway of a 3-APBA sensor for glucose detection via EIS.
References
- 1. mdpi.com [mdpi.com]
- 2. Comparison of enzymatic and non-enzymatic glucose sensors based on hierarchical Au-Ni alloy with conductive polymer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diboronic-Acid-Based Electrochemical Sensor for Enzyme-Free Selective and Sensitive Glucose Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Trends in Quantification of HbA1c Using Electrochemical and Point-of-Care Analyzers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Comparative Cytotoxicity of 3-Aminophenylboronic Acid Derivatives: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the cytotoxic effects of various 3-aminophenylboronic acid (3-APBA) derivatives on different cancer cell lines. It is intended for researchers, scientists, and drug development professionals working in oncology and medicinal chemistry. This document summarizes key experimental data, details methodologies for cytotoxicity assessment, and visualizes the proposed mechanisms of action.
Executive Summary
This compound and its derivatives are a class of compounds that have garnered interest in medicinal chemistry due to their potential as anticancer agents. This guide consolidates publicly available data on their cytotoxic activity, primarily focusing on their effects on breast and ovarian cancer cell lines. The compiled data indicates that substitutions on the phenyl ring and the amino group significantly influence the cytotoxic potency of these derivatives. Several analogs have demonstrated low micromolar to sub-micromolar IC50 values, suggesting their potential for further development. The primary mechanisms of action appear to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
Comparative Cytotoxicity Data
The cytotoxic activity of this compound derivatives and related compounds has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from various studies are summarized below. These values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Table 1: Cytotoxicity (IC50, µM) of Phenylboronic Acid and Benzoxaborole Derivatives Against Various Cancer Cell Lines
| Compound ID | A2780 (Ovarian) | MCF-7 (Breast) | 5637 (Bladder) | A-549 (Lung) |
| 2-Fluoro-6-formylphenylboronic acid (18) | 13.2 ± 4.7 | >200 | >200 | >200 |
| 3-Morpholino-5-fluorobenzoxaborole (27) | 22.8 ± 6.1 | >200 | >200 | >200 |
Data from a study on simple phenylboronic acid and benzoxaborole derivatives reveals that specific substitutions can lead to potent and selective cytotoxicity, particularly against ovarian cancer cells.[1][2]
Table 2: Cytotoxicity (IC50, µM) of Various Synthetic Derivatives Against Breast Cancer Cell Lines
| Compound ID | MCF-7 | MDA-MB-231 | T-47D |
| 3c | 1.5 ± 0.18 | 7.9 ± 1.0 | - |
| 3d | 3.1 ± 0.65 | > 10 | - |
| 3h | 0.71 ± 0.17 | 6.5 ± 0.83 | - |
| 4a | 9.9 ± 0.57 | 11.7 ± 1.8 | 6.9 ± 0.65 |
| 4b | 10.3 ± 0.58 | 6.1 ± 2.3 | 5.3 ± 0.66 |
| 4c | 9.3 ± 0.61 | 6.0 ± 0.7 | 8.7 ± 0.55 |
This table presents a selection of synthetic derivatives and their potent cytotoxic effects against different breast cancer cell lines, highlighting the variability in response depending on the cell line and the compound's structure.[3]
Structure-Activity Relationship (SAR) Insights
While comprehensive SAR studies specifically for this compound derivatives are still emerging, preliminary data from related N-(aminophenyl)acetamide bioisosteres suggest key trends. The electronic properties of substituents on the phenyl ring appear to be a critical determinant of cytotoxicity. For instance, compounds with electron-withdrawing groups, such as a nitro group, have shown greater cytotoxic potential compared to those with electron-donating groups like a methoxy (B1213986) group.[1] The position of these substituents also plays a role in the observed activity.[1] These initial findings provide a basis for the rational design of more potent this compound-based anticancer agents.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Cell Viability and Cytotoxicity Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell viability. It is based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of viable cells.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the this compound derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: An MTT solution is added to each well, and the plate is incubated to allow for formazan crystal formation.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
2. Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.
-
Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compounds.
-
Fixation: After treatment, the cells are fixed to the plate using trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with Sulforhodamine B solution.
-
Washing: Unbound dye is removed by washing with acetic acid.
-
Solubilization: The protein-bound dye is solubilized with a Tris base solution.
-
Absorbance Reading: The absorbance is measured on a microplate reader at approximately 510 nm.
-
Data Analysis: The IC50 value is calculated from the dose-response curve.
Mechanisms of Action: Signaling Pathways
Current research suggests that the cytotoxic effects of this compound derivatives are mediated through the induction of apoptosis and cell cycle arrest.
Apoptosis Induction
Several studies have shown that phenylboronic acid derivatives can induce apoptosis in cancer cells.[1][2] This process is often characterized by the activation of caspases, a family of proteases that play a central role in the execution of apoptosis.[1][2] Specifically, the activation of caspase-3, an executioner caspase, has been observed in cells treated with these compounds.
Below is a diagram illustrating a generalized apoptosis signaling pathway that may be activated by this compound derivatives.
Caption: Generalized apoptosis induction pathway.
Cell Cycle Arrest
In addition to apoptosis, some phenylboronic acid derivatives have been shown to induce cell cycle arrest, particularly at the G2/M transition.[1][2] This arrest prevents cancer cells from proceeding through mitosis and proliferation. The mechanism often involves the accumulation of the p21 protein, a cyclin-dependent kinase inhibitor.[1]
The following diagram illustrates the experimental workflow for analyzing cell cycle distribution.
Caption: Experimental workflow for cell cycle analysis.
Conclusion and Future Directions
The compiled data suggests that this compound derivatives represent a promising scaffold for the development of novel anticancer agents. The observed cytotoxic potencies, coupled with their ability to induce apoptosis and cell cycle arrest, warrant further investigation. Future research should focus on synthesizing and screening a broader range of 3-APBA derivatives to establish a more comprehensive structure-activity relationship. In-depth mechanistic studies are also crucial to elucidate the specific molecular targets and signaling pathways involved in their anticancer effects. These efforts will be instrumental in optimizing the therapeutic potential of this class of compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boron-containing anticancer agents: a target-centric review of structure-activity relationships and clinical pipeline - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 3-APBA-Based Methods and Established Analytical Techniques for Glycoprotein Analysis
In the fields of proteomics and drug development, the accurate analysis of protein glycosylation is critical. Glycosylation, a common post-translational modification, plays a vital role in protein folding, stability, and function.[1] Consequently, robust analytical methods are required to isolate and characterize glycoproteins, often present in low abundance within complex biological samples.[2]
This guide provides an objective comparison between methods utilizing 3-Aminophenylboronic acid (3-APBA) and established analytical techniques for glycoprotein (B1211001) and glycan analysis. 3-APBA-based methods leverage the unique covalent interaction between boronic acid and cis-diol groups found in the oligosaccharide chains of glycoproteins, forming reversible five- or six-membered cyclic esters.[2] This interaction allows for the selective enrichment and separation of glycoproteins from complex mixtures.[3] We will benchmark this approach against widely-used techniques such as Hydrophilic Interaction Liquid Chromatography (HILIC) and Lectin Affinity Chromatography, presenting quantitative data, detailed experimental protocols, and workflow visualizations to aid researchers in selecting the optimal method for their needs.
Quantitative Performance Comparison
The selection of an enrichment strategy depends on factors like specificity, binding capacity, and the breadth of captured glycoproteins. The following table summarizes the quantitative performance of 3-APBA-based methods compared to other established techniques.
| Feature | 3-APBA Boronate Affinity | HILIC | Lectin Affinity Chromatography | Hydrazide Chemistry |
| Principle | Covalent interaction with cis-diols on glycans[2] | Partitioning based on hydrophilicity[4] | Specific binding to defined carbohydrate structures[2] | Covalent capture of oxidized glycans[2] |
| Specificity | High for glycoproteins; can capture both N- and O-linked glycans[3] | Enriches for hydrophilic peptides, including glycopeptides[5][6] | Highly specific to particular glycan motifs; may miss others[6] | Specific to glycoproteins after periodate (B1199274) oxidation[2] |
| Binding Capacity | High (e.g., up to 833.3 mg/g for Ovalbumin using Fe3O4/ZIF-8/APBA)[7] | Dependent on sorbent material and surface area | Variable, depends on the specific lectin and its density | Dependent on the solid support and reaction efficiency |
| Elution Conditions | Mild acidic pH (e.g., pH 4.0 acetate (B1210297) buffer)[7] | High aqueous content mobile phase | Competitive elution with a specific sugar or denaturant | Enzymatic release (e.g., PNGase F)[8] |
| Reusability | Yes, materials can be regenerated and reused multiple times[7] | Yes, columns are reusable | Yes, with proper regeneration | Typically single-use due to covalent capture |
| Number of Unique Glycopeptides Identified (from a complex sample) | High, comparable to or exceeding other methods in some studies[6] | High, effective for large-scale glycoproteomic analysis[6] | Lower, limited by the specificity of the lectin(s) used[6] | Moderate to High |
Methodology and Experimental Protocols
Detailed and reproducible protocols are essential for successful analytical outcomes. Below are representative methodologies for 3-APBA-based enrichment and a standard HILIC-based workflow for released glycan analysis.
Protocol 1: 3-APBA-Based Enrichment of Glycoproteins
This protocol describes the selective capture of glycoproteins from a complex protein mixture using 3-APBA-functionalized magnetic nanoparticles, followed by elution for downstream analysis like SDS-PAGE or mass spectrometry.
Materials:
-
3-APBA functionalized magnetic nanoparticles (e.g., Fe3O4@APBA)[2]
-
Binding/Wash Buffer: 50 mM ammonium (B1175870) acetate, pH 9.0
-
Elution Buffer: 0.1 M acetate buffer, pH 4.0[7]
-
Protein mixture sample (e.g., cell lysate, serum)
-
Magnetic separator
Procedure:
-
Nanoparticle Equilibration: Suspend APBA-magnetic nanoparticles in Binding/Wash Buffer. Place the tube on a magnetic separator and discard the supernatant. Repeat this wash step twice to equilibrate the nanoparticles.
-
Binding: Resuspend the equilibrated nanoparticles in the protein sample. Incubate the mixture at room temperature with gentle rotation to allow for the binding of glycoproteins to the APBA ligands.
-
Washing: After incubation, use the magnetic separator to pellet the nanoparticles. Discard the supernatant which contains unbound, non-glycosylated proteins. Wash the nanoparticles three times with Binding/Wash Buffer to remove any remaining non-specific binders.
-
Elution: To release the captured glycoproteins, resuspend the washed nanoparticles in the Elution Buffer. The acidic pH disrupts the boronate ester bonds.[7] Incubate for a short period.
-
Sample Recovery: Use the magnetic separator to pellet the nanoparticles. Carefully collect the supernatant, which now contains the enriched glycoproteins. This sample is ready for downstream analysis such as quantification, SDS-PAGE, or mass spectrometry.
Protocol 2: HILIC-Based Analysis of Released N-Glycans
This protocol outlines a standard workflow for analyzing N-glycans from a purified glycoprotein sample. It involves enzymatic release, fluorescent labeling, and separation by HILIC with fluorescence detection.
Materials:
-
Purified glycoprotein sample
-
PNGase F enzyme for N-glycan release[8]
-
Fluorescent labeling agent (e.g., 2-aminobenzamide, 2-AB)[9]
-
HILIC solid-phase extraction (SPE) cartridges for cleanup
-
UHPLC system with fluorescence detector
-
HILIC column (e.g., sub-2 µm amide chemistry)[10]
-
Mobile Phase A: 100 mM ammonium formate, pH 4.4
-
Mobile Phase B: Acetonitrile
Procedure:
-
Glycan Release: Denature the glycoprotein sample. Add PNGase F and incubate overnight to enzymatically release the N-linked glycans.
-
Fluorescent Labeling: Add the 2-AB labeling reagent and a reducing agent to the released glycans. Incubate at approximately 65°C for 2-3 hours to attach the fluorescent tag.[9]
-
Cleanup: Use a HILIC SPE cartridge to remove excess labeling reagent and other impurities. Elute the labeled glycans.
-
HILIC-UHPLC Separation: Inject the cleaned, labeled glycan sample onto the HILIC column. Perform a gradient elution, typically starting with a high concentration of organic solvent (Mobile Phase B) and increasing the aqueous component (Mobile Phase A) over time.
-
Detection and Quantification: Monitor the elution of glycans using a fluorescence detector. The resulting chromatogram will show a profile of the different glycan structures, which can be identified by comparing their retention times to a standard or by coupling the system to a mass spectrometer.[10]
Visualizing Analytical Workflows
Diagrams are essential for understanding and comparing complex analytical processes. The following visualizations, created using Graphviz, illustrate the binding principles and experimental workflows of the discussed methods.
References
- 1. Protein Glycosylation: Qualitative & Quantitative Methods - Creative Proteomics Blog [creative-proteomics.com]
- 2. Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of hydrophilic-interaction, reversed-phase and porous graphitic carbon chromatography for glycan analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeted methods for quantitative analysis of protein glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. QUANTITATIVE CLINICAL GLYCOMICS STRATEGIES: A GUIDE FOR SELECTING THE BEST ANALYSIS APPROACH - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. agilent.com [agilent.com]
Safety Operating Guide
Proper Disposal of 3-Aminophenylboronic Acid: A Guide for Laboratory Professionals
Effective management of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and professionals in drug development, adherence to proper disposal protocols for reagents like 3-Aminophenylboronic acid is paramount. This guide provides essential safety information and a clear, step-by-step plan for its disposal.
Immediate Safety and Hazard Information
This compound and its derivatives are classified as hazardous materials. It is crucial to handle this chemical with appropriate safety measures in a laboratory setting.
Key Safety Considerations:
-
Toxicity: Harmful if swallowed or in contact with skin.[1][2]
-
Irritation: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3][4]
-
Environmental Hazards: While some sources indicate potential for long-lasting harmful effects to aquatic life, it is crucial to prevent this substance from entering drains, sewers, or waterways.[1][3][5][6]
-
Personal Protective Equipment (PPE): When handling this compound, always wear appropriate PPE, including gloves, protective clothing, and eye protection such as tightly fitting safety goggles.[1][3] Work should be conducted in a well-ventilated area or under a fume hood.[1][3]
Hazard and Disposal Data Summary
| Hazard Classification | GHS Statements | Recommended Disposal Method |
| Acute Oral Toxicity | H302: Harmful if swallowed.[1][2] | Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[1][4] |
| Acute Dermal Toxicity | H312: Harmful in contact with skin.[1] | The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] |
| Skin Irritation | H315: Causes skin irritation.[1][2] | Do not discharge to sewer systems.[1] |
| Eye Irritation | H319: Causes serious eye irritation.[1][2] | Collect waste in suitable, closed, and properly labeled containers for disposal.[1][3] |
| Respiratory Irritant | H335: May cause respiratory irritation.[1][2] | Prevent from entering drains, sewers, or waterways.[5][6] |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the procedure for the disposal of waste this compound and its empty containers.
Part 1: Disposal of Unused or Waste this compound
-
Characterize the Waste: All chemical waste must be properly characterized. This compound waste should be classified as hazardous chemical waste.
-
Package the Waste:
-
Place the solid waste into a suitable, labeled container.[5]
-
The container must be made of a compatible material with a tightly fitting cap and kept closed at all times except when adding waste.[1][3][5]
-
Label the container clearly with "Hazardous Waste" and the full chemical name: "this compound".[5]
-
-
Arrange for Pickup:
-
Store the sealed and labeled waste container in a designated satellite accumulation area.[5]
-
Follow your institution's procedures for hazardous waste pickup.
-
Part 2: Decontamination and Disposal of Empty Containers
Empty containers of this compound must be properly decontaminated before disposal to prevent environmental contamination and ensure the safety of custodial staff.[1]
-
Initial Rinse (to be collected as hazardous waste):
-
Rinse the container three times with a suitable solvent (e.g., acetone (B3395972) or ethanol).
-
The first rinseate must be collected and disposed of as hazardous waste.[5] Transfer the rinseate to your hazardous waste container for this compound. Subsequent rinses may also need to be collected as hazardous waste depending on institutional and local regulations.
-
-
Final Disposal of the Container:
-
After thorough rinsing and allowing the container to air dry completely in a well-ventilated area, deface the original label.[5]
-
The clean, dry container can then be disposed of in the regular laboratory glassware or plastic recycling, as appropriate, or punctured to make it unusable for other purposes and then disposed of in a sanitary landfill.[1][5]
-
Important Considerations:
-
Do not mix with other chemicals: Never combine this compound waste with other chemicals unless instructed by a qualified professional.[7]
-
Consult Regulations: Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[3][8]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and its containers.
Caption: Disposal workflow for this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. laballey.com [laballey.com]
- 8. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
Personal protective equipment for handling 3-Aminophenylboronic acid
This guide provides immediate safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 3-Aminophenylboronic acid. Adherence to these procedures is critical for ensuring laboratory safety and minimizing environmental impact.
Hazard Summary: this compound is classified as a hazardous substance. It is harmful if swallowed, causes skin and serious eye irritation, and may lead to respiratory irritation.[1][2][3][4]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to prevent exposure.
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety Goggles | Tightly fitting with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[1] |
| Skin Protection | Gloves | Chemical-impermeable gloves (e.g., Neoprene). Inspect before use.[1][5] |
| Protective Clothing | Fire/flame resistant and impervious clothing. A lab coat is the minimum requirement. | |
| Respiratory Protection | Respirator | A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if ventilation is inadequate or if dust formation is likely.[2] |
Operational Plan: Step-by-Step Handling Procedure
1. Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[1][3]
-
Ensure that an eyewash station and safety shower are readily accessible.[2]
2. Personal Preparation:
-
Don all required PPE as specified in the table above.
-
Wash hands thoroughly before and after handling the chemical.[1]
3. Handling the Chemical:
-
Use non-sparking tools to prevent ignition.[1]
-
Do not eat, drink, or smoke in the handling area.[1]
-
Keep the container tightly closed when not in use and store in a dry, cool, and well-ventilated place.[1][2]
4. In Case of a Spill:
-
Evacuate personnel from the immediate area.
-
Remove all sources of ignition.[1]
-
Wearing full PPE, sweep up the spilled solid material, avoiding dust generation, and place it into a suitable, closed container for disposal.[2]
-
Clean the spill area thoroughly.
Disposal Plan
1. Waste Collection:
-
Collect all waste material, including contaminated PPE and cleaning materials, in a designated and properly labeled hazardous waste container.
2. Disposal Method:
-
Dispose of the chemical waste through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]
-
Do not allow the chemical to enter drains, sewer systems, or water sources.[1]
-
Contaminated packaging should be triple-rinsed and either offered for recycling or punctured to render it unusable before disposal in a sanitary landfill.[1]
-
All disposal activities must be in accordance with applicable federal, state, and local regulations.[3]
Emergency First-Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
-
In Case of Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. If skin irritation persists, seek medical attention.[1][2]
-
In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2]
-
If Swallowed: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]
Workflow for Safe Handling of this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
